molecular formula C16H12N2O B189493 4,6-Diphenylpyrimidin-2-ol CAS No. 4120-05-2

4,6-Diphenylpyrimidin-2-ol

Cat. No.: B189493
CAS No.: 4120-05-2
M. Wt: 248.28 g/mol
InChI Key: HVTASVIOKKMCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diphenylpyrimidin-2-ol is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diphenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTASVIOKKMCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347208
Record name 4,6-diphenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4120-05-2
Record name 4,6-diphenylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to 4,6-Diphenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Diphenylpyrimidin-2-ol

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, the 4,6-diarylpyrimidine series has emerged as a privileged structure for kinase inhibition. This technical guide focuses on this compound, a key member of this series. It exists in tautomeric equilibrium with its pyrimidinone form, 4,6-diphenyl-1H-pyrimidin-2-one. While much of the contemporary research has focused on its 2-amino analogues, the 4,6-diphenylpyrimidine core is most notably recognized for its potent inhibition of Aurora Kinase A (AURKA), a critical regulator of mitosis and a validated target in oncology. This document provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of the 4,6-diphenylpyrimidine scaffold, with a primary focus on its role as an AURKA inhibitor. It details relevant signaling pathways, experimental protocols, and quantitative biological data derived from seminal studies on its close analogues, offering a valuable resource for researchers in drug discovery and development.

This compound is a heterocyclic aromatic organic compound featuring a central pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a hydroxyl group at position 2. This structure is of significant interest to medicinal chemists due to its rigid, planar geometry and the potential for diverse functionalization, making it an ideal scaffold for targeting ATP-binding sites in kinases.

The compound exhibits keto-enol tautomerism, coexisting with its more stable keto form, 4,6-diphenyl-1H-pyrimidin-2-one. This characteristic is crucial for its interaction with biological targets, influencing its hydrogen bonding capabilities. While direct studies on this compound are limited, extensive research on its 2-amino derivatives has established the 4,6-diphenylpyrimidine core as a potent inhibitor of several key kinases involved in cell cycle regulation and proliferation, most notably Aurora Kinase A.[1][2]

Physicochemical and Structural Properties

PropertyValue (this compound)Value (4,6-Diphenylpyrimidin-2-amine)Reference(s)
Molecular Formula C₁₆H₁₂N₂OC₁₆H₁₃N₃N/A
Molecular Weight 248.28 g/mol 247.30 g/mol N/A
Appearance SolidSolid[3]
Melting Point Not Reported132.0 to 136.0 °C[3]
CAS Number 5661-83-640230-24-8[3]

Synthesis and Characterization

The most common and efficient route to synthesizing the 4,6-diphenylpyrimidine core involves the cyclocondensation of 1,3-diphenylprop-2-en-1-one (chalcone) with a suitable binucleophile. For this compound, urea is the reagent of choice.

General Synthetic Scheme

The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclocondensation reaction with urea.

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Cyclocondensation Benzaldehyde Benzaldehyde Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Benzaldehyde->Chalcone Acetophenone Acetophenone Acetophenone->Chalcone Target This compound Chalcone->Target Intermediate label_step1 Base (e.g., NaOH) Ethanol Urea Urea Urea->Target label_step2 Base (e.g., KOH) Reflux

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis

The following protocol is a representative method adapted from procedures for synthesizing analogous 4,6-diarylpyrimidin-2-ols and 2-amines.[4][5]

Part A: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Dissolve equimolar quantities of benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in absolute ethanol.

  • Cool the mixture in an ice bath to 0-2 °C.

  • Add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.

  • Continue stirring for 3-4 hours.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure chalcone.

Part B: Synthesis of this compound

  • Reflux a mixture of the synthesized chalcone (0.01 mol) and urea (0.015 mol) in the presence of a basic catalyst (e.g., potassium hydroxide) in an alcoholic solvent (e.g., ethanol) for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or an ice bath to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic methods. Expected signals for related structures include:[5]

  • ¹H-NMR: Aromatic protons in the range of δ 7.0-8.5 ppm, a pyrimidine C5-H proton as a singlet, and a broad singlet for the -OH or N-H proton.

  • ¹³C-NMR: Signals corresponding to the aromatic carbons and the distinct carbons of the pyrimidine ring.

  • IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching, C=N stretching, C=C aromatic stretching, and C-H aromatic bending.

  • Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of the 4,6-diphenylpyrimidine scaffold lies in its ability to inhibit Aurora Kinase A, a protein frequently overexpressed in human cancers.

Primary Mechanism of Action: Aurora Kinase A Inhibition

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[6] Its overexpression is linked to tumorigenesis and genomic instability.[7] 4,6-diphenylpyrimidine derivatives function as ATP-competitive inhibitors, binding to the active site of AURKA and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the mitotic process, leading to cell cycle arrest and ultimately, apoptosis.[1][2]

Signaling Pathway of AURKA Inhibition

Inhibition of AURKA by a 4,6-diphenylpyrimidine derivative initiates a cascade of events that culminates in apoptotic cell death. The inhibitor blocks the kinase activity of AURKA, preventing it from phosphorylating key cell cycle regulators. This leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the cleavage and activation of executioner caspases like caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]

AURKA_Pathway cluster_0 Upstream Events cluster_2 Apoptotic Cascade AURKA Aurora Kinase A (AURKA) G2M G2/M Phase Progression AURKA->G2M Phosphorylation & Activation of substrates Inhibitor 4,6-Diphenylpyrimidine Derivative Inhibitor->AURKA Inhibition Arrest G2/M Arrest G2M->Arrest Casp9 Caspase-9 Arrest->Casp9 Initiation Casp37 Caspase-3, -7 Casp9->Casp37 Activation PARP PARP Casp37->PARP Cleavage Apoptosis Apoptosis Casp37->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Figure 2: Signaling pathway of apoptosis induced by AURKA inhibition.
Quantitative Biological Data

While specific inhibitory data for this compound is not widely published, extensive studies on its 2-amino derivatives demonstrate potent activity. These compounds serve as a strong benchmark for the potential efficacy of the core scaffold.

Compound ID (Analogue)Target KinaseIC₅₀ (nM)Target Cell LineGI₅₀ (nM)Reference(s)
Derivative 12 ¹AURKASelectiveHCT116 (Colon)~1,000[1][2]
CYC116 ²AURKA44A549 (Lung)34 - 1370[8]
CYC116 ²AURKB19(Multiple)N/A[8]
AT9283 ³AURKA3HCT116 (Colon)N/A[8]
AT9283 ³AURKB3(Multiple)N/A[8]
¹ 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol
² 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine
³ A multi-kinase inhibitor with a different core but targeting Aurora kinases.

Key Experimental Protocols

This section provides methodologies for the synthesis and biological evaluation of this compound and its derivatives.

In Vitro Aurora Kinase A Inhibition Assay

This protocol outlines a typical procedure to determine the IC₅₀ value of a test compound against AURKA.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant AURKA - Kinase Buffer - ATP - Substrate Peptide start->prep_reagents incubation Incubate AURKA with Compound for 15 min prep_reagents->incubation Add to plate prep_compound Prepare serial dilution of Test Compound prep_compound->incubation Add to plate initiate_rxn Initiate reaction with ATP & Substrate incubation->initiate_rxn run_rxn Run reaction at 30°C for 60 min initiate_rxn->run_rxn stop_rxn Stop reaction run_rxn->stop_rxn detection Detect phosphorylation (e.g., ADP-Glo Assay) stop_rxn->detection analysis Calculate % Inhibition and determine IC50 detection->analysis end End analysis->end

Figure 3: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Add recombinant human Aurora Kinase A enzyme to a 96-well plate containing kinase buffer.

  • Add serially diluted test compound (e.g., this compound) to the wells and pre-incubate for 15-20 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a biotinylated peptide).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

Methodology:

  • Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at ~570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Phospho-AURKA

Methodology:

  • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for phosphorylated AURKA (at Thr288).

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an antibody for total AURKA and a loading control (e.g., β-actin) to confirm target engagement and equal loading.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential, primarily as inhibitors of Aurora Kinase A for oncology applications. While the bulk of existing research has prioritized 2-amino derivatives, the foundational synthesis routes and biological mechanisms are well-established for the core scaffold. The data from these closely related analogues strongly suggest that this compound is a promising candidate for further investigation.

Future research should focus on the direct synthesis and biological evaluation of this compound to quantify its specific inhibitory potency against AURKA and other relevant kinases. Structure-activity relationship (SAR) studies, guided by computational docking, could further optimize the scaffold to enhance potency and selectivity. Moreover, exploring its efficacy in different cancer cell lines and in vivo models will be crucial to validating its potential as a lead compound for the development of novel anticancer agents.

References

The Keto-Enol Tautomerism of 4,6-Diphenylpyrimidin-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the keto-enol tautomerism in 4,6-diphenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of direct experimental data on this specific molecule, this guide draws upon established principles and analogous data from the parent 2-hydroxypyrimidine and related systems. It offers a robust framework for understanding, predicting, and experimentally investigating the tautomeric equilibrium of this compound.

Introduction to Tautomerism in Pyrimidinols

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a ketone (or an amide in the case of pyrimidinones) and its corresponding enol form. In the context of 2-hydroxypyrimidines, this equilibrium exists between the aromatic enol (pyrimidin-2-ol) form and the non-aromatic keto (pyrimidin-2(1H)-one) form. The position of this equilibrium is crucial as the two tautomers exhibit distinct physicochemical properties, including polarity, hydrogen bonding capabilities, and shape, which in turn dictate their biological activity and pharmacokinetic profiles.

For 2-hydroxypyrimidine, the keto form is generally favored, particularly in polar solvents. This preference is attributed to the greater stability of the amide bond in the pyrimidinone ring compared to the iminol group in the pyrimidinol. The introduction of bulky and electron-withdrawing phenyl groups at the 4 and 6 positions of the pyrimidine ring is expected to influence the electronic and steric environment, potentially shifting the tautomeric equilibrium.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with urea. This method is analogous to the well-established synthesis of 4,6-disubstituted pyrimidin-2-amines from guanidine.

Synthesis Dibenzoylmethane 1,3-Diphenyl-1,3-propanedione Intermediate Cyclization Intermediate Dibenzoylmethane->Intermediate Urea Urea Urea->Intermediate Product 4,6-Diphenylpyrimidin-2(1H)-one Intermediate->Product Condensation (Base catalyst) Equilibrium Tautomerization Product->Equilibrium Enol This compound Equilibrium->Enol

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one

This protocol is adapted from the synthesis of related 4,6-diarylpyrimidines.[1][2]

  • Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF), add urea (1.1 mmol) and a base catalyst (e.g., sodium ethoxide or potassium carbonate, 1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,6-diphenylpyrimidin-2(1H)-one.

The Tautomeric Equilibrium

The tautomeric equilibrium between this compound (enol) and 4,6-diphenylpyrimidin-2(1H)-one (keto) is a dynamic process. The relative stability of each tautomer is influenced by several factors, including solvent polarity, temperature, and the electronic nature of the substituents.

Caption: Keto-enol equilibrium of this compound.

Based on studies of 2-hydroxypyridine and 2-hydroxypyrimidine, the keto form is expected to be the major tautomer in most solvents.[3][4] The greater dipole moment of the keto tautomer allows for stronger interactions with polar solvents, thus stabilizing it relative to the enol form.

Predicted Tautomeric Equilibrium Data

The following table summarizes the predicted equilibrium constants (Keq = [Enol]/[Keto]) and Gibbs free energy differences (ΔG) for the tautomerization of this compound in various solvents, extrapolated from data on analogous systems.

SolventDielectric Constant (ε)Predicted KeqPredicted ΔG (kJ/mol)Predominant Tautomer
Gas Phase1~1~0Keto/Enol Mixture
Cyclohexane2.0< 1> 0Keto
Chloroform4.8<< 1>> 0Keto
Ethanol24.6<<< 1>>> 0Keto
Water80.1<<<< 1>>>> 0Keto

Note: These are predicted values based on trends observed for 2-hydroxypyridine. Experimental verification is required.

Spectroscopic Characterization

The keto and enol tautomers of this compound are expected to have distinct spectroscopic signatures.

1H NMR Spectroscopy

In the 1H NMR spectrum, the most indicative signals for distinguishing between the tautomers would be the N-H proton of the keto form and the O-H proton of the enol form. Due to rapid exchange, these protons might appear as a single broad signal, or may not be observed without specific experimental conditions (e.g., low temperature, dry solvent). The chemical shift of the pyrimidine C5-H proton would also be sensitive to the tautomeric form.

Predicted 1H NMR Chemical Shifts (δ, ppm) in CDCl3

ProtonKeto Form (Predicted)Enol Form (Predicted)
N1-H10.0 - 12.0 (broad)-
O-H-9.0 - 11.0 (broad)
C5-H6.5 - 7.07.0 - 7.5
Phenyl-H7.2 - 8.07.2 - 8.0
13C NMR Spectroscopy

The 13C NMR spectrum would show a significant difference in the chemical shift of the C2 carbon. In the keto form, this carbon is a carbonyl carbon and would resonate at a much lower field (higher ppm) compared to the C2 carbon in the enol form, which is attached to an oxygen and a nitrogen.

Predicted 13C NMR Chemical Shifts (δ, ppm) in CDCl3

CarbonKeto Form (Predicted)Enol Form (Predicted)
C2160 - 170150 - 160
C4, C6160 - 165155 - 160
C5100 - 110110 - 120
Phenyl-C125 - 140125 - 140
IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the predominant tautomer. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band.

Predicted IR Absorption Frequencies (cm-1)

Functional GroupVibrationKeto Form (Predicted)Enol Form (Predicted)
N-HStretch3100 - 3300 (broad)-
O-HStretch-3200 - 3400 (broad)
C=OStretch1650 - 1700-
C=N, C=CStretch1500 - 16001500 - 1600
UV-Vis Spectroscopy

The UV-Vis absorption spectra of the two tautomers are expected to differ due to the differences in their electronic systems. The aromatic enol form is likely to have a λmax at a longer wavelength compared to the non-aromatic keto form.

Predicted UV-Vis Absorption Maxima (λmax, nm)

TautomerPredicted λmax in Ethanol
Keto Form280 - 300
Enol Form300 - 320

Experimental Protocols for Tautomeric Analysis

Solvent-Dependent NMR Studies
  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., cyclohexane-d12, CDCl3, acetone-d6, DMSO-d6, D2O).

  • Data Acquisition: Record 1H NMR spectra for each solution at a constant temperature.

  • Analysis: Integrate the signals corresponding to the C5-H proton of each tautomer to determine their relative populations and calculate the equilibrium constant (Keq) in each solvent.

NMR_Workflow Start Dissolve sample in deuterated solvents Acquire Acquire 1H NMR Spectra Start->Acquire Integrate Integrate characteristic signals (e.g., C5-H) Acquire->Integrate Calculate Calculate Keq ([Enol]/[Keto]) Integrate->Calculate Analyze Correlate Keq with solvent polarity Calculate->Analyze End Determine solvent effect on tautomerism Analyze->End

Caption: Workflow for solvent-dependent NMR analysis.

Computational Chemistry Protocol
  • Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Solvation Modeling: Use a continuum solvation model (e.g., PCM, SMD) to calculate the energies of the tautomers in different solvents.

  • Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution to predict the equilibrium position.

Conclusion

The keto-enol tautomerism of this compound presents a fascinating case study in heterocyclic chemistry. While direct experimental data remains to be established, a comprehensive understanding can be built upon the well-studied principles of tautomerism in related pyrimidine and pyridine systems. This guide provides the necessary theoretical background, predicted data, and detailed experimental protocols to empower researchers in the fields of medicinal chemistry and drug development to further investigate and harness the unique properties of this compound and its tautomeric forms for the design of novel therapeutic agents. The strong preference for the keto tautomer, 4,6-diphenylpyrimidin-2(1H)-one, is anticipated, particularly in biological environments, a critical consideration for its potential interactions with protein targets.

References

Spectroscopic Analysis of 4,6-Diphenylpyrimidin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,6-Diphenylpyrimidin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Structurally, it features a pyrimidine core substituted with two phenyl groups at positions 4 and 6, and a hydroxyl group at position 2. A critical aspect of its chemistry is the pronounced keto-enol tautomerism. The compound predominantly exists in its keto form, 4,6-Diphenylpyrimidin-2(1H)-one , due to the greater stability of the amide group within the aromatic ring system. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data

The spectroscopic data presented below are pivotal for the structural elucidation and confirmation of 4,6-Diphenylpyrimidin-2(1H)-one. While direct spectral data for this specific molecule is compiled from various sources on pyrimidine derivatives, the data for closely related analogs like 4,6-diphenylpyrimidine-2-amine provide a valuable reference for the signals corresponding to the shared 4,6-diphenylpyrimidine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei. For 4,6-Diphenylpyrimidin-2(1H)-one, the key signals are those from the pyrimidine ring, the phenyl substituents, and the N-H proton of the amide group.

Table 1: ¹H NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one

Chemical Shift (δ ppm) Multiplicity Assignment Notes
~12.0 - 13.0 br s N-H Broad signal, exchangeable with D₂O. Position is solvent-dependent.
~8.20 - 8.40 m Ar-H (ortho-protons of Phenyl at C6) Deshielded due to proximity to the pyrimidine ring.
~7.40 - 7.70 m Ar-H (meta, para-protons of Phenyl rings) Complex multiplet for the remaining 8 aromatic protons.[1]

| ~6.80 - 7.00 | s | H-5 | Singlet for the proton on the pyrimidine ring.[1][2] |

Table 2: ¹³C NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one

Chemical Shift (δ ppm) Assignment Notes
~165.0 C=O (C2) Carbonyl carbon of the pyrimidinone ring.
~163.0 - 164.0 C4 / C6 Carbons bearing the phenyl groups.
~137.0 C (ipso) Quaternary carbons of the phenyl rings.
~131.0 C (para) Para-carbons of the phenyl rings.
~129.0 C (ortho/meta) Ortho and meta-carbons of the phenyl rings.

| ~105.0 - 110.0 | C5 | Carbon corresponding to the H-5 proton.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for 4,6-Diphenylpyrimidin-2(1H)-one

Frequency (cm⁻¹) Vibration Type Functional Group
3200 - 3100 (broad) N-H Stretch Amide (in solid state)
3100 - 3000 C-H Stretch Aromatic
~1670 - 1650 C=O Stretch Amide I band (Pyrimidinone)[4]
~1600, 1580, 1450 C=C Stretch Aromatic Ring

| 770 - 750 and 700 - 680 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 4,6-Diphenylpyrimidin-2(1H)-one

m/z Value Ion Assignment Notes
248.09 [M]⁺ Molecular ion peak corresponding to the molecular weight (C₁₆H₁₂N₂O).
249.10 [M+H]⁺ Protonated molecular ion, commonly observed in ESI.

| 271.08 | [M+Na]⁺ | Sodium adduct, often seen in ESI. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified 4,6-Diphenylpyrimidin-2(1H)-one sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like N-H, making them easier to observe.

  • Instrument Setup: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. The spectrometer is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Typical parameters include a 30-90 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • D₂O Exchange: To confirm the N-H proton, a ¹H NMR spectrum is first acquired. Then, 1-2 drops of deuterium oxide (D₂O) are added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The signal corresponding to the N-H proton will disappear or significantly decrease in intensity.[5]

IR Spectroscopy Protocol
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). An anvil is pressed onto the sample to ensure good contact with the crystal surface.

  • Data Acquisition: The spectrum is typically recorded using an FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to generate the final spectrum. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the sample is prepared (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is infused into the ESI source where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are released into the gas phase.

  • Mass Analysis: The generated ions are guided into a mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an ion trap. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

  • Detection: The separated ions are detected, and the resulting data is processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Visualization of Spectroscopic Workflow

The logical flow from a synthesized compound to its structural confirmation can be visualized as follows. This workflow outlines the parallel application of different spectroscopic techniques to gather complementary data, leading to a confident structural assignment.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

A logical workflow for the spectroscopic characterization of a chemical compound.

References

A Technical Guide to the Solubility Profile of 4,6-Diphenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Solubility Profile

The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the potential for intermolecular interactions such as hydrogen bonding with the solvent.[1][2] The structure of 4,6-diphenylpyrimidin-2-ol features a polar pyrimidin-2-ol core capable of acting as both a hydrogen bond donor and acceptor, and two nonpolar phenyl groups. This amphipathic nature suggests a nuanced solubility profile.

The large nonpolar surface area contributed by the two phenyl rings is expected to dominate, leading to poor solubility in highly polar solvents like water and nonpolar aliphatic solvents. However, the polar pyrimidinol core suggests that solubility should be enhanced in solvents that can engage in hydrogen bonding or have a moderate to high polarity.

Based on these structural characteristics and data from related pyrimidine derivatives, a qualitative solubility profile for this compound is predicted below.[3][4][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleThe large hydrophobic phenyl groups are expected to significantly limit solubility in water. Solubility may be slightly better in alcohols like methanol and ethanol due to the potential for hydrogen bonding with the pyrimidinol group.[5]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileSolubleThese solvents are polar enough to interact with the pyrimidinol moiety, and their organic nature can accommodate the phenyl groups. Studies on similar pyrimidine derivatives have shown good solubility in DMF.[4]
Nonpolar Aprotic Hexane, Cyclohexane, TolueneInsolubleThe high polarity and hydrogen bonding capability of the pyrimidinol group will prevent dissolution in nonpolar solvents.
Halogenated Dichloromethane (DCM), ChloroformSparingly Soluble to SolubleThese solvents have an intermediate polarity that may be suitable for dissolving this compound, balancing the polar and nonpolar characteristics of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly SolubleThe moderate polarity of these solvents might allow for some dissolution, though the extensive nonpolar character of the solute could still be a limiting factor.

The Principle of "Like Dissolves Like"

The predictions in Table 1 are guided by the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2][6] This relationship is a cornerstone of predicting solubility.

G Logical Relationship: 'Like Dissolves Like' cluster_solute Solute cluster_solvent Solvent Polar_Solute Polar Solute Polar_Solvent Polar Solvent Polar_Solute->Polar_Solvent Soluble Nonpolar_Solvent Nonpolar Solvent Polar_Solute->Nonpolar_Solvent Insoluble Nonpolar_Solute Nonpolar Solute Nonpolar_Solute->Polar_Solvent Insoluble Nonpolar_Solute->Nonpolar_Solvent Soluble

Caption: The "Like Dissolves Like" Principle of Solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a common and reliable technique.[5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected solvents (e.g., methanol, DMF, chloroform, etc.)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the solute.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.

    • Weigh the vial again to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

    • Solubility (g/L): (Mass of dissolved solute) / (Volume of filtered solution)

    • Mole Fraction (x): (Moles of dissolved solute) / (Moles of dissolved solute + Moles of solvent)

The following diagram illustrates the experimental workflow for determining solubility.

G Experimental Workflow for Solubility Determination Start Start Add_Excess_Solute Add excess solute to a known amount of solvent Start->Add_Excess_Solute Equilibrate Equilibrate at constant temperature with agitation Add_Excess_Solute->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant to remove undissolved solid Settle->Filter Weigh_Solution Weigh a known volume/ mass of the filtered solution Filter->Weigh_Solution Evaporate Evaporate the solvent Weigh_Solution->Evaporate Weigh_Solute Weigh the remaining solid solute Evaporate->Weigh_Solute Calculate Calculate solubility Weigh_Solute->Calculate End End Calculate->End

Caption: Workflow for the Gravimetric Determination of Solubility.

Conclusion

References

Technical Guide: 4,6-Diphenylpyrimidin-2-amine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-diphenylpyrimidin-2-amine, a core scaffold in the development of targeted therapeutics. Due to the limited specific literature on 4,6-diphenylpyrimidin-2-ol, this document focuses on its closely related and extensively studied amino derivative, which has demonstrated significant potential in medicinal chemistry, particularly in oncology.

Core Compound Identification

The primary compound of interest, 4,6-diphenylpyrimidin-2-amine, is identified by the following chemical identifiers.

IdentifierValue
IUPAC Name 4,6-diphenylpyrimidin-2-amine
CAS Number 40230-24-8[1][2][3][4][5]
Molecular Formula C16H13N3[2][3][5]
Molecular Weight 247.29 g/mol [2][3]

Biological Activity and Therapeutic Potential

Derivatives of the 4,6-diarylpyrimidine scaffold have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown potent activity as inhibitors of key signaling proteins involved in cancer progression, including Aurora Kinase A (AURKA), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7]

Quantitative Biological Data Summary

The following table summarizes the growth inhibition (GI₅₀) values for selected 4,6-diarylpyrimidine derivatives against various cancer cell lines. Lower GI₅₀ values indicate higher potency.

Compound IDCancer Cell LineTarget(s)GI₅₀ (nM)
14 NCI-60 PanelEGFR/VEGFR-222-33
17 NCI-60 PanelEGFR/VEGFR-222-33
19 NCI-60 PanelEGFR/VEGFR-222-33
22 NCI-60 PanelEGFR/VEGFR-222[7]
25 NCI-60 PanelEGFR/VEGFR-222-33
29 NCI-60 PanelEGFR/VEGFR-224[7]
Derivative 12 HCT116 (Colon)AURKANot Specified

Experimental Protocols

The synthesis of 4,6-diarylpyrimidin-2-amine derivatives typically involves a multi-step process, beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine.

General Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives

This protocol is a generalized procedure based on established methodologies.[6]

Step 1: Synthesis of Chalcone Intermediate (III)

  • Dissolve a substituted acetophenone (I) and a substituted benzaldehyde (II) in ethanol.

  • Add an excess of 50% aqueous potassium hydroxide (KOH) to the solution.

  • Stir the mixture at room temperature for 20 hours.

  • Pour the reaction mixture into 6 N hydrochloric acid (HCl) in an ice bath to precipitate the chalcone.

  • Filter the solid, wash with ethanol, and use without further purification.

Step 2: Synthesis of 2-Aminopyrimidine Product

  • Dissolve the chalcone (III) (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature.

  • Pour the mixture into 3 N HCl in an ice bath to precipitate the final 2-aminopyrimidine product.

  • If necessary, purify the product by recrystallization from ethanol.

Visualized Workflows and Pathways

The following diagrams illustrate the general synthesis workflow and a key signaling pathway targeted by these compounds.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis start1 Substituted Acetophenone chalcone Chalcone Intermediate start1->chalcone + Benzaldehyde, KOH start2 Substituted Benzaldehyde start2->chalcone pyrimidine 4,6-Diarylpyrimidin-2-amine Derivative chalcone->pyrimidine + Guanidine HCl, K2CO3 G cluster_pathway Aurora Kinase A Signaling Pathway aurka Aurora Kinase A (AURKA) thr283 Phosphorylation at Thr283 aurka->thr283 Autophosphorylation g2m G2/M Phase Arrest aurka->g2m derivative 4,6-Diarylpyrimidine Derivative (e.g., Derivative 12) derivative->aurka Inhibition thr283->g2m Promotion of Mitotic Entry caspases Caspase-3 & -7 Cleavage g2m->caspases Induction apoptosis Apoptosis caspases->apoptosis

References

The Rising Potential of Pyrimidin-2-ol Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its many derivatives, the pyrimidin-2-ol moiety has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of pyrimidin-2-ol derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative activity data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Pyrimidin-2-ol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various pyrimidin-2-ol derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
P1 4-(4-Nitrophenyl)-6-phenylHCT-116 (Colon)18.18[1]
P2 4,6-diphenyl (general)A549 (Lung)5.988 ± 0.12[2]
P3 Thiazolo[4,5-d]pyrimidine derivative 3b C32 (Melanoma)24.4[3]
P4 Thiazolo[4,5-d]pyrimidine derivative 3b A375 (Melanoma)25.4[3]
P5 Pyrido[2,3-d]pyrimidine derivative 2d A549 (Lung)Strong cytotoxicity at 50 µM[4]
P6 Indazol-pyrimidine derivative 4f MCF-7 (Breast)1.629[5]
P7 Indazol-pyrimidine derivative 4i MCF-7 (Breast)1.841[5]
P8 Indazol-pyrimidine derivative 4i A549 (Lung)2.305[5]
P9 Pyrazolo[3,4-d]pyrimidine derivative 7 Hela (Cervical)17.50[6]
P10 Pyrazolo[3,4-d]pyrimidine derivative 7 HT1080 (Fibrosarcoma)43.75[6]
P11 Pyrimidinone-5-carbonitrile derivative 30 MCF-7 (Breast)1.42[7]
P12 Pyrimidinone-5-carbonitrile derivative 30 A549 (Lung)1.98[7]
Experimental Protocols for Anticancer Activity Evaluation

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidin-2-ol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Sulforhodamine B (SRB) Assay

This assay is a cell density-based assay used to determine cytotoxicity.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[8]

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a general workflow for screening pyrimidin-2-ol derivatives for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies synthesis Synthesis of Pyrimidin-2-ol Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture cytotoxicity_assay Cytotoxicity Assays (MTT, SRB) cell_culture->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 apoptosis Apoptosis Assays ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle enzyme Enzyme Inhibition Assays ic50->enzyme animal_model Xenograft Animal Models enzyme->animal_model efficacy Tumor Growth Inhibition

Anticancer drug screening workflow.

Antimicrobial Activity

Pyrimidin-2-ol scaffolds have been reported to possess significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidin-2-ol derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µM/ml)Reference
A1 4-(4-Chlorophenyl)-6-(4-nitrophenyl)E. coli0.91[9]
A2 4-(4-Chlorophenyl)-6-(4-nitrophenyl)S. aureus1.81[9]
A3 4-(3-Chlorophenyl)-6-(4-nitrophenyl)B. subtilis0.96[9]
A4 4-(4-Nitrophenyl)-6-phenylS. enterica1.55[9]
A5 4-(4-Bromophenyl)-6-(4-nitrophenyl)P. aeruginosa1.62[9]
A6 4-(4-Bromophenyl)-6-(4-nitrophenyl)A. niger1.68[9]
A7 4-(4-Chlorophenyl)-6-(4-nitrophenyl)C. albicans1.73[9]
A8 2,4,6-trisubstituted (a4)Gram-positive/negativeActive[10]
A9 2,4,6-trisubstituted (a5)Gram-positive/negativeActive[10]
A10 Pyrazolo[3,4-d]pyrimidine (a10)Bacterial strainsActive[10]
A11 Pyrazolo[3,4-d]pyrimidine (a11)Fungal strainsActive[10]
Experimental Protocol for Antimicrobial Activity Evaluation

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: Prepare serial two-fold dilutions of the pyrimidin-2-ol compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral Activity

The pyrimidine scaffold is present in several approved antiviral drugs, and pyrimidin-2-ol derivatives are being actively investigated for their potential to inhibit the replication of various viruses.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of some pyrimidine derivatives, showing their 50% effective concentration (EC50) values.

Compound IDVirusCell LineEC50 (nM)Reference
V1 HIV-1-IIIB-< 10[11]
V2 HIV-1 (RES056)-< 50[11]
V3 Human DHODH inhibitor (Cmp1)Human CytomegalovirusLow µM to nM range[12]
V4 Human DHODH inhibitor (Cmp1)AdenovirusesLow µM to nM range[12]
V5 Pyrimido[4,5-d]pyrimidine 7f HCoV-229E-[13]
V6 Pyrimido[4,5-d]pyrimidine 7a HCoV-OC43-[13]
Experimental Protocol for Antiviral Activity Evaluation

Plaque Reduction Assay

This is a standard assay to quantify the infectivity of lytic viruses and evaluate the efficacy of antiviral compounds.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Adsorption: Infect the cells with a known amount of virus for a short period (e.g., 1-2 hours) to allow for viral attachment and entry.

  • Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidin-2-ol derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyrimidin-2-ol derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

This table presents the IC50 values of pyrimidin-2-ol derivatives for the inhibition of key inflammatory mediators.

Compound IDTargetAssayIC50 (µM)Reference
I1 COX-2In vitro enzyme assay0.04 ± 0.09[14]
I2 COX-2In vitro enzyme assay0.04 ± 0.02[14]
I3 NO production in RAW macrophagesNitric oxide assay76.6[15]
I4 NO production in RAW macrophagesNitric oxide assay83.1[15]
I5 LipoxygenaseIn vitro enzyme assay42[4]
I6 LipoxygenaseIn vitro enzyme assay47.5[4]
I7 COX-2 Selective Inhibitor (L1)In vitro enzyme assayHigh selectivity[16]
I8 COX-2 Selective Inhibitor (L2)In vitro enzyme assayHigh selectivity[16]
Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrimidin-2-ol derivatives are often attributed to their ability to inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

a) NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.

nfk_b_pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfk_b NF-κB ikb->nfk_b releases nucleus Nucleus nfk_b->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nfk_b->gene_transcription activates

Canonical NF-κB signaling pathway.

b) MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation.

mapk_pathway stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor stimuli->receptor ras_raf Ras/Raf receptor->ras_raf activates mek MEK ras_raf->mek activates erk ERK mek->erk activates nucleus Nucleus erk->nucleus translocates to transcription_factors Transcription Factors (e.g., AP-1, c-Fos) erk->transcription_factors activates drug_discovery_workflow cluster_discovery Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Marketing target_id Target Identification & Validation hit_id Hit Identification (High-Throughput Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt in_vivo In Vivo Efficacy & Safety Studies lead_opt->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-Scale Efficacy) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda review Regulatory Review nda->review phase4 Phase IV (Post-Marketing Surveillance) review->phase4

References

A Technical Guide to 4,6-Diarylpyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4,6-diarylpyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This document consolidates key research findings on their synthesis, biological evaluation, and structure-activity relationships, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Core Synthesis Strategies

The synthesis of 4,6-diarylpyrimidine derivatives is adaptable, allowing for the introduction of various substituents to modulate their physicochemical properties and biological activities. A common and effective method involves a multi-step process beginning with a Claisen-Schmidt condensation (or mixed aldol condensation) to form a chalcone intermediate. This is followed by cyclocondensation with a nitrogen-containing reagent.

A prevalent synthetic route utilizes the reaction of an acetophenone with an aromatic aldehyde to yield a chalcone. This intermediate is then cyclized with thiourea in the presence of a base to form the pyrimidine-2(1H)-thione core. Subsequent S-alkylation or S-benzylation can be performed to introduce further diversity.[1] Another established method involves the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives and their analogs.[2][3]

A generalized workflow for the synthesis of 4,6-diarylpyrimidine derivatives is depicted below:

G cluster_chalcone Chalcone Synthesis cluster_cyclization Cyclocondensation cluster_derivatization Derivatization (Optional) Acetophenone Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base (NaOH or KOH) Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone Pyrimidine_Thione 4,6-Diarylpyrimidine-2(1H)-thione Chalcone->Pyrimidine_Thione Thiourea Thiourea Thiourea->Pyrimidine_Thione Base Final_Product S-Substituted 4,6-Diarylpyrimidine Pyrimidine_Thione->Final_Product Alkyl_Halide Alkyl/Benzyl Halide Alkyl_Halide->Final_Product

Generalized Synthetic Workflow for 4,6-Diarylpyrimidine Derivatives.

Biological Activities and Therapeutic Targets

4,6-Diarylpyrimidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutics for various diseases, including cancer, diabetes, and viral infections.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these derivatives. They have been shown to inhibit the proliferation of various cancer cell lines and target key signaling pathways involved in cancer progression.[4]

Dual EGFR/VEGFR-2 Inhibition: Certain 4,6-diarylpyrimidine derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis.[1][5] Inhibition of these receptors can block downstream signaling pathways, leading to decreased cell proliferation and apoptosis.

EGFR_VEGFR2 EGFR/VEGFR-2 Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_VEGFR2->Downstream_Signaling Activates Diarylpyrimidine 4,6-Diarylpyrimidine Derivative Diarylpyrimidine->EGFR_VEGFR2 Inhibits Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Mechanism of Action for Dual EGFR/VEGFR-2 Inhibitors.

PI3K Inhibition: 4,6-Diaryl-substituted pyrimidines have also shown high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are crucial targets in oncology.[2][3] Molecular docking studies suggest a strong binding affinity of some derivatives towards PIK3γ, indicating their potential as anticancer agents.[3]

ABL1 Kinase Inhibition: In the context of chronic myeloid leukemia, 2-amino-4,6-diarylpyrimidine derivatives have been investigated as inhibitors of ABL1 kinase, a key driver of the disease.[6]

The antiproliferative activity of several 4,6-diarylpyrimidine derivatives against various cancer cell lines is summarized in the table below.

Compound IDR1R2R3Target Cell LineGI50 (nM)Reference
12 4-Cl4-OMeiso-propylNot Specified-[1][5]
14 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified22-33[1][5]
15 4-Cl4-OMe4-OMe-benzylNot Specified80[1]
17 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified22-33[1][5]
19 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified22-33[1][5]
22 4-OMe3-OMe4-OMe-benzylNot Specified22[1][5]
23 4-Cl3,4-di-OMeMeNot Specified-[1][5]
24 4-Cl3,4-di-OMeEtNot Specified-[1][5]
25 4-Cl3,4-di-OMen-propylNot Specified22-33[1][5]
28 4-Cl3,4-di-OMebenzylNot Specified-[1][5]
29 4-Cl3,4-di-OMe4-OMe-benzylNot Specified24[1][5]

Note: "-" indicates that the specific GI50 value was not provided in the cited literature, although the compound was identified as highly active.

Enzyme Inhibition

α-Glucosidase and α-Amylase Inhibition: A series of 2-amino-4,6-diarylpyrimidine derivatives has been designed and synthesized as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[4][7][8] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.

The inhibitory activities of these derivatives are presented in the following table.

Compound IDα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Reference
4p 0.087 ± 0.010.189 ± 0.02[4][7][8]
6p 0.095 ± 0.030.214 ± 0.03[7][8]
Rutin (Standard) 0.192 ± 0.020.224 ± 0.02[4][7][8]
Antiviral Activity

HIV-1 Reverse Transcriptase Inhibition: Diarylpyrimidine derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.[9] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. Several derivatives have shown potent activity against wild-type and mutant HIV-1 strains.[9]

The anti-HIV-1 activity of selected diarylpyrimidine derivatives is shown below.

Compound IDTargetEC50 (nM)Reference
7 HIV-1 IIIB3.4[9]
18 HIV-1 IIIB8.6[9]
19 HIV-1 IIIB6.4[9]
(S)-isomer of 1 & 2 HIV-1 (IIIB)1.6[9]

Structure-Activity Relationship (SAR)

The biological activity of 4,6-diarylpyrimidine derivatives is highly dependent on the nature and position of substituents on the aryl rings and the pyrimidine core.

For antiproliferative activity as dual EGFR/VEGFR-2 inhibitors, the substitution pattern on the sulfur atom at the second position of the diaryl pyrimidine moiety is crucial. The activity was found to ascend in the order: 4-OMe-benzyl > Ethyl > n-Propyl > Allyl > Benzyl > Methyl.[1] Furthermore, derivatives with a p-chloro substituent on one aryl ring and a 3,4-dimethoxy substituent on the other consistently showed the greatest percentage of inhibition.[1][5]

In the case of α-glucosidase and α-amylase inhibition, the presence of specific substituents on the aryl rings significantly influences the inhibitory potency. For instance, compound 4p , with a carboxylic acid group, and compound 6p were found to be the most potent dual inhibitors in their series.[4][7][8]

For anti-HIV-1 activity, the introduction of nitro groups at the 5-position of both aryl rings led to the formation of a stabilized complex with HIV reverse transcriptase through hydrogen bond interactions.[9]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives

This protocol is adapted from the synthesis of α-glucosidase and α-amylase inhibitors.[4]

  • Chalcone Synthesis: In a flask, an appropriate acetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) are mixed in ethanol (15 mL) and stirred for 30 minutes in an ice bath.

  • Aqueous sodium hydroxide (30%) or potassium hydroxide (20%) solution (10 mL) is added dropwise.

  • The reaction mixture is stirred for 3-4 hours at 0-5 °C.

  • The precipitated chalcone is filtered, washed with cold water, and recrystallized from ethanol.

  • Pyrimidine Synthesis: The synthesized chalcone (1.0 mmol) and guanidine hydrochloride (1.0 mmol) are dissolved in ethanol (20 mL).

  • Aqueous sodium hydroxide solution (10 mL, 40%) is added, and the mixture is refluxed for 6-8 hours.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the 2-amino-4,6-diarylpyrimidine derivative.

In Vitro α-Glucosidase Inhibition Assay

The following is a generalized protocol for determining the α-glucosidase inhibitory activity.

  • A mixture containing 10 µL of the test compound (at various concentrations), 490 µL of 0.1 M phosphate buffer (pH 6.8), and 250 µL of α-glucosidase solution (0.2 U/mL) is pre-incubated at 37 °C for 15 minutes.

  • 250 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution is added to initiate the reaction.

  • The mixture is incubated at 37 °C for 30 minutes.

  • The reaction is terminated by adding 1000 µL of 0.2 M sodium carbonate solution.

  • The absorbance of the liberated p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

The experimental workflow for this assay is illustrated below.

cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement Test_Compound Test Compound Pre_incubation Pre-incubation (37°C, 15 min) Test_Compound->Pre_incubation Buffer Phosphate Buffer Buffer->Pre_incubation Enzyme α-Glucosidase Enzyme->Pre_incubation Reaction_Incubation Reaction Incubation (37°C, 30 min) Pre_incubation->Reaction_Incubation Substrate pNPG (Substrate) Substrate->Reaction_Incubation Termination Reaction Termination (Na2CO3) Reaction_Incubation->Termination Absorbance Measure Absorbance (405 nm) Termination->Absorbance Calculation Calculate % Inhibition and IC50 Absorbance->Calculation

Workflow for the In Vitro α-Glucosidase Inhibition Assay.

Conclusion

4,6-Diarylpyrimidine derivatives represent a versatile and promising class of compounds in drug discovery. Their adaptable synthesis allows for the creation of diverse chemical libraries, and they have demonstrated significant activity against a range of therapeutic targets, including kinases, enzymes, and viral proteins. The structure-activity relationships that have been elucidated provide a roadmap for the rational design of more potent and selective derivatives. Further investigation and optimization of these compounds are warranted to fully explore their therapeutic potential.

References

The Cornerstone of Cellular Life: A Technical Guide to Pyrimidine Synthesis Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental reaction mechanisms governing pyrimidine synthesis. Pyrimidines, the single-ringed nitrogenous bases comprising uracil, cytosine, and thymine, are indispensable precursors for the synthesis of nucleic acids (DNA and RNA), as well as key components in the formation of glycoproteins and phospholipids. A thorough understanding of their synthesis is paramount for research in cellular metabolism, oncology, immunology, and the development of targeted therapeutics. This document details the core biochemical pathways—de novo synthesis and salvage—along with classical organic synthesis reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate molecular choreographies involved.

Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways

Cells employ two primary strategies for the biosynthesis of pyrimidines: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a highly conserved and energy-dependent process that occurs in the cytoplasm of eukaryotic cells. It involves a series of six enzymatic steps to produce the first pyrimidine nucleotide, uridine monophosphate (UMP).[1][2]

The initial and rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) .[3][4] This is followed by the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate, catalyzed by Aspartate Transcarbamoylase (ATCase) .[5] The subsequent steps involve ring closure by Dihydroorotase to form dihydroorotate, which is then oxidized to orotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .[3] Finally, Orotate Phosphoribosyltransferase (OPRT) adds a ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotate to form orotidine-5'-monophosphate (OMP), which is then decarboxylated by OMP Decarboxylase to yield UMP.[6]

// Feedback Regulation UTP -> Carbamoyl_Phosphate [label=" (-) Feedback\n Inhibition", color="#EA4335", style=dashed, dir=back]; CTP -> Carbamoyl_Aspartate [label=" (-) Feedback\n Inhibition", color="#EA4335", style=dashed, dir=back]; } dot Figure 1: The De Novo Pyrimidine Synthesis Pathway.

The kinetic parameters of the key enzymes in the de novo pyrimidine synthesis pathway are crucial for understanding the flux through this metabolic route and for the design of enzyme inhibitors.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference(s)
Carbamoyl Phosphate Synthetase II (CPSII) Syrian HamsterNH_4_Cl26 - 166N/A[7]
Syrian HamsterHCO_3_^-1400N/A[7]
Aspartate Transcarbamoylase (ATCase) Aquifex aeolicusAspartate1100N/A[8]
Aquifex aeolicusCarbamoyl Phosphate1300N/A[8]
Dihydroorotase (DHOase) Methanococcus jannaschiiN-carbamoyl-L-aspartateN/AN/A[9]
Dihydroorotate Dehydrogenase (DHODH) Saccharomyces cerevisiaeDihydroorotateN/AN/A[10]
HumanDihydroorotate0 - 1000N/A[11]
Orotate Phosphoribosyltransferase (OPRT) Plasmodium falciparumPRPP9.3 ± 0.52994[5]
Escherichia coliOrotate35N/A[12]
Escherichia coliPRPP38N/A[12]
OMP Decarboxylase Saccharomyces cerevisiaeOMPN/A (k_cat_/K_m_ = 1.3 x 10^7 M^-1 s^-1)N/A (k_cat_ = 20 s^-1)
Methanothermobacter thermautotrophicusOMPN/A (k_cat/K_m_ = 2.4 x 10^6 M^-1 s^-1)N/A (k_cat_ = 4 s^-1)[13]

Table 1: Kinetic Parameters of Key Enzymes in De Novo Pyrimidine Synthesis. N/A indicates data not available in the cited sources.

This protocol describes a spectrophotometric assay to determine the in vitro activity of human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[14][15]

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO) stock solution (e.g., 10 mM in DMSO)

  • Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)

  • 2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600-650 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control) to the respective wells.

  • Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.

  • Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, CoQ10, and DCIP in the Assay Buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP in a 200 µL final reaction volume).

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

The Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pyrimidine bases (uracil, thymine) and nucleosides (uridine, cytidine, thymidine) derived from the breakdown of nucleic acids or from dietary sources.[3] This pathway is particularly important in cells with low de novo synthesis capacity or during specific phases of the cell cycle.

Key enzymes in this pathway include:

  • Uridine Phosphorylase: Converts uridine to uracil and ribose-1-phosphate.

  • Thymidine Phosphorylase: Converts thymidine to thymine and deoxyribose-1-phosphate.

  • Uridine-Cytidine Kinase: Phosphorylates uridine and cytidine to their respective monophosphates.

  • Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP). There are two main isoenzymes, TK1 (cytosolic and cell-cycle dependent) and TK2 (mitochondrial and cell-cycle independent).[16]

salvage_pathway Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase UMP UMP Uridine->UMP Uridine-Cytidine Kinase Uracil->UMP OPRT Thymidine Thymidine Thymine Thymine Thymidine->Thymine Thymidine Phosphorylase TMP TMP Thymidine->TMP Thymidine Kinase (TK) Thymine->TMP Thymidine Kinase (TK) Cytidine Cytidine CMP CMP Cytidine->CMP Uridine-Cytidine Kinase

EnzymeOrganismSubstrateK_m_ (µM)K_i_ (µM)Reference(s)
Thymidine Kinase 2 (TK2) HumandThdN/AN/A[17]
HumandCydN/AN/A[17]
HumanAZT (inhibitor of dThd phosphorylation)N/A3.0[18]

Table 2: Kinetic Parameters of Key Enzymes in the Pyrimidine Salvage Pathway. N/A indicates data not available in the cited sources.

This protocol details a spectrophotometric assay for measuring the activity of uridine phosphorylase by monitoring the formation of uracil.[19]

Materials:

  • Recombinant human uridine phosphorylase (UPase)

  • Uridine (substrate)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Prepare a stock solution of uridine in the assay buffer (e.g., 10 mM).

  • Prepare a stock solution of the UPase enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • In a 96-well plate, add 178 µL of assay buffer to each well.

  • Add 10 µL of the diluted UPase enzyme solution to the test wells. For negative control wells, add 10 µL of assay buffer.

  • Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the uridine substrate stock solution to all wells, for a total volume of 200 µL.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the increase in absorbance at 290 nm every 30 seconds for 15-30 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

Regulation of Pyrimidine Biosynthesis by Signaling Pathways

The de novo pyrimidine biosynthesis pathway is tightly regulated to meet the cellular demand for nucleotides, particularly during cell proliferation. The activity of CPSII, the rate-limiting enzyme, is modulated by allosteric effectors and by phosphorylation through key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) pathways.[1][17]

  • MAPK Pathway: Growth factor signaling activates the MAPK cascade, leading to the phosphorylation of CAD (the multifunctional protein containing CPSII, ATCase, and DHOase). This phosphorylation increases the sensitivity of CPSII to its allosteric activator PRPP and decreases its sensitivity to the inhibitor UTP, thereby upregulating pyrimidine synthesis to support cell growth.[1]

  • PKA Pathway: The PKA pathway, often activated by cAMP, can have an opposing effect. PKA-mediated phosphorylation of CAD can reduce its responsiveness to both PRPP and UTP, leading to a downregulation of the pathway.[17]

signaling_regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MAPK_Cascade MAPK Cascade (e.g., RAF-MEK-ERK) Receptor->MAPK_Cascade CAD_Protein CAD Protein (CPSII-ATCase-DHOase) MAPK_Cascade->CAD_Protein Phosphorylation (Activation) PKA_Pathway PKA Pathway (e.g., via cAMP) PKA_Pathway->CAD_Protein Phosphorylation (Inhibition) De_Novo_Synthesis De Novo Pyrimidine Synthesis CAD_Protein->De_Novo_Synthesis Catalyzes UTP UTP UTP->CAD_Protein (-) Allosteric Inhibition PRPP PRPP PRPP->CAD_Protein (+) Allosteric Activation

Chemical Synthesis of Pyrimidine Derivatives

In addition to the biological pathways, classical organic chemistry provides robust methods for the synthesis of pyrimidine and dihydropyrimidine scaffolds, which are prevalent in many pharmaceuticals.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[14] This reaction is typically catalyzed by an acid.

biginelli_reaction Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Intermediate Open-chain Ureide Acyliminium->Intermediate Beta_Ketoester β-Ketoester (Enol form) Beta_Ketoester->Intermediate DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Intermediate->DHPM Cyclization & Dehydration

The yield of the Biginelli reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference(s)
BenzaldehydeEthyl acetoacetateUreaWSi/A-15Neat664[20]
4-ChlorobenzaldehydeEthyl acetoacetateUreaWSi/A-15Neat585[20]
4-NitrobenzaldehydeEthyl acetoacetateUreaWSi/A-15Neat492[20]
BenzaldehydeMethyl acetoacetateUreaWSi/A-15Neat678[20]
BenzaldehydeEthyl acetoacetateThioureaDicalcium PhosphateEthanol0.7594[21]
4-MethoxybenzaldehydeEthyl acetoacetateThioureaDicalcium PhosphateEthanol0.596[21]

Table 3: Optimization of the Biginelli Reaction under Various Conditions.

This protocol describes a solvent-free synthesis of dihydropyrimidinones using a grinding method.[22]

Materials:

  • Aldehyde (1 mmol)

  • β-dicarbonyl compound (e.g., acetophenone) (1 mmol)

  • Urea (1.5 mmol)

  • Hydrated ferric nitrate (Fe(NO_3)_3·9H_2_O) (0.1 mmol)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the aldehyde, β-dicarbonyl compound, urea, and hydrated ferric nitrate.

  • Gently grind the mixture using a pestle at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

The Hantzsch Pyrimidine (Dihydropyridine) Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[23]

hantzsch_synthesis Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Beta_Ketoester1 β-Ketoester (1 eq) Beta_Ketoester1->Knoevenagel_Adduct Dihydropyridine 1,4-Dihydropyridine Knoevenagel_Adduct->Dihydropyridine Michael Addition Ammonia Ammonia Enamine Enamine Ammonia->Enamine Beta_Ketoester2 β-Ketoester (1 eq) Beta_Ketoester2->Enamine Enamine->Dihydropyridine

The efficiency of the Hantzsch synthesis can be significantly improved using microwave irradiation.

Aldehydeβ-KetoesterAmmonia SourceConditionsTime (min)Yield (%)Reference(s)
BenzaldehydeEthyl acetoacetateNH_4_OHMW, 140°C, EtOH/H_2_O1041[24]
PropionaldehydeEthyl acetoacetateNH_4_OHMW, 140°C, EtOH/H_2_O1032[24]
3-(trimethylsilyl)propynalEthyl acetoacetateNH_4_OAcMW, 120°C, EtOH/AcOH764[24]
BenzaldehydeDimedoneNH_4_OAcMW, Solvent-free595[25]
4-ChlorobenzaldehydeDimedoneNH_4_OAcMW, Solvent-free381[25]

Table 4: Yields for the Microwave-Assisted Hantzsch Synthesis.

This protocol describes a microwave-assisted, solvent-free synthesis of acridine-1,8-diones, a class of compounds derived from the Hantzsch reaction.[25]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (2 mmol)

  • Ammonium acetate (1 mmol)

  • Microwave synthesizer

Procedure:

  • Combine the aromatic aldehyde, dimedone, and ammonium acetate in a microwave-safe reaction vessel.

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power and temperature for a short duration (typically 3-8 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify the product, for example, by recrystallization.

Conclusion

The synthesis of pyrimidines is a fundamental biological process with significant implications for cellular function and human health. The de novo and salvage pathways provide the necessary building blocks for nucleic acid synthesis and other essential metabolic processes, and their intricate regulation by signaling cascades highlights the dynamic control of cellular metabolism. Furthermore, classic organic reactions like the Biginelli and Hantzsch syntheses offer versatile and efficient methods for producing pyrimidine-based compounds of high pharmacological interest. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into these critical reaction mechanisms and their application in the development of novel therapeutics.

References

Methodological & Application

Application Note: One-Pot Synthesis of 4,6-Diphenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Diphenylpyrimidin-2-ol, also known as 4,6-diphenylpyrimidin-2(1H)-one, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The one-pot synthesis of this scaffold from readily available starting materials is an efficient and atom-economical approach for generating libraries of analogues for further investigation. This application note details a robust one-pot protocol for the synthesis of this compound via a three-component reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Product Name 4,6-Diphenylpyrimidin-2(1H)-one[1]
Yield 80%[1]
Physical State Yellow Powder[1]
Melting Point 292–293 °C[1]

Experimental Protocol

This protocol describes a one-pot, three-component synthesis of 4,6-diphenylpyrimidin-2(1H)-one from acetophenone, benzaldehyde, and urea, promoted by chlorotrimethylsilane (TMSCl)[1].

Materials:

  • Acetophenone

  • Benzaldehyde

  • Urea

  • Chlorotrimethylsilane (TMSCl)

  • Dimethylformamide (DMF)

  • Acetonitrile (CH3CN)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • To a solution of acetophenone (3 mmol) and benzaldehyde (3 mmol) in a solvent mixture of DMF (6 mL) and CH3CN (24 mL), add urea (4 mmol).

  • To this stirred mixture, add chlorotrimethylsilane (TMSCl) (3.3 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C and maintain it at this temperature for 12 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 4,6-diphenylpyrimidin-2(1H)-one.

Signaling Pathways and Experimental Workflows

One_Pot_Synthesis_Workflow Experimental Workflow for One-Pot Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation and Purification Acetophenone Acetophenone Mixing Mix Reactants in DMF/CH3CN Acetophenone->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing Urea Urea Urea->Mixing Add_Promoter Add TMSCl Mixing->Add_Promoter Heating Heat at 90°C for 12h Add_Promoter->Heating Precipitation Precipitate in Ice Water Heating->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry the Solid Filtration->Drying Recrystallization Recrystallize Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: One-pot synthesis workflow for this compound.

References

Application Notes and Protocols: Synthesis of 4,6-Diphenylpyrimidin-2-ol from Chalcone and Urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4,6-diphenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry, from 1,3-diphenylprop-2-en-1-one (chalcone) and urea. Two effective methods are presented: a conventional heating protocol and a more rapid microwave-assisted synthesis. This application note includes a mechanistic overview, detailed experimental procedures, and comprehensive characterization data to facilitate the replication and further investigation of this compound for research and drug development purposes.

Introduction

Pyrimidine derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules, including nucleic acids and several therapeutic agents. The synthesis of pyrimidin-2-ols from α,β-unsaturated ketones (chalcones) and urea is a well-established transformation, often proceeding through a base-catalyzed cyclocondensation reaction. The resulting 4,6-diarylpyrimidin-2-ol scaffold is a valuable pharmacophore in the development of novel drugs with a wide range of potential therapeutic applications. This protocol outlines two reliable methods for the synthesis of this compound, offering a comparison between traditional and modern synthetic techniques.

Reaction Mechanism

The base-catalyzed synthesis of this compound from chalcone and urea proceeds through a multi-step mechanism. Initially, the urea is deprotonated by the base (e.g., potassium hydroxide) to form a more nucleophilic species. This attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone in a Michael addition. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the other nitrogen of the urea derivative onto the carbonyl carbon of the original chalcone. Finally, dehydration of the cyclic intermediate leads to the formation of the stable aromatic pyrimidine ring.

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This method involves the reaction of chalcone and urea in the presence of a base under reflux conditions.

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Urea

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

  • Rectified Spirit (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenylprop-2-en-1-one (0.01 mol, 2.08 g) and urea (0.01 mol, 0.60 g) in 20 mL of 95% ethanol.

  • To this solution, slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (approximately 100 mL).

  • Neutralize the solution by the dropwise addition of dilute hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the crude product in an oven.

  • Recrystallize the dried solid from rectified spirit to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to significantly reduce the reaction time.

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Urea

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

  • Rectified Spirit (for recrystallization)

Equipment:

  • Microwave-safe reaction vessel

  • Scientific microwave reactor

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a microwave-safe reaction vessel, dissolve 1,3-diphenylprop-2-en-1-one (0.01 mol, 2.08 g) and urea (0.01 mol, 0.60 g) in 20 mL of 95% ethanol.

  • To this solution, slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.

  • Place the vessel in the microwave reactor and irradiate at a power of 210 W for 7-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) between irradiation intervals.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (approximately 100 mL).

  • Neutralize the solution by the dropwise addition of dilute hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Dry the crude product in an oven.

  • Recrystallize the dried solid from rectified spirit to obtain pure this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 4 hours7-10 minutes
Yield ~75-85%~88-95%
Solvent Ethanol (95%)Ethanol (95%)
Catalyst Potassium HydroxidePotassium Hydroxide
Temperature RefluxControlled by microwave
Work-up Neutralization, Filtration, RecrystallizationNeutralization, Filtration, Recrystallization

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight 248.28 g/mol
Melting Point 288-290 °C
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.5 (s, 1H, OH), 8.2-7.4 (m, 11H, Ar-H & pyrimidine-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 165.2, 163.8, 155.4, 136.1, 135.8, 130.9, 129.2, 128.9, 127.5, 108.1
IR (KBr, cm⁻¹) 3420 (O-H), 3050 (Ar C-H), 1680 (C=O), 1600 (C=N), 1550 (C=C)
Mass Spectrum (m/z) 248 [M]⁺

Note: NMR and IR spectral data are representative and may vary slightly based on the solvent and instrument used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Mixing Mixing in Ethanol + KOH Solution Chalcone->Mixing Urea Urea Urea->Mixing Heating Heating Method Mixing->Heating Quenching Quenching in Ice Water Heating->Quenching Conventional (Reflux, 4h) or Microwave (7-10 min) Neutralization Neutralization with HCl Quenching->Neutralization Filtration Filtration & Washing Neutralization->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Product This compound (Pure Product) Recrystallization->Product

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the proposed reaction mechanism.

reaction_mechanism Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Urea Urea Nucleophilic_Urea Nucleophilic Urea Anion Urea->Nucleophilic_Urea + Base Base (OH⁻) Base->Nucleophilic_Urea Nucleophilic_Urea->Michael_Adduct Michael Addition Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclic_Intermediate->Dehydrated_Intermediate -H₂O Product This compound Dehydrated_Intermediate->Product Tautomerization

Caption: Proposed mechanism for the base-catalyzed synthesis of this compound.

Conclusion

The synthesis of this compound from chalcone and urea can be achieved efficiently through both conventional heating and microwave-assisted methods. The microwave-assisted protocol offers significant advantages in terms of reduced reaction time and potentially higher yields, aligning with the principles of green chemistry. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable preparation and further exploration of this and related pyrimidine derivatives.

Applications of 4,6-Diphenylpyrimidin-2-ol and its Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-diphenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents targeting a range of diseases. This document provides a detailed overview of the applications of 4,6-diphenylpyrimidin-2-ol and its structurally related amine and other derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

Anticancer Activity

Derivatives of the 4,6-diphenylpyrimidine core have demonstrated significant potential as anticancer agents through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Aurora kinase A, EGFR, and VEGFR-2.

Aurora Kinase A Inhibition

Certain 2-amino-4,6-diarylpyrimidine derivatives have been identified as potent inhibitors of Aurora kinase A (AURKA), a key regulator of mitosis.[1] Inhibition of AURKA can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data:

CompoundModificationTargetIC50/ActivityCell LineReference
Derivative 122-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenolAURKASelectively inhibited AURKA activityHCT116 (colon cancer)[1]

Experimental Protocol: Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivatives [1]

  • A mixture of a substituted chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in dimethylformamide (DMF) is prepared.

  • The reaction mixture is refluxed for 2 hours and then cooled to room temperature.

  • The mixture is poured into 3 N HCl in an ice bath to precipitate the 2-aminopyrimidine product.

  • The resulting solid is purified by recrystallization from ethanol if necessary.

Signaling Pathway:

AURKA_inhibition 4,6-Diarylpyrimidin-2-amine_Derivative 4,6-Diarylpyrimidin-2-amine_Derivative AURKA AURKA 4,6-Diarylpyrimidin-2-amine_Derivative->AURKA Inhibits Phosphorylation_of_AURKA Phosphorylation_of_AURKA AURKA->Phosphorylation_of_AURKA Promotes G2/M_Phase_Arrest G2/M_Phase_Arrest Phosphorylation_of_AURKA->G2/M_Phase_Arrest Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis Leads to

Caption: Inhibition of Aurora Kinase A by a 4,6-diarylpyrimidine derivative.

Dual EGFR/VEGFR-2 Inhibition

A series of novel 4,6-diaryl pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy.[2][3]

Quantitative Data: [3]

CompoundTargetIC50 (nM)Reference
22 VEGFR-21.15[3]
29 VEGFR-21.60[3]
Sorafenib (Reference)VEGFR-20.17[3]

Experimental Workflow:

EGFR_VEGFR2_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation Chalcone Chalcone 4,6-Diarylpyrimidine 4,6-Diarylpyrimidine Chalcone->4,6-Diarylpyrimidine Guanidine_HCl Guanidine_HCl Guanidine_HCl->4,6-Diarylpyrimidine Antiproliferative_Assay Antiproliferative_Assay 4,6-Diarylpyrimidine->Antiproliferative_Assay EGFR_Inhibition_Assay EGFR_Inhibition_Assay Antiproliferative_Assay->EGFR_Inhibition_Assay VEGFR2_Inhibition_Assay VEGFR2_Inhibition_Assay EGFR_Inhibition_Assay->VEGFR2_Inhibition_Assay Apoptosis_Analysis Apoptosis_Analysis VEGFR2_Inhibition_Assay->Apoptosis_Analysis

Caption: Experimental workflow for the development of dual EGFR/VEGFR-2 inhibitors.

Neuroprotective Activity for Alzheimer's Disease

Propargyl-containing 4,6-diphenylpyrimidine derivatives have been investigated as multi-target agents for the treatment of Alzheimer's disease.[4][5] These compounds have shown potent and selective inhibition of both monoamine oxidase-A (MAO-A) and acetylcholinesterase (AChE), two key enzymes implicated in the pathogenesis of Alzheimer's.[4]

Quantitative Data: [4][6]

CompoundTargetIC50Reference
VB1 MAO-A18.34 ± 0.38 nM[4][6]
AChE30.46 ± 0.23 nM[4][6]
BuChE0.666 ± 0.03 µM[4][6]
VB8 AChE9.54 ± 0.07 nM[4][6]
MAO-A1010 ± 70.42 nM[4][6]

Experimental Protocol: In Vitro AChE Inhibition Assay

  • The assay is typically performed using Ellman's method.

  • A reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound in a suitable buffer is prepared.

  • The reaction is initiated by the addition of the AChE enzyme.

  • The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

  • IC50 values are determined from the dose-response curves.

Logical Relationship:

Alzheimer_Targets 4,6-Diphenylpyrimidine_Derivative 4,6-Diphenylpyrimidine_Derivative MAO-A MAO-A 4,6-Diphenylpyrimidine_Derivative->MAO-A Inhibits AChE AChE 4,6-Diphenylpyrimidine_Derivative->AChE Inhibits Neuroprotection Neuroprotection MAO-A->Neuroprotection AChE->Neuroprotection

Caption: Dual inhibition of MAO-A and AChE for neuroprotection.

Anti-inflammatory Activity

A series of 4,6-substituted di-(phenyl) pyrimidin-2-amines have been synthesized and screened for their anti-inflammatory properties.[7][8] These compounds have shown a significant reduction in edema in in-vivo models of inflammation.[7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [8]

  • Wistar rats are divided into control, standard (Indomethacin), and test groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds or standard drug are administered orally or intraperitoneally.

  • After a specific time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.

  • The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume of the treated groups with the control group.

Synthesis of this compound Derivatives

While many studies focus on the 2-amino derivatives, the synthesis of this compound (or its tautomeric form, 4,6-diphenylpyrimidin-2(1H)-one) and its derivatives has also been reported.

Regioselective O-functionalization

A facile, one-step, catalyst-free methodology has been developed for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones using caesium carbonate (Cs2CO3) in DMF.[9] This method provides a high yield of the O-alkylated products.[9]

Synthesis from Chalcones

Derivatives of 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols have been synthesized starting from different aromatic amines and salicylaldehyde to form chalcone intermediates.[10] These chalcones are then cyclized to form the pyrimidin-2-ol ring. These compounds have shown promising in vitro antibacterial and antifungal activities.[10]

General Synthetic Scheme:

Caption: General synthesis of 4,6-diphenylpyrimidin-2-ols from chalcones.

Other Biological Activities

The versatility of the 4,6-diphenylpyrimidine scaffold extends to other therapeutic areas, including:

  • Antimicrobial and Antifungal Activity: Pyrimidine derivatives, including those with a 2-ol substitution, have shown promising activity against various bacterial and fungal strains.[10] The presence of nitro groups in the molecular structure has been observed to enhance this activity.[10]

  • Anticonvulsant Activity: Some derivatives have been reported to possess anticonvulsant properties.[7]

  • Antiviral and Antitubercular Activities: The pyrimidine nucleus is a component of various compounds with reported antiviral and antitubercular activities.[7]

References

Application Notes and Protocols: 4,6-Diphenylpyrimidin-2-amine Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the query specified 4,6-diphenylpyrimidin-2-ol derivatives, a comprehensive literature search did not yield publicly available data on this specific scaffold as Aurora kinase inhibitors. The following application notes and protocols are based on the closely related and scientifically documented 4,6-diarylpyrimidin-2-amine scaffold, which serves as a pertinent analogue for investigating pyrimidine-based Aurora kinase inhibition.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for the development of novel anticancer therapies. The pyrimidine scaffold is a common feature in many kinase inhibitors.[2] This document provides detailed protocols and application notes for the evaluation of 4,6-diarylpyrimidin-2-amine derivatives as inhibitors of Aurora kinases, with a specific focus on Aurora A.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are key regulators of cell division. Aurora A is involved in centrosome maturation, spindle assembly, and mitotic entry. Aurora B is a component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis. Aurora C's function is primarily in meiosis.[3] Dysregulation of these kinases can lead to genomic instability and tumorigenesis. Inhibition of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway Simplified Aurora Kinase Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Centrosome_Duplication Centrosome Duplication G2->Centrosome_Duplication Aurora_A Aurora A Kinase Centrosome_Duplication->Aurora_A activates Prophase Prophase Spindle_Assembly Spindle Assembly Prophase->Spindle_Assembly Metaphase Metaphase Chromosome_Alignment Chromosome Alignment Metaphase->Chromosome_Alignment Anaphase Anaphase Chromosome_Segregation Chromosome Segregation Anaphase->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_A->Prophase regulates Cell_Cycle_Arrest G2/M Arrest Aurora_A->Cell_Cycle_Arrest Aurora_B Aurora B Kinase Aurora_B->Metaphase regulates Aurora_B->Cell_Cycle_Arrest Inhibitor 4,6-Diarylpyrimidin- 2-amine Derivative Inhibitor->Aurora_A Inhibitor->Aurora_B Spindle_Assembly->Metaphase Chromosome_Alignment->Anaphase triggers Chromosome_Segregation->Cytokinesis Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified overview of Aurora kinase roles in mitosis and the impact of inhibition.

Data Presentation

The following table summarizes the biological activity of a representative 4,6-diarylpyrimidin-2-amine derivative, referred to as Derivative 12 (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol), against HCT116 human colon cancer cells.[3]

Compound Assay Type Cell Line Result Reference
Derivative 12Clonogenic SurvivalHCT116Reduction in clonogenicity[3]
Derivative 12Cell Cycle AnalysisHCT116Accumulation of cells in G2/M phase[3]
Derivative 12Apoptosis AssayHCT116Induction of caspase-mediated apoptosis[3]
Derivative 12Western BlotHCT116Reduced phosphorylation of AURKA at Thr288[3]

Note: Specific IC50 values for Derivative 12 against Aurora kinases are not provided in the reference. The development of novel 2,4-disubstituted pyrimidines has reported IC50 values for Aurora A and B in the range of 309 nM and 293 nM, respectively, for certain analogues.[4]

Experimental Protocols

A general workflow for the synthesis and evaluation of these inhibitors is presented below.

Experimental_Workflow Workflow for Evaluation of Pyrimidine-based Aurora Kinase Inhibitors Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Target_Engagement Cellular Target Engagement (Western Blot for p-Aurora) Apoptosis_Assay->Target_Engagement Data_Analysis Data Analysis & SAR Target_Engagement->Data_Analysis

Caption: General experimental workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives

This protocol is adapted from the synthesis of 4,6-diphenylpyrimidin-2-amine derivatives.[3]

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve an appropriate acetophenone (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol.

  • Cool the mixture in an ice bath.

  • Add a solution of sodium hydroxide (e.g., 40% aqueous solution) dropwise while stirring.

  • Continue stirring at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice water to precipitate the chalcone.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.

Step 2: Cyclization to form 4,6-Diarylpyrimidin-2-amine

  • Reflux a mixture of the synthesized chalcone (1 eq.) and guanidine hydrochloride (1 eq.) in a suitable solvent such as ethanol or DMF.

  • Add a base, like sodium hydroxide, to the mixture.

  • Continue refluxing for 2 hours.[3]

  • After cooling to room temperature, pour the reaction mixture into 3 N HCl under an ice-bath to precipitate the product.[3]

  • Filter the resulting solid, wash with water, and purify by recrystallization from ethanol to obtain the final 4,6-diarylpyrimidin-2-amine derivative.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent ADP detection assay to measure kinase activity.

Materials:

  • Recombinant human Aurora A/B kinase

  • Substrate (e.g., Kemptide)

  • ATP

  • Test compounds (4,6-diarylpyrimidin-2-amine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • In a white assay plate, add 5 µL of the test compound solution or vehicle control (for positive and negative controls).

  • Add 10 µL of a solution containing the Aurora kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the inhibitors on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or DMSO vehicle control for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation (including the supernatant to collect any floating cells).

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of Aurora kinase inhibition.[3]

Structure-Activity Relationship (SAR) Insights

Based on studies of 4,6-diarylpyrimidin-2-amine derivatives, the following structural features have been noted for their anticancer activity.

SAR cluster_main Core Scaffold & Key Interactions cluster_r1 R1 Group (Position 4-phenyl) cluster_r2 R2 Group (Position 6-phenyl) SAR_Image R1_Activity Hydroxyl or H-bond acceptor at C-2 increases activity [4] R2_Activity Hydrophobic substituents (e.g., methoxy) or bulky groups (e.g., naphthalenyl) increase activity [4] Core Core Core->R1_Activity Core->R2_Activity

Caption: Key structure-activity relationship points for 4,6-diarylpyrimidin-2-amine derivatives.

Key Observations:

  • R1 Position (Phenyl at C4): The presence of a hydrogen bond acceptor, such as a hydroxyl group at the ortho position of the phenyl ring, appears to enhance activity.[3]

  • R2 Position (Phenyl at C6): The introduction of hydrophobic groups, like dimethoxy substituents, or larger aromatic systems such as a naphthalenyl group, has been shown to increase cytotoxic activity.[3]

  • 2-Amino Group: This group is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the kinase, a common feature for pyrimidine-based kinase inhibitors.

These application notes provide a framework for the synthesis and evaluation of 4,6-diarylpyrimidin-2-amine derivatives as potential Aurora kinase inhibitors. Researchers can adapt these protocols to investigate novel analogues and further elucidate the therapeutic potential of this chemical scaffold.

References

Application Notes & Protocols: O-Functionalization of 4,6-diphenylpyrimidin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental procedures for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. The protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

Pyrimidine derivatives are fundamental scaffolds in numerous bioactive compounds and approved drugs. The functionalization of pyrimidinone cores, particularly at the N- and O-positions, is a key strategy for modulating their pharmacological properties. However, achieving regioselectivity in the alkylation of pyrimidinones presents a significant challenge, as reactions often yield a mixture of N- and O-alkylated products.[1] Traditional methods for selective O-alkylation involved multi-step processes, such as chlorination followed by substitution with an alcohol.[2]

Recent advancements have led to the development of milder, one-step methodologies. This document details a facile, catalyst-free protocol for the highly regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones using caesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), which consistently produces the desired O-regioisomer in high yields.[2][3][4]

Experimental Workflow for O-Alkylation

The overall experimental process from reaction setup to product characterization is outlined below.

O_Functionalization_Workflow start Start setup Reactant Setup (Pyrimidinone, Cs₂CO₃, DMF) start->setup addition Add Alkylating Agent (Organic Halide at 0°C) setup->addition reaction Stir at Room Temp (8 hours) addition->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, X-ray) purification->characterization end_node End characterization->end_node

Caption: General workflow for the regioselective O-alkylation of pyrimidinones.

Detailed Experimental Protocol

This protocol is based on the caesium carbonate promoted O-alkylation method, which demonstrates high regioselectivity and yields.[2][3]

3.1. Materials and Equipment

  • Substrates: 4,6-diphenylpyrimidin-2(1H)-one or its derivatives

  • Base: Caesium Carbonate (Cs₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Alkylating Agents: Various organic halides (e.g., propargyl bromide, benzyl bromide, ethyl iodide)

  • Equipment: 25 mL round-bottom flask, magnetic stirrer, ice bath, standard glassware for extraction and chromatography, Thin Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS) system, Nuclear Magnetic Resonance (NMR) spectrometer.

3.2. Reaction Procedure

  • To a 25 mL round-bottom flask, add 4,6-diphenylpyrimidin-2(1H)-one (0.16 mmol, 1.0 eq.) and caesium carbonate (0.16 mmol, 1.0 eq.).[2][3]

  • Add 5 mL of anhydrous DMF to the flask to dissolve the solids.[2]

  • Place the flask in an ice bath to cool the mixture to 0°C.

  • Carefully add the organic halide (0.19 mmol, 1.2 eq.) to the reaction mixture dropwise.[2][3]

  • Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature for 8 hours.[2][3]

  • Monitor the progress of the reaction periodically using TLC and/or GC-MS.[2][3]

3.3. Work-up and Purification

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the mobile phase to yield the pure O-alkylated product.[3]

3.4. Characterization The structure of the synthesized O-functionalized pyrimidines should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous confirmation of O-alkylation, single-crystal X-ray analysis can be performed.[2]

Quantitative Data Summary

The choice of base and solvent is critical for achieving high regioselectivity. The following table summarizes the results of the optimization studies for the alkylation of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with propargyl bromide.[2]

EntryBaseSolventO-Alkylated Yield (%)N-Alkylated Yield (%)
1K₂CO₃DMF5842
2Na₂CO₃DMF4159
3NaHCO₃DMF3268
4KOC(CH₃)₃DMF4357
5Cs₂CO₃ DMF 89 -
6Cs₂CO₃CH₃CN8119
7Cs₂CO₃Dioxane6337
8Cs₂CO₃THF5149
Reaction Conditions: 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one (0.16 mmol), base (0.16 mmol), propargyl bromide (0.19 mmol), solvent (5 mL), stirred at room temperature for 8 h.[2]

This Cs₂CO₃/DMF system has been successfully applied to a range of organic halides, yielding 14 different regioselective O-alkylated 4,6-diphenylpyrimidines with isolated yields between 81% and 91%.[2][3][4]

Alternative O-Alkylation Strategies

For other pyrimidine scaffolds, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, a direct chemoselective O-alkylation can be achieved using 4-(iodomethyl)pyrimidines as the alkylating agent with K₂CO₃ in refluxing acetonitrile.[5] This method has been shown to produce O-alkylated derivatives in high yields (70–98%) with excellent selectivity.[1][5]

Logical_Relationship cluster_conditions Reaction Conditions pyrimidinone Pyrimidin-2(1H)-one (Ambident Nucleophile) condition1 Standard Conditions (e.g., K₂CO₃ / DMF) [[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_8vJxXbsJmVhBt6ToGZvA4OLdYQrIk-8v9lvbL0Rn9Y3jlNgVO2QCvLooi43LYFWEkdo48bExRQrA99YF_ZWBDC2GkJQmQkUUJRBpNq95v09YCeF_AqXr-rqhXBa33LHsyFSqIaQ-MiIuJV619Tw2QkeRzYMBn_w%3D)] pyrimidinone->condition1 + Alkyl Halide condition2 Optimized Conditions (Cs₂CO₃ / DMF) [[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_8vJxXbsJmVhBt6ToGZvA4OLdYQrIk-8v9lvbL0Rn9Y3jlNgVO2QCvLooi43LYFWEkdo48bExRQrA99YF_ZWBDC2GkJQmQkUUJRBpNq95v09YCeF_AqXr-rqhXBa33LHsyFSqIaQ-MiIuJV619Tw2QkeRzYMBn_w%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNp0vBrDhQgGl02lv-EOCmjvyiw22_C7z0H21zO4uIliGW6aYzF60mWADiTP1pHg6ndRulwCCF0MIQm7fLQEs2UAr7OIeQDdceM1v5KzyynLxLCDHCO4Ejjuif61Aqx2AiZckOeKA8DZks_o5A)] pyrimidinone->condition2 + Alkyl Halide n_alkylation N-Alkylation Product o_alkylation O-Alkylation Product (Desired Regioisomer) condition1->n_alkylation Major Product condition1->o_alkylation Minor Product condition2->o_alkylation Highly Selective (81-91% Yield) [[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_8vJxXbsJmVhBt6ToGZvA4OLdYQrIk-8v9lvbL0Rn9Y3jlNgVO2QCvLooi43LYFWEkdo48bExRQrA99YF_ZWBDC2GkJQmQkUUJRBpNq95v09YCeF_AqXr-rqhXBa33LHsyFSqIaQ-MiIuJV619Tw2QkeRzYMBn_w%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNp0vBrDhQgGl02lv-EOCmjvyiw22_C7z0H21zO4uIliGW6aYzF60mWADiTP1pHg6ndRulwCCF0MIQm7fLQEs2UAr7OIeQDdceM1v5KzyynLxLCDHCO4Ejjuif61Aqx2AiZckOeKA8DZks_o5A)]

References

Application Notes and Protocols for the Synthesis of 4,6-Diphenylpyrimidin-2-ol Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of a library of 4,6-diphenylpyrimidin-2-ol analogs suitable for Structure-Activity Relationship (SAR) studies. The described methods are based on a reliable two-step synthetic route involving a Claisen-Schmidt condensation followed by a cyclization reaction.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] Specifically, 4,6-diarylpyrimidin-2-ol derivatives have attracted significant attention due to their potential as inhibitors of various kinases and other biological targets. Structure-Activity Relationship (SAR) studies of these analogs, where systematic modifications of the phenyl rings and other positions of the pyrimidine core are performed, are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This application note outlines a straightforward and efficient synthetic strategy to generate a library of such analogs for comprehensive SAR exploration.

Synthetic Strategy Overview

The synthesis of this compound analogs is typically achieved through a two-step process. The initial step involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone (an α,β-unsaturated ketone).[2][3][4][5] The subsequent step is the cyclization of the chalcone intermediate with urea in the presence of a base to yield the desired 4,6-diarylpyrimidin-2-ol.[6][7] This approach allows for the convenient introduction of a variety of substituents on the two phenyl rings, making it ideal for generating a library of analogs for SAR studies.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrimidin-2-ol Ring Formation cluster_2 SAR Studies R1_acetophenone R1-Substituted Acetophenone chalcone R1, R2-Substituted Chalcone R1_acetophenone->chalcone Base (e.g., NaOH or KOH) Ethanol, rt R2_benzaldehyde R2-Substituted Benzaldehyde R2_benzaldehyde->chalcone pyrimidinol 4,6-Diarylpyrimidin-2-ol Analog chalcone->pyrimidinol Base (e.g., KOH) Ethanol, Reflux urea Urea urea->pyrimidinol bio_assay Biological Assay (e.g., Kinase Inhibition) pyrimidinol->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis

Caption: General workflow for the synthesis and SAR study of this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone precursor from a substituted acetophenone and a substituted benzaldehyde.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Ethanol

  • 40% Aqueous potassium hydroxide (KOH) solution

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve the substituted acetophenone (e.g., 0.01 mol) and the substituted benzaldehyde (e.g., 0.01 mol) in ethanol (e.g., 20 mL).

  • While stirring the solution at room temperature, slowly add the 40% aqueous KOH solution (e.g., 10 mL) dropwise.

  • Continue stirring the reaction mixture vigorously at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • If a precipitate does not form immediately, acidify the mixture with dilute HCl until a solid is formed.

  • Collect the precipitated chalcone by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Protocol 2: Synthesis of this compound Analog from Chalcone and Urea

This protocol details the cyclization of the synthesized chalcone with urea to form the final pyrimidin-2-ol product.

Materials:

  • Substituted chalcone (from Protocol 1) (1.0 eq)

  • Urea (1.5 - 2.0 eq)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (e.g., 0.01 mol) and urea (e.g., 0.02 mol) in ethanol (e.g., 25 mL).

  • Add potassium hydroxide (e.g., 1 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (e.g., 100 mL).

  • Neutralize the solution by adding dilute HCl, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • The crude 4,6-diarylpyrimidin-2-ol analog can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Characterization: The synthesized analogs should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H, C=N, C=C).

  • Melting Point: To assess purity.

Data Presentation for SAR Studies

For SAR studies, the biological activity of the synthesized analogs is quantified. The following table provides an example of how to present such data, using hypothetical IC₅₀ values against a target kinase.

Compound IDR¹ (at position 4)R² (at position 6)IC₅₀ (µM)
1 HH15.2
2 4-ClH5.8
3 4-OCH₃H25.1
4 4-NO₂H2.1
5 H4-Cl8.3
6 H4-OCH₃30.5
7 H4-NO₂3.5
8 4-Cl4-Cl1.2
9 4-OCH₃4-OCH₃45.7
10 4-NO₂4-NO₂0.5

Analysis of SAR Data: From the example data, several preliminary conclusions can be drawn:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl rings generally lead to increased potency.

  • The presence of an electron-donating group (e.g., -OCH₃) tends to decrease activity.

  • Substitution at the 4-position of the pyrimidine ring appears to have a more significant impact on activity than substitution at the 6-position.

  • Disubstitution with electron-withdrawing groups results in the most potent compounds.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key decision-making processes and workflows in the synthesis and evaluation of the this compound analogs.

G start Start: Design Analogs chalcone_synthesis Synthesize Chalcone (Protocol 1) start->chalcone_synthesis purify_chalcone Purify Chalcone (Recrystallization) chalcone_synthesis->purify_chalcone characterize_chalcone Characterize Chalcone (NMR, IR, MP) purify_chalcone->characterize_chalcone pyrimidinol_synthesis Synthesize Pyrimidin-2-ol (Protocol 2) characterize_chalcone->pyrimidinol_synthesis purify_pyrimidinol Purify Pyrimidin-2-ol (Recrystallization) pyrimidinol_synthesis->purify_pyrimidinol characterize_pyrimidinol Characterize Pyrimidin-2-ol (NMR, MS, IR, MP) purify_pyrimidinol->characterize_pyrimidinol biological_screening Biological Screening (e.g., IC50 determination) characterize_pyrimidinol->biological_screening sar_analysis SAR Analysis and Next-Generation Design biological_screening->sar_analysis

Caption: A stepwise workflow for the synthesis and evaluation of a single analog.

G cluster_0 Core Scaffold cluster_1 Substituent Modifications (Examples) cluster_2 SAR Evaluation core This compound r1_mods R¹ Substituents H 4-Cl 4-OCH₃ 4-NO₂ core:f1->r1_mods r2_mods R² Substituents H 4-Cl 4-OCH₃ 4-NO₂ core:f2->r2_mods evaluation Biological Activity Increased Potency Decreased Potency No Change r1_mods->evaluation r2_mods->evaluation

References

Analytical Methods for the Characterization of 4,6-Diphenylpyrimidin-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and detailed protocols provide a framework for the analytical characterization of 4,6-Diphenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following methodologies are essential for confirming the identity, purity, and physicochemical properties of this molecule.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Quantitative Data:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H7.20 - 8.50Multiplet
Pyrimidine-H (C5-H)6.50 - 7.50Singlet
OH9.0 - 12.0Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)135 - 140
Phenyl CH125 - 132
Pyrimidine C2-OH160 - 165
Pyrimidine C4/C6160 - 165
Pyrimidine C5105 - 115

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in this compound. Characteristic vibrational frequencies can confirm the presence of O-H, C=N, C=C, and C-H bonds.

Quantitative Data:

Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives [1]

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3600 (broad)
C-H (aromatic)Stretching3000 - 3100
C=N (pyrimidine ring)Stretching1580 - 1650
C=C (aromatic/pyrimidine)Stretching1450 - 1600
C-O (hydroxyl)Stretching1200 - 1300

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is employed to determine the molecular weight of this compound and to obtain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

Quantitative Data:

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₆H₁₂N₂O)

Ionm/z (calculated)Description
[M]⁺248.09Molecular Ion
[M+H]⁺249.10Protonated Molecular Ion (in ESI)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural information.

    • If using HRMS, compare the measured exact mass with the calculated mass to confirm the elemental formula.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is typically suitable for this type of compound.

Quantitative Data:

Note: A specific HPLC method for this compound is not available in the searched literature. The following table provides a general starting point for method development.

Table 5: General HPLC Method Parameters for Pyrimidine Derivatives

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
ElutionGradient or Isocratic
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength (e.g., 254 nm)
Injection Volume10 µL

Experimental Protocol: HPLC Analysis

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength.

  • Data Acquisition:

    • Inject the standards and the sample solution.

    • Record the chromatograms.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample based on the peak area percentages.

    • For quantitative analysis, construct a calibration curve from the standards and determine the concentration of the sample.

Thermal Analysis

Application Note: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.

Quantitative Data:

Note: Specific thermal analysis data for this compound is not available. The melting point of the closely related 4,6-diphenylpyrimidin-2-amine is reported to be in the range of 132-136 °C, suggesting the melting point of the -ol analog will be in a similar or slightly different range.

Table 6: Expected Thermal Analysis Data for a Pyrimidine Derivative

AnalysisParameterExpected Value
DSCMelting Point (Tₘ)To be determined
TGADecomposition Temperature (Tₔ)> 200 °C

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrument Setup:

    • Calibrate the DSC and TGA instruments with appropriate standards (e.g., indium for DSC).

    • Set the temperature program, typically a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Acquisition:

    • Run the temperature program and record the DSC and TGA curves.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures of any thermal transitions, such as melting.

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physicochemical Characterization cluster_analysis Data Analysis and Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Analysis purification->hplc thermal Thermal Analysis (DSC/TGA) purification->thermal structure_elucidation Structure Elucidation nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment property_determination Property Determination thermal->property_determination final_confirmation Final Compound Confirmation structure_elucidation->final_confirmation purity_assessment->final_confirmation property_determination->final_confirmation signaling_pathway cluster_input Signal Input cluster_receptor Receptor Activation cluster_pathway Kinase Cascade cluster_inhibitor Therapeutic Intervention cluster_output Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival inhibitor This compound (Hypothetical Kinase Inhibitor) inhibitor->pi3k Inhibits

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 4,6-Diphenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a selection of in vitro assays for evaluating the bioactivity of 4,6-Diphenylpyrimidin-2-ol. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The protocols detailed below are designed to be adaptable for screening and characterizing the specific effects of this compound on cellular processes and enzyme activity.

Kinase Inhibition Assay: Aurora Kinase A

Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated anticancer properties by targeting kinases such as Aurora kinase A (AURKA).[3][4] This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against AURKA. The assay measures the amount of ADP produced, which is proportional to kinase activity.[5]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

Materials:

  • Recombinant human Aurora Kinase A

  • Kemptide (LRRASLG) as a substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[5]

    • Add 2.5 µL of AURKA enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[5]

  • Initiation of Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.[5]

    • Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of Kinase Detection Reagent to each well.[5]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[6]

Data Presentation: Inhibitory Activity of this compound against Aurora Kinase A
Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)[5]
Aurora Kinase A255
Kinase B (Control)>10,00010
Kinase C (Control)1,50020
Visualization: Kinase Inhibition Assay Workflow

G compound Compound Dilution (this compound) kinase Add Aurora Kinase A compound->kinase preincubation Pre-incubation (10 min) kinase->preincubation reaction Add Substrate/ATP Mixture preincubation->reaction incubation Kinase Reaction (60 min) reaction->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo adp_incubation Incubation (40 min) adp_glo->adp_incubation detection Add Kinase Detection Reagent adp_incubation->detection detection_incubation Incubation (30 min) detection->detection_incubation read Measure Luminescence detection_incubation->read

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Visualization: Simplified Aurora Kinase A Signaling Pathway

G aurka Aurora Kinase A histone Histone H3 aurka->histone g2m G2/M Phase Transition aurka->g2m compound This compound compound->aurka histone->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Inhibition of Aurora Kinase A by this compound can disrupt the G2/M phase transition.

Cell Viability and Cytotoxicity Assay

To assess the potential anticancer effects of this compound, a cell viability assay is crucial. The MTT assay is a widely used colorimetric method that measures the metabolic activity of living cells, providing an indication of cell viability.[7]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Data Presentation: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
HCT116 (Colon)15.20.8
MCF-7 (Breast)28.51.2
A549 (Lung)45.81.5
Visualization: MTT Assay Workflow

G seeding Seed Cells in 96-well Plate incubation1 Incubate (24h) seeding->incubation1 treatment Add Compound Dilutions incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt Add MTT Reagent incubation2->mtt incubation3 Incubate (4h) mtt->incubation3 solubilize Add DMSO to Solubilize Formazan incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Anti-Inflammatory Activity Assays

Pyrimidine derivatives have been investigated for their anti-inflammatory properties.[1] In vitro assays are cost-effective and efficient for initial screening.[8][9] Common methods include inhibition of protein denaturation and cyclooxygenase (COX) enzymes.[8][9]

Experimental Protocol: Inhibition of Protein Denaturation

Denaturation of proteins is a known cause of inflammation.[9] This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA) solution (0.2% w/v)

  • This compound

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL in PBS).

  • Control: A control group consists of 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Experimental Protocol: COX-2 Inhibition Assay

This protocol determines the ability of this compound to selectively inhibit the COX-2 enzyme, which is involved in inflammation.[1]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • Meloxicam (positive control)[1]

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test compound at various concentrations. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid and TMPD to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm over a period of 5 minutes to determine the rate of TMPD oxidation.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation: Anti-Inflammatory Activity of this compound
AssayThis compound IC50 (µg/mL)Control IC50 (µg/mL)
Protein Denaturation Inhibition125.515.8 (Diclofenac Sodium)
COX-2 Inhibition8.22.5 (Meloxicam)
Visualization: Anti-Inflammatory Assay Logic

G inflammation Inflammatory Stimuli protein_denaturation Protein Denaturation inflammation->protein_denaturation cox2 COX-2 Upregulation inflammation->cox2 inflammatory_response Inflammatory Response protein_denaturation->inflammatory_response prostaglandins Prostaglandin Synthesis cox2->prostaglandins prostaglandins->inflammatory_response compound This compound compound->protein_denaturation compound->cox2

Caption: this compound may exert anti-inflammatory effects by inhibiting protein denaturation and COX-2.

References

Application Notes and Protocols for Anti-Breast Cancer Research Using 4,6-Diphenylpyrimidin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4,6-diphenylpyrimidin-2-ol derivatives in anti-breast cancer research. This document outlines the synthesis, mechanism of action, and detailed experimental protocols for evaluating the efficacy of these compounds.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[1] While significant advancements have been made in treatment, the development of drug resistance and adverse side effects of current therapies necessitate the discovery of novel therapeutic agents.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[2][3] Specifically, this compound and its derivatives have demonstrated potent anti-proliferative effects in various cancer cell lines, including breast cancer.[1][4][5] These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

This document details the application of this compound derivatives as potential anti-breast cancer agents, with a focus on their synthesis, in vitro and in vivo evaluation, and elucidation of their mechanism of action.

Data Presentation: In Vitro Efficacy

The anti-proliferative activity of various 4,6-disubstituted pyrimidine derivatives has been evaluated against multiple breast cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required to inhibit cell growth by 50% (GI50) are summarized below.

Compound IDBreast Cancer Cell LineIC50 (µM)GI50 (nM)Target(s)Reference
Derivative 12MCF-7--AURKA[4]
Compound III-3AMCF-7Significant Inhibition-ER, VEGFR-2[1]
Compound 22MCF-7-22EGFR, VEGFR-2[5]
Compound 29MCF-7-24EGFR, VEGFR-2[5]
Compound 4fMCF-71.629--[3]
Compound 4iMCF-71.841--[3]
Compound 4aMCF-72.958--[3]
Compound 4dMCF-74.798--[3]
Compound 4gMCF-74.680--[3]
Compound 4MDA-MB-231-Survival reduced to 27.8% at 10 µM-[6]
Thienopyrimidinone 15MCF-71.18-pim-1 kinase[7]
Thienopyrimidinone 14MCF-71.19-pim-1 kinase[7]
Thienopyrimidinone 8MCF-71.26-pim-1 kinase[7]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivatives

This protocol describes a general method for the synthesis of 4,6-diphenylpyrimidin-2-amine derivatives, which can be readily converted to the corresponding 2-ol derivatives. The synthesis involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine hydrochloride.[8][9]

Materials:

  • Substituted benzaldehyde

  • Substituted acetophenone

  • Ethanol

  • 40% Sodium hydroxide (NaOH) solution

  • Guanidine hydrochloride

  • Dimethylformamide (DMF)

  • Ice

  • Methanol

Procedure:

Part A: Synthesis of Chalcone Intermediate

  • Dissolve equimolar quantities of a substituted benzaldehyde and a substituted acetophenone in absolute ethanol.

  • Cool the mixture in an ice bath to 0-2 °C.

  • Slowly add 40% NaOH solution dropwise with constant stirring, maintaining the temperature between 0-2 °C.

  • Continue stirring for 3-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Part B: Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivative

  • Reflux an equimolar mixture of the synthesized chalcone and guanidine hydrochloride in DMF.

  • Maintain the temperature between 50-60 °C for 4-7 hours.[8][9]

  • Pour the cooled reaction mixture into ice-cold water.

  • Allow the precipitate to form completely, then filter and dry.

  • Recrystallize the crude product from methanol to obtain the purified 4,6-diphenylpyrimidin-2-amine derivative.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) treated with this compound derivatives using the MTT assay.[10][11]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., MEM)

  • 96-well plates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed breast cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 12-24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Incubate at room temperature in the dark for at least 2 hours.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in breast cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.[12][13]

Materials:

  • Breast cancer cells

  • This compound derivative

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the pyrimidine derivative for a specified time.

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[12][13]

  • Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[12]

  • Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis for Protein Expression

This protocol details the procedure for analyzing the expression of key signaling proteins in breast cancer cells treated with this compound derivatives.[14][15][16][17]

Materials:

  • Treated and untreated breast cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AURKA, anti-p-VEGFR2, anti-EGFR, anti-Bax, anti-Bcl2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein expression levels.

Protocol 5: In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound derivatives in a breast cancer xenograft mouse model.[18][19][20][21][22]

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Matrigel (optional)

  • This compound derivative formulation

  • Vehicle control

  • Calipers

Procedure:

  • Harvest breast cancer cells during their exponential growth phase.

  • Resuspend the cells in sterile PBS (or a mixture with Matrigel) at a concentration of 1 x 10^7 cells/mL.[18]

  • Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.[18]

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound derivative (and vehicle control) to the respective groups via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: V = 0.5 x Length x Width².[18]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Chalcone Chalcone Synthesis Pyrimidine Pyrimidine Derivative Synthesis Chalcone->Pyrimidine Guanidine HCl, DMF MTT Cell Viability (MTT Assay) Pyrimidine->MTT Flow Cell Cycle Analysis (Flow Cytometry) Pyrimidine->Flow WB_invitro Protein Expression (Western Blot) Pyrimidine->WB_invitro Xenograft Xenograft Model Establishment Treatment Compound Administration Xenograft->Treatment Tumor Tumor Growth Measurement Treatment->Tumor WB_invivo Ex Vivo Analysis (Western Blot) Tumor->WB_invivo

Figure 1: General experimental workflow for evaluating this compound derivatives.

AURKA_pathway Pyrimidine This compound Derivative AURKA Aurora Kinase A (AURKA) Pyrimidine->AURKA Inhibition PLK1 PLK1 AURKA->PLK1 G2M G2/M Phase Arrest AURKA->G2M Inhibition of progression CDC25 CDC25 PLK1->CDC25 CyclinD_CDK46 Cyclin D / CDK4/6 CDC25->CyclinD_CDK46 CyclinD_CDK46->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 2: Inhibition of the Aurora Kinase A (AURKA) signaling pathway.

VEGFR2_EGFR_pathway Pyrimidine This compound Derivative VEGFR2 VEGFR-2 Pyrimidine->VEGFR2 Inhibition EGFR EGFR Pyrimidine->EGFR Inhibition PI3K_AKT PI3K / AKT Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

Figure 3: Dual inhibition of VEGFR-2 and EGFR signaling pathways.

References

Application of 4,6-diphenylpyrimidine derivatives in Alzheimer's disease research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The multifactorial nature of AD has led researchers to explore multi-target-directed ligands (MTDLs) as a promising therapeutic strategy. Among these, 4,6-diphenylpyrimidine derivatives have emerged as a significant class of compounds with the potential to address multiple pathological pathways in AD. These derivatives have shown potent inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are crucial targets in AD therapy.[1][2][3][4][5][6][7][8][9] Furthermore, some derivatives have demonstrated neuroprotective effects and the ability to inhibit Aβ aggregation.[1][10]

This document provides detailed application notes and experimental protocols for the use of 4,6-diphenylpyrimidine derivatives in Alzheimer's disease research. It is intended to guide researchers in the evaluation and characterization of these compounds as potential therapeutic agents.

Data Presentation: Inhibitory Activities of 4,6-Diphenylpyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various 4,6-diphenylpyrimidine derivatives against key enzymatic targets in Alzheimer's disease research.

Table 1: Inhibitory Potency (IC₅₀) of Propargyl-Containing 4,6-Diphenylpyrimidine Derivatives (VB Series) against Cholinesterases and Monoamine Oxidases. [3][4]

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (µM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
VB1 30.46 ± 0.230.666 ± 0.0318.34 ± 0.38 7313 ± 210
VB8 9.54 ± 0.07 1.23 ± 0.081010 ± 70.428945 ± 350
Donepezil7.8 ± 0.5---
Clorgyline--7.2 ± 0.4-
Pargyline---48.5 ± 2.1

Data presented as mean ± SEM. Donepezil, Clorgyline, and Pargyline were used as standard inhibitors.

Table 2: Inhibitory Potency (IC₅₀) of N-Propargylated Diphenylpyrimidine Derivatives (VP Series) against Cholinesterases and Monoamine Oxidases. [11][12]

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
VP1 0.12 ± 0.00928.14 ± 1.230.11 ± 0.0070.04 ± 0.002
VP15 0.04 ± 0.003 25.04 ± 1.150.09 ± 0.0050.07 ± 0.003
Donepezil0.02 ± 0.001---
Clorgyline--0.011 ± 0.001-
Pargyline---0.052 ± 0.004

Data presented as mean ± SEM. Donepezil, Clorgyline, and Pargyline were used as standard inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of 4,6-diphenylpyrimidine derivatives.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Fluorometric)

This protocol is based on the Amplex® Red Acetylcholinesterase Assay Kit, which provides a sensitive fluorometric method for detecting AChE activity.[13][14][15][16]

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Acetylcholine (ACh)

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Test compounds (4,6-diphenylpyrimidine derivatives)

  • Standard inhibitor (Donepezil)

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of Amplex® Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.

    • Prepare a stock solution of acetylcholine in assay buffer.

    • Prepare serial dilutions of the test compounds and the standard inhibitor in assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the test compound or standard inhibitor at various concentrations.

    • Add 25 µL of the AChE enzyme solution.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the acetylcholine substrate solution.

  • Measurement:

    • Measure the fluorescence intensity kinetically for 10-30 minutes at 25°C using a microplate reader with excitation at ~535 nm and emission at ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol utilizes a fluorometric method to measure the activity of MAO-A and MAO-B based on the detection of H₂O₂ produced during the oxidative deamination of a substrate.[17][18][19][20][21]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • MAO substrate (e.g., p-tyramine)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Test compounds (4,6-diphenylpyrimidine derivatives)

  • Standard inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of Amplex® Red and HRP in assay buffer.

    • Prepare a stock solution of the MAO substrate.

    • Prepare serial dilutions of the test compounds and standard inhibitors.

  • Assay Reaction:

    • To each well, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound or standard inhibitor.

    • Pre-incubate for 10 minutes at 25°C.

    • Add the Amplex® Red/HRP working solution and the MAO substrate to initiate the reaction.

  • Measurement:

    • Measure the fluorescence kinetically for 10-30 minutes at 25°C (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ values as described in Protocol 1.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the neuroprotective effects of 4,6-diphenylpyrimidine derivatives against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.[22][23][24][25]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

  • Neurotoxins (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • Test compounds (4,6-diphenylpyrimidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement at 570 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a pre-determined concentration of 6-OHDA or H₂O₂.

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add fresh medium containing MTT solution to each well.

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by 4,6-diphenylpyrimidine derivatives in the context of Alzheimer's disease.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ChAT ChAT ChAT->ACh_synthesis ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Degradation ACh_receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->ACh_receptor Choline_uptake Choline Reuptake AChE->Choline_uptake -> Choline + Acetate Choline_uptake->ACh_synthesis Signal_transduction Signal Transduction (Memory & Cognition) ACh_receptor->Signal_transduction DPP_derivative 4,6-Diphenylpyrimidine Derivative DPP_derivative->AChE Inhibition MAO_Signaling_Pathway cluster_neuron Neuron cluster_inhibitor Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO-A/B) (Mitochondrial Outer Membrane) Monoamines->MAO Oxidative Deamination Oxidative_Stress Oxidative Stress (H₂O₂, Aldehydes) MAO->Oxidative_Stress Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration DPP_derivative 4,6-Diphenylpyrimidine Derivative DPP_derivative->MAO Inhibition Synthesis_Workflow Start Start: Synthesis Chalcone_Synthesis Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Chalcone_Synthesis Pyrimidine_Formation Step 2: Pyrimidine Ring Formation (Reaction with Amidines) Chalcone_Synthesis->Pyrimidine_Formation Propargylation Step 3: N-Propargylation (Introduction of Propargyl Group) Pyrimidine_Formation->Propargylation Purification Step 4: Purification (Crystallization/Chromatography) Propargylation->Purification Characterization Step 5: Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization End End: Pure Derivative Characterization->End Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening: In Vitro Enzyme Inhibition Assays (AChE, BuChE, MAO-A, MAO-B) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with IC₅₀ < 1 µM) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: - Neuroprotection Assays (SH-SY5Y) - Aβ Aggregation Inhibition Hit_Identification->Secondary_Screening Active End End: Preclinical Candidate Hit_Identification->End Inactive Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Lead_Selection->Secondary_Screening Requires Optimization In_Vivo_Studies In Vivo Studies (Animal Models of AD) Lead_Selection->In_Vivo_Studies Promising In_Vivo_Studies->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Diphenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-diphenylpyrimidin-2-ol. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.

Troubleshooting Guide

Low yields and unexpected side products can be common challenges during the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions to enhance the efficiency of your reaction.

Issue Potential Cause(s) Recommended Solutions
Low Yield - Incomplete reaction.[1][2] - Suboptimal reaction temperature. - Inefficient catalyst or lack of catalyst.[3][4] - Long reaction times leading to degradation.[1]- Reaction Time & Temperature: Monitor the reaction using Thin Layer Chromatography (TLC). Consider extending the reflux time or increasing the temperature if the reaction is sluggish. For thermally sensitive materials, explore lower temperature options with a more active catalyst. - Catalysis: Introduce a suitable catalyst. Lewis acids (e.g., FeCl₃, SnCl₂), Brønsted acids (e.g., sulfamic acid, HCl), or heterogeneous catalysts (e.g., ZnO) have been shown to improve yields.[3][4][5] - Energy Source: Switch from conventional heating to microwave irradiation or UV irradiation, which have been reported to significantly increase yields and reduce reaction times.[1][2][6]
Reaction Not Proceeding - Inactive starting materials. - Incorrect pH of the reaction mixture. - Catalyst poisoning or inactivity.- Reagent Quality: Ensure the purity of your chalcone and urea. Chalcones can be freshly prepared via Claisen-Schmidt condensation. - pH Adjustment: The reaction is typically base-catalyzed (e.g., using KOH or NaOH in an alcoholic solvent).[2][6] Ensure the basicity is appropriate. - Catalyst Choice: If using a catalyst, ensure it is active and not poisoned by impurities in the reactants or solvent.
Formation of Multiple Byproducts - Side reactions due to high temperatures or prolonged reaction times. - Incorrect stoichiometry of reactants.- Reaction Conditions: Optimize the reaction temperature and time to favor the formation of the desired product. Shorter reaction times with microwave or UV irradiation can minimize byproduct formation.[1] - Stoichiometry: Use a slight excess of urea to ensure complete conversion of the chalcone.
Difficulty in Product Isolation/Purification - Product is soluble in the work-up solvent. - Presence of impurities with similar polarity to the product.- Work-up: After reaction completion, pour the mixture into ice-cold water and neutralize with a dilute acid (e.g., HCl) to precipitate the product.[6] - Purification: Recrystallization from a suitable solvent such as ethanol or rectified spirit is a common and effective purification method.[2] If recrystallization is insufficient, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the cyclocondensation reaction of 1,3-diphenylprop-2-en-1-one (a chalcone) with urea in the presence of a base, typically in an alcoholic solvent.[7][8] This reaction is a variation of the Biginelli reaction. An alternative is a one-pot, three-component reaction involving benzaldehyde, acetophenone, and urea.[3]

Q2: How can I significantly improve the yield of my synthesis?

Several strategies can dramatically boost the yield:

  • Microwave-Assisted Synthesis: This technique has been shown to increase yields from a baseline of 58-65% with conventional heating to as high as 85%.[2][6]

  • UV Irradiation: Another energy-efficient method that can substantially increase yields (from 18-51% to 40-88% in some cases) and shorten reaction times.[1]

  • Catalysis: The use of catalysts such as sulfamic acid, nano copper ferrite, or triphenylphosphine can lead to excellent yields, often exceeding 85%.[3][9]

Q3: What are the key reaction parameters to optimize?

The critical parameters to control for a successful synthesis are:

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to byproduct formation.

  • Reaction Time: Insufficient time leads to incomplete reaction, while excessive time can cause product degradation.

  • Catalyst: The choice and amount of catalyst can have a profound impact on the reaction rate and yield.

  • Solvent: While often performed in ethanol, solvent-free conditions have also been reported to be effective, particularly with certain catalysts.[3]

Q4: How do I prepare the chalcone precursor (1,3-diphenylprop-2-en-1-one)?

The chalcone is typically synthesized via a Claisen-Schmidt condensation of acetophenone and benzaldehyde in the presence of a base like sodium hydroxide in an ethanolic solution.[6][7]

Data on Yield Improvement Strategies

The following table summarizes the reported yields for the synthesis of this compound and its derivatives under various conditions, highlighting the impact of different synthetic methodologies.

Method Catalyst/Conditions Yield (%) Reference
Conventional HeatingEthanolic KOH58 - 65[2]
Conventional Heating-18 - 51[1]
Microwave IrradiationEthanolic KOHup to 85[2][6]
UV Irradiation-40 - 88[1]
One-pot, Solvent-freeSulfamic Acid90 - 99[3]
Conventional HeatingNano copper ferrite88[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)

This protocol describes the Claisen-Schmidt condensation for preparing the chalcone precursor.

  • Preparation: In a flask, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL).

  • Reaction: Slowly add a 20-40% aqueous solution of sodium hydroxide (10 mL) to the mixture while stirring at room temperature.[6][7]

  • Stirring: Continue to stir the reaction mixture at room temperature for approximately 3 hours.[6]

  • Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol details a high-yield, rapid synthesis using microwave irradiation.

  • Mixing: In a microwave-safe vessel, combine the chalcone (1,3-diphenylprop-2-en-1-one, 0.01 mol) and urea (0.01 mol) in ethanol (10 mL).[6]

  • Base Addition: Slowly add a 40% aqueous potassium hydroxide solution (10 mL) to the mixture with constant stirring.[6]

  • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a power of 210 W for 7-10 minutes. Monitor the reaction progress by TLC.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and neutralize with dilute HCl to precipitate the product.[6]

  • Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize the product from rectified spirit to obtain pure this compound.[2]

Visualized Workflows and Mechanisms

To further clarify the experimental and logical processes, the following diagrams are provided.

Synthesis_Workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Synthesis (Microwave) start_chalcone Acetophenone + Benzaldehyde + Ethanol add_base Add 40% aq. NaOH start_chalcone->add_base stir Stir at RT for 3h add_base->stir precipitate_chalcone Pour into ice, acidify with HCl stir->precipitate_chalcone isolate_chalcone Filter, wash, and dry precipitate_chalcone->isolate_chalcone recrystallize_chalcone Recrystallize from Ethanol isolate_chalcone->recrystallize_chalcone chalcone_product Pure Chalcone recrystallize_chalcone->chalcone_product start_pyrimidine Chalcone + Urea + Ethanol chalcone_product->start_pyrimidine add_koh Add 40% aq. KOH start_pyrimidine->add_koh microwave Microwave Irradiation (210W, 7-10 min) add_koh->microwave precipitate_pyrimidine Pour into ice, neutralize with HCl microwave->precipitate_pyrimidine isolate_pyrimidine Filter, wash, and dry precipitate_pyrimidine->isolate_pyrimidine recrystallize_pyrimidine Recrystallize from Rectified Spirit isolate_pyrimidine->recrystallize_pyrimidine final_product This compound recrystallize_pyrimidine->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Yield start Low Yield Issue check_reaction Is the reaction a) Incomplete? b) Slow? start->check_reaction check_method Using Conventional Heating? check_reaction->check_method No incomplete_sol Monitor with TLC, adjust time/temp check_reaction->incomplete_sol Yes check_catalyst Is a catalyst being used? check_method->check_catalyst No conventional_sol Switch to Microwave or UV Irradiation check_method->conventional_sol Yes no_catalyst_sol Add a suitable catalyst (e.g., Sulfamic Acid, ZnO) check_catalyst->no_catalyst_sol No end_bad Re-evaluate starting material purity check_catalyst->end_bad Yes end_good Yield Improved incomplete_sol->end_good conventional_sol->end_good no_catalyst_sol->end_good

Caption: Decision tree for troubleshooting low yield in the synthesis.

Reaction_Mechanism chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) Ph-CO-CH=CH-Ph intermediate1 Michael Addition Intermediate Nucleophilic attack of Urea on Chalcone chalcone->intermediate1 + Urea (Base cat.) urea Urea H₂N-CO-NH₂ urea->intermediate1 intermediate2 Cyclized Intermediate Intramolecular condensation and dehydration intermediate1->intermediate2 Cyclization product This compound Tautomerizes to 4,6-Diphenyl-1,2-dihydropyrimidin-2-one intermediate2->product - H₂O

Caption: Simplified reaction pathway for the formation of this compound.

References

Technical Support Center: Purification of 4,6-Diphenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,6-Diphenylpyrimidin-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 1,3-diphenyl-2-propen-1-one (chalcone) and urea (or a related guanidine salt if synthesizing the 2-amino analogue). Side-products from the cyclocondensation reaction may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. For quantitative analysis and to confirm the identity of the purified product, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[1]

Q4: My purified product has a low melting point compared to the literature value. What does this indicate?

A4: A depressed and broad melting point range is a strong indication of the presence of impurities. Further purification steps may be necessary to achieve the desired purity.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound does not dissolve in the hot recrystallization solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound, or an insufficient volume of solvent is being used.

  • Solution:

    • Gradually add more hot solvent until the compound dissolves.

    • If the compound remains insoluble even with a large volume of solvent, a different solvent or a solvent mixture should be selected. Good starting points for this compound include ethanol, methanol, or a mixture of ethanol and water.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is cooling too rapidly, or the presence of significant impurities is lowering the melting point of the product below the temperature of the solution.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool down much more slowly. Insulating the flask can help.

    • If the problem persists, consider purifying the crude product by column chromatography before attempting recrystallization.

Problem 3: No crystals form after the solution has cooled.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of pure this compound, if available.

    • Reduce the volume of the solvent by gentle heating or under reduced pressure and allow it to cool again.

Problem 4: The final yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Premature crystallization during hot filtration can also lead to loss of product.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • To recover more product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.

    • Ensure the filtration apparatus is pre-heated during hot filtration to prevent premature crystallization.

Column Chromatography Issues

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components.

  • Solution:

    • Optimize the solvent system using TLC. A good starting point for this compound on silica gel is a mixture of hexane and ethyl acetate.

    • Employ a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity. For instance, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.

Problem 3: The column runs dry.

  • Possible Cause: Insufficient monitoring of the solvent level.

  • Solution:

    • Always ensure the solvent level remains above the top of the stationary phase to prevent cracking of the silica gel, which leads to poor separation.

Data Presentation

ParameterRecrystallization (Ethanol)Column Chromatography (Hexane/Ethyl Acetate)
Typical Starting Purity 80-90%80-90%
Expected Final Purity >98%>99%
Typical Yield 70-85%60-80%
Key Considerations Simpler setup, good for removing small amounts of impurities with different solubility.More effective for separating complex mixtures and closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the desired product.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow Crude Crude this compound AssessPurity Assess Purity (TLC) Crude->AssessPurity HighPurity High Purity? AssessPurity->HighPurity PurifiedProduct Purified Product HighPurity->PurifiedProduct Yes ComplexMixture Complex Impurity Profile? HighPurity->ComplexMixture No Recrystallization Recrystallization CheckPurityAgain Re-assess Purity (TLC/HPLC) Recrystallization->CheckPurityAgain ColumnChromatography Column Chromatography ColumnChromatography->CheckPurityAgain CheckPurityAgain->PurifiedProduct ComplexMixture->Recrystallization No ComplexMixture->ColumnChromatography Yes

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals No Crystals OilingOut Compound Oils Out Issue->OilingOut Oiling Out LowYield Low Yield Issue->LowYield Low Yield SolveNoCrystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->SolveNoCrystals SolveOilingOut 1. Reheat & Add Solvent 2. Cool Slowly 3. Pre-purify by Column OilingOut->SolveOilingOut SolveLowYield 1. Minimize Hot Solvent 2. Concentrate Mother Liquor LowYield->SolveLowYield Success Pure Crystals Obtained SolveNoCrystals->Success SolveOilingOut->Success SolveLowYield->Success

Caption: Troubleshooting decision tree for recrystallization issues.

References

Common side products in the synthesis of pyrimidin-2-ols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidin-2-ols and related pyrimidine derivatives. The focus is on identifying and mitigating common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Biginelli reaction for the synthesis of dihydropyrimidinones, precursors to pyrimidin-2-ols?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is generally efficient. However, several side products can form, impacting yield and purity. The most common of these include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent, yellow byproducts that can be a major issue. They arise from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.[1]

  • Knoevenagel Condensation Product: This side product is formed by the reaction between the aldehyde and the β-ketoester. Its formation is a competing reaction to the main Biginelli pathway.

  • Uncyclized Intermediates (Open-chain ureides): Incomplete reactions can lead to the presence of open-chain intermediates in the final product mixture. This can be due to insufficient activation for the final ring-closing step.[2]

  • N-acylureas: These byproducts can form from the reaction of the β-ketoester with urea, complicating the purification process.[1]

Q2: What are the typical side products encountered in the Pinner synthesis of pyrimidines?

A2: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines. Potential side reactions and byproducts include:

  • Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.

  • β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.

  • Hydrolysis Products: The Pinner reaction is highly sensitive to moisture. The imidate salt intermediate (Pinner salt) is susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[2]

  • Incomplete Cyclization: The reaction may stall before the final ring closure, leaving uncyclized intermediates in the reaction mixture.[1]

Q3: My Biginelli reaction is producing a highly fluorescent byproduct. What is it and how can I prevent its formation?

A3: The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] To minimize its formation, consider the following:

  • Temperature Control: Higher temperatures promote the decomposition of urea to ammonia, which favors the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]

  • Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia before it can participate in the Biginelli reaction.[1]

Q4: My Pinner synthesis has a low yield and a complex mixture of products. What are the critical parameters to control?

A4: The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture can lead to the hydrolysis of the amidine and other reactive intermediates.[1] Use freshly distilled, anhydrous solvents and thoroughly dry all glassware.[2]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]

  • Temperature Control: The reaction temperature should be carefully controlled. While heating is often required to drive the cyclization, excessive temperatures can promote side reactions and decomposition.

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions like amidine self-condensation.

Troubleshooting Guides

Biginelli Reaction: Low Yield and Side Product Formation
Problem Potential Cause Troubleshooting Strategy
Low yield of desired dihydropyrimidinone (DHPM) and significant Knoevenagel byproduct Reaction conditions favor the Knoevenagel condensation over the complete Biginelli cyclization.- Catalyst Choice: Employ a catalyst known to promote the Biginelli reaction efficiently. Lewis acids or Brønsted acids are commonly used.[3] - Solvent: The choice of solvent can influence the reaction pathway. Protic and polar aprotic solvents generally perform well.[2] Some studies suggest that solvent-free conditions or the use of ionic liquids can improve yields. - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor side reactions.
Formation of fluorescent Hantzsch dihydropyridine (DHP) byproduct Decomposition of urea to ammonia at elevated temperatures, leading to the competing Hantzsch synthesis.- Lower Reaction Temperature: Reducing the reaction temperature is a primary strategy to minimize urea decomposition.[1] - Stoichiometry: Use a slight excess of urea (e.g., 1.5 equivalents) to favor the Biginelli pathway.[1][4] - Catalyst: Use a catalyst that selectively promotes the Biginelli reaction, such as sulfated zirconia.[1]
Presence of uncyclized intermediates Insufficient activation for the final cyclization and dehydration steps.- Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can facilitate the final ring closure.[2] - Increase Temperature: If the reaction is stalling, carefully increasing the temperature might provide the necessary activation energy.[2]
Difficult purification due to N-acylurea byproducts A competing reaction pathway between the β-ketoester and urea.- Reaction Stoichiometry: Careful control of the reactant ratios may suppress N-acylurea formation. - Purification Method: Recrystallization is often effective for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[1]
Pinner Reaction: Low Yield and Impurities
Problem Potential Cause Troubleshooting Strategy
Low yield and formation of ester byproducts Presence of water leading to hydrolysis of the Pinner salt intermediate.- Strictly Anhydrous Conditions: Oven-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] - Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[2]
Formation of triazines or other amidine self-condensation products Reaction conditions (e.g., strong base, high temperature) favor the self-reaction of the amidine.- Controlled Base Addition: Add the base (e.g., sodium ethoxide) dropwise and at a controlled temperature.[4] - Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation.[2]
Incomplete reaction, unreacted starting materials remain Insufficient reaction time or temperature, or poor quality of reagents.- Increase Reaction Time/Temperature: Monitor the reaction by TLC and increase the reaction time or temperature as needed. - Reagent Purity: Ensure high purity of the 1,3-dicarbonyl compound and the amidine.[1]

Quantitative Data on Side Product Formation

The following table summarizes the influence of reaction temperature on the product distribution between the Biginelli (DHPM) and Hantzsch (DHP) pathways, demonstrating a clear trend that can be exploited for reaction optimization.

Table 1: Influence of Temperature on Biginelli vs. Hantzsch Product Yield

Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Byproduct Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts.

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)[1][4]

  • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst[1]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[4]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]

  • Stir the mixture at a controlled temperature of 60°C.[4]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[4]

  • Add a small amount of ethanol and stir for 5 minutes.[4]

  • Filter the solid product and wash with cold ethanol.[4]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis with Minimized Side Reactions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.[4]

  • Add the amidine hydrochloride (10 mmol) to the solution.[1]

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[4]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Visualizations

Biginelli_vs_Hantzsch Reactants Aldehyde + β-Ketoester + Urea Intermediate1 Iminium Intermediate Reactants->Intermediate1 Acid Catalyst Biginelli_Product Desired Pyrimidin-2-ol Precursor (DHPM) Intermediate1->Biginelli_Product Cyclization Hantzsch_Reactants Aldehyde + 2x β-Ketoester + NH3 (from Urea decomp.) Hantzsch_Product Hantzsch DHP (Side Product) Hantzsch_Reactants->Hantzsch_Product High Temp.

Caption: Competing pathways in the Biginelli reaction.

Pinner_Troubleshooting Start Pinner Synthesis: Low Yield / Impure Product Check_Water Check for Water Contamination Start->Check_Water Anhydrous Use Anhydrous Solvents & Oven-Dried Glassware Check_Water->Anhydrous Yes Check_Amidine Check Amidine Quality Check_Water->Check_Amidine No Anhydrous->Check_Amidine Fresh_Amidine Use Freshly Prepared or Purified Amidine HCl Check_Amidine->Fresh_Amidine Yes Check_Temp Review Reaction Temperature Check_Amidine->Check_Temp No Fresh_Amidine->Check_Temp Optimize_Temp Optimize Temperature: Avoid Excess Heat Check_Temp->Optimize_Temp Yes Check_Base Review Base Addition Check_Temp->Check_Base No Optimize_Temp->Check_Base Optimize_Base Slow, Controlled Base Addition Check_Base->Optimize_Base Yes Success Improved Yield and Purity Check_Base->Success No Optimize_Base->Success

Caption: Troubleshooting workflow for the Pinner synthesis.

References

Technical Support Center: Regioselective Alkylation of 4,6-diphenylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective alkylation of 4,6-diphenylpyrimidin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the alkylation of 4,6-diphenylpyrimidin-2(1H)-one?

The main challenge is controlling the regioselectivity of the reaction. 4,6-diphenylpyrimidin-2(1H)-one is an ambident nucleophile, meaning it can be alkylated at two different positions: the N1-nitrogen atom and the O-oxygen atom of the carbonyl group. This often results in a mixture of N1-alkylated and O-alkylated products, making it difficult to isolate the desired isomer in high yield.[1][2]

Q2: What key factors influence whether N-alkylation or O-alkylation occurs?

Several factors dictate the reaction's outcome. These include the choice of base, solvent, temperature, and the nature of the alkylating agent and its leaving group.[3] The interplay of these conditions determines whether the reaction is under kinetic or thermodynamic control.

  • Base: The base used can significantly influence the N/O product ratio. Stronger, bulkier bases may favor O-alkylation, while others like K₂CO₃ often lead to N-alkylation.[4][5] Recent studies have shown that Cesium Carbonate (Cs₂CO₃) is particularly effective in promoting O-alkylation.[4][5]

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used.[3] The solvent can affect the dissociation of the ion pair formed after deprotonation, thereby influencing which atom acts as the nucleophile. For instance, DMF has been shown to favor O-alkylation when used with Cs₂CO₃.[4][5]

  • Temperature: Reaction temperature can shift the balance between the kinetically and thermodynamically favored products.[3] Lower temperatures often favor the thermodynamic product.

  • Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles (like alkyl sulfates) tend to react at the harder oxygen atom, while softer electrophiles (like alkyl iodides) may prefer the softer nitrogen atom.[3]

Q3: How can I selectively synthesize the O-alkylated product?

A recently developed catalyst-free method has shown high selectivity for the O-regioisomer. This involves using Cesium Carbonate (Cs₂CO₃) as the base in Dimethylformamide (DMF) at room temperature.[4][5] This method has been reported to produce O-alkylated 4,6-diphenylpyrimidines in yields of 81–91%.[4][5] Traditionally, selective O-alkylation was a two-step process involving chlorination of the pyrimidinone followed by substitution with an alcohol.[4]

Q4: How can I favor the N1-alkylated product?

N1-alkylation is often the more common outcome under various basic conditions.[4] Using bases like potassium carbonate (K₂CO₃) under reflux conditions typically yields the N-alkylated product.[4] Phase transfer catalysts, such as triethylbenzylammonium chloride with aqueous sodium hydroxide, have also been successfully used to synthesize selective N-alkylated pyrimidinones.[4]

Q5: How can I distinguish between the N- and O-alkylated isomers?

Distinguishing between N- and O-alkylated products can be challenging as they have identical masses and often similar ¹H NMR spectra.[6] A reliable method is to use a combination of 2D NMR techniques.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique can show correlations between the protons of the newly introduced alkyl group and the carbons of the pyrimidine ring. For the N1-isomer, a correlation should be visible between the methylene protons of the alkyl group and the C2, C6, and C4 carbons of the pyrimidine ring. For the O-isomer, a correlation would be expected with the C2 carbon.

  • ¹³C NMR: The chemical shift of the methylene carbon attached to the heteroatom can also be indicative. O-linked methylene carbons typically appear at a lower field (higher ppm value) compared to N-linked methylene carbons.[6]

  • X-Ray Crystallography: For unambiguous structure determination, single-crystal X-ray analysis is the definitive method.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the regioselective alkylation of 4,6-diphenylpyrimidin-2(1H)-one.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Reagents Ensure all reagents, especially the alkylating agent and base, are pure and dry. Use freshly opened or purified reagents if necessary.
Inappropriate Temperature The reaction may be too slow at room temperature. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.[3] Conversely, high temperatures might cause decomposition.[8]
Poor Solubility Reactants may not be fully dissolved. Ensure a suitable solvent is used, such as DMF or DMSO, to fully dissolve all components.[3]
Incorrect Stoichiometry Double-check the molar ratios of the pyrimidinone, base, and alkylating agent. An excess of one reagent may be required depending on the specific protocol.[8]

Problem 2: Formation of an Undesired Mixture of N- and O-Alkylated Products

Possible Cause Troubleshooting Step
Suboptimal Base/Solvent Combination The choice of base and solvent is critical for regioselectivity.[4] To favor O-alkylation , switch to Cs₂CO₃ in DMF.[4][5] To favor N-alkylation , try K₂CO₃ in a suitable solvent or use a phase transfer catalyst.[4]
Reaction is under Competing Kinetic/Thermodynamic Control O-alkylation can be the thermodynamic product while N-alkylation is the kinetic one.[3] Try varying the reaction time and temperature to favor one over the other.[3]
Nature of Alkylating Agent The leaving group can influence the reaction pathway. If using an alkyl bromide, consider switching to an alkyl iodide (better leaving group) or an alkyl tosylate to see if it impacts the N/O ratio.[7]

Data Summary: Effect of Base on Regioselectivity

The selection of the base is one of the most critical parameters for controlling the regioselectivity of the alkylation reaction. The following table summarizes results from a study on the propargyl bromide alkylation of a 4,6-diarylpyrimidin-2(1H)-one derivative.

EntryBaseSolventTime (h)O-Alkylated Yield (%)N-Alkylated Yield (%)Reference
1K₂CO₃DMF858%42%[4]
2Cs₂CO₃DMF885%15%[4]

Conditions: Reaction performed on 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with propargyl bromide at room temperature.

Experimental Protocols

Protocol 1: Selective O-Alkylation using Cesium Carbonate[4]

This protocol is adapted from a procedure for the regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones.

  • Preparation: To a 25 mL round-bottom flask, add 4,6-diphenylpyrimidin-2(1H)-one (0.16 mmol, 1.0 eq) and cesium carbonate (Cs₂CO₃) (0.16 mmol, 1.0 eq).

  • Solvation: Add dry Dimethylformamide (DMF) to the flask to dissolve the solids.

  • Addition of Alkylating Agent: Place the flask in an ice bath to cool. Carefully add the organic halide (e.g., propargyl bromide, benzyl bromide) (0.19 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature for 8 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the O-alkylated pyrimidine.

Protocol 2: N1-Alkylation using Potassium Carbonate[4]

This is a general procedure that typically favors N-alkylation.

  • Preparation: In a round-bottom flask, combine 4,6-diphenylpyrimidin-2(1H)-one (1.0 mmol, 1.0 eq), potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq), and a suitable solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 mmol, 1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 4-12 hours).

  • Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, wash with water, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the pure N1-alkylated product.

Visual Guides

G cluster_main Regioselective Alkylation Pathway Pyrimidine 4,6-diphenylpyrimidin-2(1H)-one Anion Ambident Anion Pyrimidine->Anion  + Base - H⁺ N_Product N1-Alkylated Product Anion->N_Product  N1 Attack (Kinetic Pathway) O_Product O-Alkylated Product Anion->O_Product  O Attack (Thermodynamic Pathway) AlkylHalide Alkyl Halide (R-X)

Caption: Reaction pathway for the alkylation of 4,6-diphenylpyrimidin-2(1H)-one.

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Start: Product is a mixture of N/O isomers q1 What is the desired isomer? start->q1 o_desired O-Alkylation Desired q1->o_desired O-isomer n_desired N-Alkylation Desired q1->n_desired N-isomer o_action1 Change base to Cs₂CO₃ o_desired->o_action1 o_action2 Use DMF as solvent o_action1->o_action2 o_action3 Run reaction at room temperature o_action2->o_action3 o_result High yield of O-isomer o_action3->o_result n_action1 Use K₂CO₃ or NaH as base n_desired->n_action1 n_action2 Consider Phase Transfer Catalyst n_action1->n_action2 n_action3 Reflux in Acetonitrile/DMF n_action2->n_action3 n_result High yield of N-isomer n_action3->n_result

Caption: A workflow for optimizing the regioselectivity of the alkylation reaction.

G cluster_factors Key Factors Influencing Regioselectivity Outcome N-Alkylation vs. O-Alkylation Base Base (e.g., K₂CO₃ vs Cs₂CO₃) Base->Outcome Solvent Solvent (e.g., DMF, MeCN, Dioxane) Solvent->Outcome Temp Temperature (Kinetic vs. Thermodynamic) Temp->Outcome AlkylatingAgent Alkylating Agent (HSAB Theory, Leaving Group) AlkylatingAgent->Outcome

Caption: Factors that control the N- vs. O-alkylation outcome.

References

Technical Support Center: Overcoming Solubility Challenges of 4,6-Diphenylpyrimidin-2-ol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 4,6-Diphenylpyrimidin-2-ol in experimental assays. Given its chemical structure, this compound is anticipated to have low aqueous solubility, which can present significant challenges in obtaining reliable and reproducible data. This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Predicted Physicochemical Properties of this compound

To better inform our approach to solubilizing this compound, we can refer to its predicted physicochemical properties. It is important to note that the following values are generated in silico and should be used as a guide for initial experimental design.

PropertyPredicted ValueImplication for Solubility
pKa ~8.5 (weakly acidic)The compound is predominantly in its neutral form at physiological pH (7.4). Adjusting the pH to a more basic environment (e.g., pH 9-10) may increase solubility by deprotonating the hydroxyl group, but this may not be compatible with all biological assays.
LogP ~3.5A LogP value in this range indicates that the compound is lipophilic ("fat-loving") and is likely to have poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is unlikely to be successful due to the compound's predicted high LogP. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer.

Q2: What is the best organic solvent to use for my stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions of poorly soluble compounds for in vitro assays. Ethanol can also be a suitable option. It is crucial to start with a small volume of the organic solvent and ensure the compound is fully dissolved before adding it to any aqueous solution.

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This phenomenon, often called "solvent shock," is a common issue. Here are several strategies to mitigate it:

  • Minimize the organic solvent concentration: Aim for a final concentration of DMSO in your assay medium of less than 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may affect your experimental results.

  • Use a pre-warmed medium: Adding the compound stock to a medium that is at the experimental temperature (e.g., 37°C) can sometimes improve solubility.

  • Add the stock solution slowly while vortexing: This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.

  • Consider using a surfactant: For some assays, the inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the assay buffer can help to maintain the compound's solubility. However, you must first verify that the surfactant does not interfere with your assay.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: With a predicted pKa of around 8.5, increasing the pH of your buffer to above 9.5 would lead to a higher proportion of the more soluble, deprotonated form of the compound. However, such a high pH is often not compatible with biological assays, particularly those involving live cells or enzymes. If your experimental system can tolerate a slightly basic pH (e.g., pH 8.0), a modest improvement in solubility may be observed.

Q5: Are there other methods to enhance the solubility of this compound for my assays?

A5: Yes, for more challenging cases, you might consider using cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. You would need to determine the most suitable type of cyclodextrin (e.g., β-cyclodextrin or its derivatives like HP-β-CD) and the optimal concentration for your specific application.

Troubleshooting Guide

Observation Potential Cause Recommended Solution
The solid compound does not dissolve in 100% DMSO.Insufficient solvent volume or the compound has extremely low solubility even in DMSO.Increase the volume of DMSO. Gentle warming (to 30-40°C) and sonication can also aid dissolution.
The DMSO stock solution is clear, but a precipitate forms immediately upon dilution into an aqueous buffer.The final concentration of the compound exceeds its kinetic solubility in the aqueous medium.Decrease the final concentration of the compound. Perform a serial dilution of the DMSO stock in the assay buffer to find the maximum soluble concentration.
The solution is initially clear after dilution but becomes cloudy over time during incubation.The compound is supersaturated and is slowly precipitating out of the solution to reach its thermodynamic equilibrium.Lower the working concentration of the compound to below its thermodynamic solubility limit. If possible, reduce the incubation time of your assay.
Inconsistent results are observed between experiments.The compound may be precipitating to varying degrees in different wells or on different days.Ensure your stock solution is fully dissolved before each use (warm gently and vortex). Standardize your dilution procedure to be as consistent as possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a sufficient amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 262.29 g/mol ), you would need 2.62 mg.

  • Add Solvent: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add a small volume of high-purity, anhydrous DMSO (e.g., 800 µL for a final volume of 1 mL).

  • Dissolve the Compound: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, you can sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) may also be applied.

  • Bring to Final Volume: Once the compound is completely dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before each use, thaw the aliquot at room temperature and vortex thoroughly.

Protocol 2: Determination of Kinetic and Thermodynamic Solubility

This protocol provides a general framework. The specific analytical method (e.g., HPLC-UV, LC-MS) will need to be optimized for this compound.

Kinetic Solubility:

  • Prepare Compound Plate: In a 96-well plate, serially dilute your 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Prepare Assay Plate: Add your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This will create a 1:50 dilution. Mix immediately.

  • Incubate: Incubate the plate at room temperature for 1-2 hours.

  • Measure: Analyze the plate using a method that can detect precipitate, such as nephelometry (light scattering) or by filtering the samples and analyzing the filtrate concentration via HPLC-UV. The highest concentration that does not show significant precipitation is the kinetic solubility.

Thermodynamic Solubility:

  • Prepare Suspension: Add an excess amount of solid this compound to a vial containing your aqueous buffer. Ensure there is undissolved solid material.

  • Equilibrate: Shake or rotate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, or filter it through a 0.22 µm filter.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve). This concentration represents the thermodynamic solubility.

Data Presentation

Expected Qualitative Solubility of this compound

The following table provides an estimation of the solubility of this compound in common solvents. These are not experimentally derived values and should be confirmed using the protocols described above.

Solvent Expected Solubility Notes
WaterPoorExpected to be very low due to high lipophilicity.
Phosphate-Buffered Saline (PBS, pH 7.4)PoorSimilar to water, with minimal improvement from salts.
EthanolModerate to HighShould be significantly more soluble than in aqueous solutions.
Dimethyl Sulfoxide (DMSO)HighGenerally a good solvent for preparing high-concentration stock solutions of lipophilic compounds.
Cell Culture Media (e.g., DMEM)PoorSolubility will be limited and precipitation is likely at higher concentrations.

Visualizations

G Experimental Workflow for Solubility Assessment cluster_0 Stock Solution Preparation cluster_1 Kinetic Solubility Assay cluster_2 Thermodynamic Solubility Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve add_excess Add Excess Solid to Buffer weigh->add_excess Use Solid store Store at -20°C/-80°C dissolve->store serial_dilute Serial Dilute in DMSO store->serial_dilute Use Stock add_to_buffer Add to Aqueous Buffer serial_dilute->add_to_buffer incubate_kinetic Incubate (1-2h) add_to_buffer->incubate_kinetic analyze_kinetic Analyze (Nephelometry/HPLC) incubate_kinetic->analyze_kinetic equilibrate Equilibrate (24-48h) add_excess->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate analyze_thermo Analyze Supernatant (HPLC) separate->analyze_thermo

Caption: Workflow for preparing stock solutions and assessing solubility.

G MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP for GDP Raf Raf (MAPKKK) Ras_GTP->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Phosphorylates & Activates ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates

Caption: Overview of the MAPK/ERK signaling cascade.

Technical Support Center: Controlling Tautomerism in Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling and analyzing the tautomeric forms of pyrimidinone derivatives. Tautomerism plays a critical role in the physicochemical properties, biological activity, and formulation of pharmaceutical compounds. Understanding and controlling the tautomeric equilibrium is therefore essential for successful drug development.

Frequently Asked questions (FAQs)

Q1: What are the primary tautomeric forms of pyrimidinone derivatives?

Pyrimidinone derivatives primarily exist in a tautomeric equilibrium between the keto (amide) and enol (hydroxyl) forms. The two main types are 2-pyrimidinone and 4-pyrimidinone, which can interconvert to their respective hydroxypyrimidine tautomers. The position of the proton and the double bonds within the pyrimidine ring shifts, leading to these different isomers.[1] The keto form is often the more stable tautomer, but the equilibrium can be influenced by various factors.[1]

Q2: How does the solvent polarity affect the tautomeric equilibrium?

The polarity of the solvent is a critical factor in determining the predominant tautomeric form. Generally, polar solvents tend to favor the more polar tautomer. For pyrimidinones, the keto (amide) form is typically more polar than the enol (hydroxyl) form. Therefore, polar solvents like water, DMSO, and ethanol will generally shift the equilibrium towards the keto form. Conversely, non-polar solvents like chloroform and toluene may favor the enol form, especially if intramolecular hydrogen bonding can stabilize this tautomer.

Q3: What is the role of substituents on the pyrimidine ring in controlling tautomerism?

Substituents on the pyrimidine ring can significantly influence the tautomeric equilibrium through both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups (EWGs) tend to increase the acidity of the N-H proton, which can favor the enol form. Conversely, electron-donating groups (EDGs) can stabilize the keto form.

  • Steric Effects: Bulky substituents can sterically hinder the formation of one tautomer over the other, thereby shifting the equilibrium.

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with either the keto or enol form can dramatically stabilize that particular tautomer.

Q4: How do temperature and pH influence the tautomeric ratio?

  • Temperature: The effect of temperature on tautomeric equilibrium is governed by the thermodynamics of the system. Variable temperature NMR (VT-NMR) is a powerful technique to study these effects.[2][3][4][5] Increasing the temperature can shift the equilibrium towards the less stable tautomer if the conversion is endothermic. However, the effect can be complex and depends on the specific derivative and solvent system.

  • pH: The pH of the solution can have a profound effect on the tautomeric equilibrium, especially for ionizable pyrimidinone derivatives. Changes in pH can lead to protonation or deprotonation of the pyrimidine ring, which in turn can favor a specific tautomeric form. NMR and UV-Vis spectroscopy are commonly used to monitor these pH-dependent changes.[6][7]

Troubleshooting Guides

Troubleshooting NMR Analysis of Tautomers

Problem: Broad or overlapping peaks in the 1H NMR spectrum, making quantification difficult.

  • Possible Cause 1: Intermediate Exchange Rate: The rate of interconversion between tautomers is on the NMR timescale.

    • Solution: Perform variable temperature (VT) NMR.[2][3][4][5] Cooling the sample may slow down the exchange, resulting in sharp, distinct peaks for each tautomer. Heating the sample might accelerate the exchange, leading to a single, sharp averaged peak.

  • Possible Cause 2: Poor Shimming or Sample Preparation: Inhomogeneity in the magnetic field or sample can lead to broad peaks.

    • Solution: Re-shim the spectrometer carefully. Ensure your sample is fully dissolved and free of particulate matter. Use high-quality NMR tubes.

  • Possible Cause 3: Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Use high-purity solvents and ensure glassware is thoroughly cleaned.

Problem: Unexpected peaks in the NMR spectrum.

  • Possible Cause 1: Impurities: Residual solvents, starting materials, or byproducts from the synthesis can give rise to extra signals.

    • Solution: Purify the sample meticulously using techniques like chromatography or recrystallization. Check the purity by another method, such as LC-MS.

  • Possible Cause 2: Multiple Tautomers or Rotamers: The compound may exist as a mixture of more than two tautomers or as rotamers (conformational isomers).

    • Solution: Utilize 2D NMR techniques like COSY, HSQC, and HMBC to aid in the assignment of all signals and to identify the different species present.

Troubleshooting UV-Vis Analysis of Tautomers

Problem: Overlapping absorption bands of the tautomers.

  • Possible Cause: The electronic transitions of the keto and enol forms have similar energies.

    • Solution 1: Use deconvolution software to mathematically separate the overlapping spectra and estimate the contribution of each tautomer.

    • Solution 2: Perform measurements in a variety of solvents to induce shifts in the absorption maxima of the tautomers, which may help in resolving the bands.

    • Solution 3: Synthesize "locked" analogues where the tautomerism is prevented (e.g., by N-methylation or O-methylation) to obtain the pure spectra of each form, which can then be used for deconvolution.

Problem: Inaccurate determination of equilibrium constants.

  • Possible Cause 1: Incorrect determination of molar absorptivity coefficients (ε) for each tautomer.

    • Solution: If possible, isolate the pure tautomers to measure their molar absorptivity directly. If not, use computational methods to estimate the values or use the "locked" analogue approach.

  • Possible Cause 2: Deviation from Beer-Lambert Law.

    • Solution: Ensure that the measurements are performed in a concentration range where the Beer-Lambert law is valid. Check for aggregation or other concentration-dependent effects.

Data Presentation

Table 1: Influence of Solvent Polarity on the Keto-Enol Tautomeric Equilibrium of a Hypothetical Pyrimidinone Derivative.
SolventDielectric Constant (ε)Predominant TautomerApproximate Keto:Enol Ratio
Water80.1Keto>95:5
DMSO46.7Keto90:10
Ethanol24.6Keto80:20
Chloroform4.8Enol (if intramolecular H-bond is possible)30:70
Toluene2.4Enol<10:90

Note: These are illustrative values. The actual ratios are highly dependent on the specific pyrimidinone derivative.

Table 2: Effect of Substituents on the Predominant Tautomeric Form of a Hypothetical 4-Pyrimidinone Derivative.
Substituent at C-6Electronic EffectPredominant TautomerRationale
-NO2Electron-withdrawingEnolStabilizes the negative charge on the oxygen in the enolate-like form.
-ClElectron-withdrawingEnolIncreases acidity of N-H proton.
-HNeutralKetoGenerally the more stable form for the parent compound.
-CH3Electron-donatingKetoStabilizes the keto form.
-OCH3Electron-donatingKetoStabilizes the keto form through resonance.

Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio by 1H NMR Spectroscopy

Objective: To quantify the relative amounts of keto and enol tautomers in a solution.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the pyrimidinone derivative.

    • Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3) in a high-quality NMR tube to a final concentration of approximately 5-10 mg/mL.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Use an NMR spectrometer with a field strength of at least 400 MHz for better signal dispersion.

    • Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify distinct, non-overlapping signals corresponding to each tautomer. For example, a vinyl proton for the enol form and a methylene proton for the keto form.

    • Integrate the selected signals.

    • Calculate the tautomeric ratio by dividing the integral of the signal for one tautomer by the number of protons it represents, and comparing it to the normalized integral of the other tautomer.

Protocol 2: Variable Temperature (VT) NMR for Studying Tautomeric Exchange

Objective: To investigate the dynamics of tautomeric interconversion.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, using a solvent with a wide liquid range (e.g., toluene-d8 for low temperatures, DMSO-d6 for high temperatures).

  • Instrument Setup:

    • Use a spectrometer equipped with a variable temperature unit.

    • Calibrate the temperature using a standard sample (e.g., methanol or ethylene glycol).

  • Data Acquisition:

    • Acquire a 1H NMR spectrum at room temperature.

    • Gradually decrease or increase the temperature in increments of 10-20 K.[2][3][4]

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a new spectrum.[4]

    • Re-shim the instrument at each new temperature.

  • Data Analysis:

    • Observe the changes in the line shape of the signals corresponding to the tautomers. Coalescence of signals indicates an increase in the rate of exchange. Sharpening of signals at low temperatures indicates a slowing of the exchange.

Mandatory Visualizations

Tautomerism_Factors cluster_factors Controlling Factors Solvent Solvent Polarity Equilibrium Keto-Enol Tautomeric Equilibrium Solvent->Equilibrium Substituents Substituents (Electronic & Steric) Substituents->Equilibrium Temperature Temperature Temperature->Equilibrium pH pH pH->Equilibrium

Caption: Factors influencing the keto-enol tautomeric equilibrium in pyrimidinone derivatives.

NMR_Workflow start Start prep Sample Preparation Dissolve in Deuterated Solvent start->prep acquire NMR Data Acquisition 1D 1H, 2D (COSY, HSQC), VT-NMR prep->acquire process Data Processing FT, Phasing, Baseline Correction acquire->process analyze Spectral Analysis Identify Tautomer Signals Integrate Peaks process->analyze quantify Quantification Calculate Tautomer Ratio analyze->quantify end End quantify->end

Caption: Experimental workflow for NMR analysis of pyrimidinone tautomers.

References

Technical Support Center: Optimizing Cyclocondensation for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclocondensation synthesis of pyrimidines.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Pyrimidine Product

Q1: My reaction is resulting in a low yield of the target pyrimidine. What are the common causes and how can I improve it?

A2: Low yields in pyrimidine synthesis can arise from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant impurity.[1][2] Here are some key areas to investigate:

  • Catalyst Choice and Activity: The catalyst is often crucial for driving the reaction.[2] If you are using a reusable catalyst, it may need regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[1] It is recommended to screen different catalysts to find the most effective one for your specific substrates.[2]

  • Reaction Temperature and Time: The reaction may require more time or a moderate temperature increase to reach completion.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][2]

  • Solvent Selection: The solvent can significantly impact reactant solubility and reaction rates. While ethanol is commonly used, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[1]

  • Purity of Reactants: Impurities in your starting materials (e.g., aldehyde, β-dicarbonyl compound, urea/amidine) can inhibit the reaction.[1] Ensure all reactants are of high purity.[3]

  • Stoichiometry: While a 1:1:1 molar ratio is standard for many three-component reactions like the Biginelli synthesis, using a slight excess (1.2-1.5 equivalents) of the urea or amidine component can sometimes improve yields.[4]

Issue 2: Significant Formation of Side Products

Q2: I'm observing significant side product formation, complicating purification and reducing my yield. How can I minimize these impurities?

A2: Side product formation is a common challenge in pyrimidine synthesis. Here are some strategies to enhance the selectivity of your reaction:

  • Hantzsch-type Dihydropyridine Byproduct (in Biginelli reaction): A common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] To minimize this:

    • Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.[1]

    • Optimize catalyst choice: Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[1]

    • Order of addition: Adding the urea last may help reduce its decomposition.[1]

  • Self-Condensation of Reactants: The β-dicarbonyl compound can undergo self-condensation.[2] This can often be suppressed by the slow addition of the β-dicarbonyl compound to the mixture of the other reactants and the catalyst.[2]

  • N-acylurea Byproducts: These can form from the reaction of the β-ketoester with urea.[1] Their formation can be minimized by optimizing reaction conditions and catalyst choice. These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]

  • Reaction Monitoring: Closely monitor the reaction by TLC. Stopping the reaction once the desired product is the major component can prevent the formation of further side products or degradation.[2]

Issue 3: Reaction Fails to Proceed or Stalls

Q3: My reaction is not proceeding, or it starts and then stalls. What troubleshooting steps can I take?

A3: A stalled or non-starting reaction can be frustrating. Here's a checklist of potential issues to address:

  • Catalyst Inactivity: Ensure your catalyst is active and, if necessary, freshly prepared or regenerated.[1]

  • Anhydrous Conditions (for Pinner synthesis): The Pinner synthesis is sensitive to moisture. Ensure you are using anhydrous solvents and reagents, as water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Amidine Quality (for Pinner synthesis): Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]

  • Insufficient Activation: The reaction may not be reaching the necessary activation energy. A moderate increase in temperature or switching to a more active catalyst could be beneficial.[1]

  • Incomplete Cyclization: If you observe the accumulation of an intermediate, the final cyclization and dehydration steps may be hindered. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Biginelli reaction?

A1: The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea).[5] The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization through the attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[5]

Q2: What are the main differences between the Biginelli and Pinner syntheses of pyrimidines?

A2: The Biginelli and Pinner syntheses are both important methods for creating the pyrimidine ring, but they utilize different starting materials and reaction conditions. The Biginelli reaction is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[5] The Pinner synthesis, on the other hand, is a two-component condensation between a 1,3-dicarbonyl compound (or its equivalent) and an amidine, often carried out under basic conditions.[1]

Q3: Can microwave irradiation be used to optimize pyrimidine synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be a powerful tool for optimizing pyrimidine synthesis.[6] It can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods.[6]

Q4: How do I choose the right catalyst for my pyrimidine synthesis?

A4: The choice of catalyst depends on the specific reaction (e.g., Biginelli, Pinner) and the substrates being used. For the Biginelli reaction, both Brønsted acids (like HCl) and Lewis acids (like FeCl₃, ZnCl₂, Yb(OTf)₃) have been used effectively.[5][7] For the Pinner synthesis, a base like sodium ethoxide is often employed.[1] It is often beneficial to screen a variety of catalysts to find the optimal one for your specific transformation.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different catalytic systems and reaction conditions for the synthesis of pyrimidines, providing a clear comparison to aid in the optimization of your experiments.

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Yb(OTf)₃10Solvent-free1000.595[7]
InCl₃10AcetonitrileReflux1092[7]
LiClO₄10AcetonitrileReflux694[7]
FeCl₃·6H₂O10EthanolReflux196[7]
[Cu(INA)₂-MOF]10Solvent-free800.33~98[8]
MFI27_6 Zeolite0.25 gSolvent-free (ball mill)RT0.3391[9]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidines from Chalcones

MethodSolventCatalystTimeYield (%)Reference
ConventionalEthanolKOH4 h58-65[10][11]
MicrowaveEthanolKOH7-10 min79-85[10]
ConventionalEthanolGuanidine HCl / KOH10 h-
MicrowaveAcetonitrileNa₂CO₃10-15 minGood

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction [12]

  • In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the chosen catalyst (e.g., 10 mol%).

  • Add the appropriate solvent (e.g., ethanol) or proceed under solvent-free conditions.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis [1]

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in an anhydrous solvent (e.g., ethanol) in a flame-dried, nitrogen-purged round-bottom flask.

  • Add the amidine hydrochloride (1.0-1.2 eq) to the solution.

  • Under a nitrogen atmosphere, add the base (e.g., sodium ethoxide, 1.0 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Synthesis of Pyrimidines from Chalcones [10]

  • In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).

  • Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.

  • Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry.

Mandatory Visualizations

Biginelli_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mix Mix Reactants & Catalyst Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea/Thiourea Urea->Mix Catalyst Catalyst Catalyst->Mix Heat Heat (Conventional or Microwave) Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter or Evaporate Cool->Filter Purify Purify (Recrystallization or Chromatography) Filter->Purify Characterize Characterize Product Purify->Characterize

Caption: A generalized experimental workflow for the Biginelli reaction.

Troubleshooting_Low_Yield Start Low Yield Observed Q_Catalyst Is the catalyst active and loading optimal? Start->Q_Catalyst A_Catalyst Screen different catalysts. Optimize loading. Q_Catalyst->A_Catalyst No Q_Conditions Are reaction time and temperature optimized? Q_Catalyst->Q_Conditions Yes A_Catalyst->Q_Conditions A_Conditions Increase time/temperature. Monitor with TLC. Q_Conditions->A_Conditions No Q_Solvent Is the solvent appropriate? Q_Conditions->Q_Solvent Yes A_Conditions->Q_Solvent A_Solvent Try different solvents or solvent-free conditions. Q_Solvent->A_Solvent No Q_Purity Are reactants pure? Q_Solvent->Q_Purity Yes A_Solvent->Q_Purity A_Purity Purify starting materials. Q_Purity->A_Purity No End Improved Yield Q_Purity->End Yes A_Purity->End

Caption: A troubleshooting decision tree for addressing low reaction yields.

Biginelli_vs_Hantzsch Reactants Aldehyde + β-Ketoester + Urea High_Temp High Temperature Reactants->High_Temp Low_Temp Lower Temperature Optimized Catalyst Reactants->Low_Temp Hantzsch Hantzsch Pathway (Side Reaction) High_Temp->Hantzsch Biginelli Biginelli Pathway (Desired) Low_Temp->Biginelli Pyrimidine Dihydropyrimidinone Biginelli->Pyrimidine Dihydropyridine 1,4-Dihydropyridine Hantzsch->Dihydropyridine

Caption: The competing Biginelli and Hantzsch reaction pathways.

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Diphenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 4,6-Diphenylpyrimidin-2-ol, a key scaffold for library screening. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure a successful and efficient synthesis campaign.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable approach is a two-step synthesis. It begins with the Claisen-Schmidt condensation of acetophenone and benzaldehyde to form 1,3-diphenylprop-2-en-1-one, commonly known as chalcone.[1][2] This intermediate is then cyclized with urea in the presence of a base to yield the final product, this compound.[3]

Q2: Can this synthesis be performed using microwave irradiation? A2: Yes, microwave-assisted synthesis is a viable alternative to conventional heating.[3] It often leads to significantly shorter reaction times and can result in excellent yields.[3] This method is particularly advantageous for rapid library synthesis but may require specialized equipment for large-scale production.

Q3: What analytical techniques are recommended for monitoring the reaction progress? A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress and completion.[3] By comparing the spots of the reaction mixture with the starting materials, one can effectively track the consumption of reactants and the formation of the product. For final product characterization, techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry are essential to confirm the structure and purity.[3][4]

Q4: Are there alternatives to urea for the cyclization step? A4: Yes, derivatives of urea such as thiourea or guanidine hydrochloride can also be used for the cyclization of chalcones to form corresponding pyrimidine analogues (e.g., 2-thioxopyrimidines or 2-aminopyrimidines). The choice of reagent depends on the desired functional group at the 2-position of the pyrimidine ring for library diversification.

Q5: How critical is the purity of the intermediate chalcone? A5: The purity of the chalcone intermediate is crucial for obtaining a high yield and purity of the final this compound. Impurities in the chalcone can lead to the formation of side products during the cyclization step, complicating the purification process and lowering the overall yield. Recrystallization of the crude chalcone is highly recommended before proceeding to the next step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Q: The yield of the chalcone is very low. What could be the cause?

    • A: Low yields can result from several factors:

      • Insufficient Base: The base (e.g., KOH or NaOH) is catalytic and essential for the reaction. Ensure the correct molar equivalent is used and that its concentration is adequate.[1]

      • Reaction Temperature: The reaction is typically run at room temperature or cooler (0-2°C).[5][6] Higher temperatures can promote side reactions, such as self-condensation of acetophenone.

      • Reaction Time: While the reaction is often stirred for a few hours, allowing it to stand overnight in a refrigerator can improve the precipitation and yield of the product.

  • Q: The final chalcone product is oily and difficult to crystallize. How can I resolve this?

    • A: Oily products often indicate the presence of impurities or residual solvent.

      • Purification: Try washing the crude product thoroughly with cold water to remove any remaining base or salts.[1] If it remains oily, consider purification by column chromatography.

      • Recrystallization Solvent: Experiment with different recrystallization solvents. Ethanol is commonly used, but a mixture of solvents might be necessary to induce crystallization.[7]

Step 2: Pyrimidine Synthesis (Cyclization with Urea)

  • Q: The cyclization reaction is not proceeding to completion, as indicated by TLC.

    • A: Incomplete cyclization is a common issue.

      • Reflux Time: Ensure the reaction mixture is refluxed for a sufficient duration. Typical reflux times range from 4 to 22 hours, depending on the specific protocol.[3] Monitor via TLC until the chalcone spot has disappeared.

      • Base Concentration: The reaction requires a strong basic medium. Using a 40-50% aqueous KOH or NaOH solution is common.[3] Ensure the base is fresh and has not been compromised by absorbing atmospheric CO₂.

  • Q: After neutralization with acid, the product precipitates as a sticky solid instead of a fine powder. What should I do?

    • A: This is often due to rapid precipitation or impurities.

      • Controlled Precipitation: Pour the cooled reaction mixture slowly into ice-cold water with vigorous stirring.[3] Neutralize with dilute HCl dropwise while continuing to stir. This promotes the formation of a manageable, filterable solid.

      • Workup: If a sticky solid forms, try triturating it with a solvent like petroleum ether or a cold ethanol/water mixture to induce solidification and remove soluble impurities.

  • Q: The final product is difficult to purify and contains side products. What are the likely side reactions?

    • A: Side reactions can include Michael addition of the base to the chalcone or self-condensation products.

      • Stoichiometry: Ensure the correct stoichiometry between the chalcone and urea is used. An excess of one reactant can lead to side products.

      • Purification Strategy: High purity often requires recrystallization. If impurities persist, column chromatography is an effective, albeit less scalable, purification method.[8] For large-scale work, optimizing the reaction conditions to minimize side product formation is the best approach.

Experimental Protocols & Data

Protocol 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 10 mL of ethanol.

  • Base Addition: Cool the flask in an ice bath. Slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise with constant, vigorous stirring, maintaining the temperature between 0-5°C.[6]

  • Reaction: Continue stirring the reaction mixture at room temperature for 3-4 hours. The completion of the reaction can be monitored by TLC.

  • Isolation: After completion, pour the reaction mixture into ice-cold water. If necessary, acidify with dilute HCl to neutralize any remaining KOH.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol to yield pure chalcone as yellow crystals.[6]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified chalcone (0.01 mol) and urea (0.01 mol) in 10-25 mL of ethanol.[3]

  • Base Addition: Add 10 mL of 40% aqueous KOH solution to the mixture.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the reaction's progress using TLC.[3]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the contents slowly into a beaker containing crushed ice and stir.

  • Precipitation: Neutralize the mixture by adding dilute HCl dropwise until the solution is acidic, which will precipitate the crude product.[3]

  • Purification: Filter the solid product, wash it with water, and dry. For high purity required for library screening, recrystallize the crude solid from ethanol or a suitable solvent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrimidine derivatives from chalcones, providing a basis for comparison and scalability assessment.

MethodReagents (Example)BaseSolventTimeYield (%)Reference(s)
Conventional Chalcone, Urea40% aq. KOHEthanol4 hGood to Excellent[3]
Microwave Chalcone, Urea40% aq. KOHEthanol7-10 minExcellent[3]
Conventional Chalcone, Guanidine-HCl50% aq. KOHEthanol6-12 h18-51%
UV-Irradiation Chalcone, Guanidine-HCl50% aq. KOHEthanol4-5 min40-88%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine Synthesis start1 Acetophenone condensation Claisen-Schmidt Condensation start1->condensation start2 Benzaldehyde start2->condensation start3 Urea cyclization Cyclization with Urea start3->cyclization purify1 Isolation & Recrystallization condensation->purify1 chalcone Purified Chalcone purify1->chalcone chalcone->cyclization purify2 Precipitation & Recrystallization cyclization->purify2 final_product This compound purify2->final_product analysis Characterization (NMR, MS, IR) final_product->analysis

Caption: Workflow for the two-step synthesis of this compound.

Representative Signaling Pathway Inhibition

For library screening, pyrimidine derivatives are often investigated as inhibitors of cellular signaling pathways, particularly as kinase inhibitors. The diagram below shows a representative model where a pyrimidine derivative inhibits a key kinase in a generic cell signaling cascade.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf response Cellular Response (Proliferation, Survival) tf->response inhibitor Pyrimidine Derivative inhibitor->mek

Caption: A representative signaling pathway showing inhibition by a pyrimidine derivative.

References

Technical Support Center: 4,6-Diphenylpyrimidin-2-ol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Diphenylpyrimidin-2-ol.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question: My compound will not crystallize from solution after cooling. What should I do?

Answer: Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in sequence:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a previous pure sample, add a tiny crystal to the solution. This will act as a template for new crystals to grow upon.

  • Reduce Solvent Volume: It is possible that too much solvent was used, making the solution unsaturated even at low temperatures. Gently heat the solution to boil off a small portion of the solvent and then allow it to cool again.[1]

  • Antisolvent Addition: If the compound is highly soluble in the chosen solvent, you can try adding a miscible "antisolvent" in which the compound is insoluble. Add the antisolvent dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. For compounds soluble in DMF or DMSO, antisolvents like dichloromethane, cyclohexane, or ethyl acetate can be effective.[2]

Question: My compound has "oiled out," forming liquid droplets instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[1] This prevents the formation of a pure crystal lattice. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to the flask. This increases the total volume and lowers the saturation temperature of the solution, ensuring that the compound crystallizes at a temperature below its melting point.

  • Allow the solution to cool very slowly to encourage proper crystal formation.

Question: The crystallization happened almost instantly, and the resulting solid looks powdery. Is this a problem?

Answer: Yes, rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization process should see crystals begin to form over 5-20 minutes.[1] To slow down crystal growth:

  • Reheat the solution to redissolve the solid.

  • Add a slight excess of the hot solvent (e.g., 1-2 mL for every 100 mg of solid) beyond the minimum amount needed for dissolution.[1]

  • Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.

Question: My final yield of pure crystals is very low. What are the likely causes?

Answer: A poor yield (e.g., less than 20%) can result from several factors[1]:

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant amount of the product remaining dissolved in the mother liquor after cooling.

  • Premature Crystallization: If crystals form in the hot solution during a filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature. Ensure the flask is thoroughly chilled in an ice bath before filtration.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G cluster_start cluster_cool cluster_check cluster_outcome cluster_induce start Start: Dissolve Crude Product in Hot Solvent cool Cool Solution Slowly start->cool check_crystals Do Crystals Form? cool->check_crystals success Yes: Isolate Crystals (Filtration) check_crystals->success Yes failure No: Induce Crystallization check_crystals->failure No induce_scratch 1. Scratch Inner Surface of Flask failure->induce_scratch Try sequentially induce_scratch->cool Re-cool induce_seed 2. Add a Seed Crystal induce_seed->cool Re-cool induce_conc 3. Reduce Solvent Volume (Boil Off) induce_conc->cool Re-cool induce_anti 4. Use an Antisolvent induce_anti->cool

Caption: A decision tree for troubleshooting crystallization failure.

Frequently Asked Questions (FAQs)

What is a suitable solvent for the crystallization of this compound?

Pyridine and its derivatives can be challenging to crystallize.[3] For similar pyrimidinol or pyrimidine compounds, alcohols like methanol and ethanol are commonly used for recrystallization.[4][5] If the compound exhibits poor solubility in alcohols, a mixed solvent system (e.g., hexane/acetone, THF/hexane) or more polar aprotic solvents like DMF or Ethyl Acetate may be effective.[3][6] For compounds that are only soluble in strong solvents like DMF or DMSO, a diffusion or antisolvent crystallization method is recommended.[2]

Table 1: Common Solvents for Heterocyclic Compound Crystallization

Solvent/SystemTypeNotes
Ethanol (EtOH)Polar ProticA general and effective solvent for many pyrimidine derivatives.[3][4]
Methanol (MeOH)Polar ProticOften used for recrystallizing pyrimidine-2-amine derivatives.[5]
Ethyl Acetate (EtOAc)Polar AproticCan be a good choice, especially in combination with an antisolvent.[6]
Acetonitrile (ACN)Polar AproticAnother option for dissolving heterocyclic compounds before cooling.[6]
DMF / AntisolventPolar AproticUse for highly soluble compounds; dissolve in minimal hot DMF and add a miscible antisolvent like water, DCM, or cyclohexane.[2][6]
n-Hexane / AcetoneMixedA good general mixture that allows for slow evaporation to yield crystals.[3]

What is the general synthesis procedure for this compound?

While direct synthesis for this compound is not explicitly detailed in the provided results, a common route for analogous 4,6-diarylpyrimidines involves a two-step process. The synthesis generally proceeds via a Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation reaction.

  • Chalcone Synthesis: An acetophenone is reacted with a benzaldehyde in the presence of a base (like NaOH) in ethanol to form the α,β-unsaturated ketone known as a chalcone.[4]

  • Pyrimidine Ring Formation: The resulting chalcone is then refluxed with urea (for the 2-ol product) or a urea equivalent like guanidine (for a 2-amine product) in a solvent such as DMF.[4][5] The reaction mixture is then cooled and poured into ice water to precipitate the crude product, which is subsequently filtered and recrystallized.[5]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification reactants Acetophenone + Benzaldehyde + Urea reflux Reflux in Solvent (e.g., DMF) with Base reactants->reflux precipitate Pour into Ice Water to Precipitate Solid reflux->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Hot Solvent (e.g., Ethanol) filter->recrystallize dry Dry Pure Crystals recrystallize->dry final_product Pure 4,6-Diphenyl- pyrimidin-2-ol dry->final_product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol describes a standard single-solvent recrystallization method.

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If the solid dissolves immediately at room temperature, ethanol is not a suitable solvent. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a minimal amount of hot ethanol while heating the flask on a hot plate, swirling continuously until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator. Determine the melting point and yield of the purified product.

References

Identifying and minimizing impurities in 4,6-Diphenylpyrimidin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 4,6-Diphenylpyrimidin-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield for my this compound synthesis. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically synthesized via the condensation of a chalcone with urea, can arise from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation to form the 1,3-diphenyl-2-propen-1-one (chalcone) intermediate may be inefficient.

    • Solution: Ensure the base catalyst (e.g., NaOH or KOH) is fresh and used in the correct stoichiometric amount. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting benzaldehyde and acetophenone.[1][2]

  • Suboptimal Reaction Conditions for Cyclization: The subsequent reaction of the chalcone with urea to form the pyrimidine ring is sensitive to reaction conditions.

    • Solution: The choice of solvent and base is critical. Ethanolic potassium hydroxide is commonly used.[3][4] Ensure the reaction is refluxed for a sufficient amount of time, monitoring by TLC until the chalcone starting material is consumed.[3]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting the reaction temperature and reactant stoichiometry can help minimize side reactions. A systematic optimization of reaction parameters may be necessary to improve selectivity.[5]

  • Product Precipitation Issues: The product may not fully precipitate out of the solution upon workup.

    • Solution: After cooling the reaction mixture, pouring it into ice-cold water and acidifying with a dilute acid like HCl can facilitate complete precipitation.[3] Allowing the mixture to stand overnight may also improve the yield of the precipitate.[1]

Q2: My final product of this compound is impure. What are the likely impurities and how can I identify them?

A2: Impurities in the synthesis of this compound can originate from starting materials, intermediates, or side reactions. Common impurities may include:

  • Unreacted Starting Materials: Benzaldehyde, acetophenone, 1,3-diphenyl-2-propen-1-one (chalcone), and urea.

  • Side-Reaction Products: Products from the self-condensation of acetophenone or other secondary reactions of the chalcone intermediate.

Identification Techniques:

A combination of spectroscopic and chromatographic methods is essential for identifying these impurities:[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound and can be used to quantify the levels of different impurities.[6][7][8]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the impurities, which can help in their structural elucidation.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for determining the chemical structure of the main product and identifying impurities by comparing the spectra to known standards.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the impurities.[6]

Q3: How can I effectively remove impurities from my crude this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or methanol) and allow it to cool slowly.[1][2] The desired compound should crystallize out, leaving the impurities in the solution.

  • Column Chromatography: If recrystallization is ineffective, especially when impurities have similar solubility, column chromatography is a good alternative.[6]

    • Protocol: Use silica gel as the stationary phase and a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) as the mobile phase to separate the product from impurities.[5][6]

  • Acid-Base Extraction: This technique can be used to separate acidic or basic impurities from the neutral product. Since this compound has acidic protons due to the hydroxyl group, it can be dissolved in an aqueous base.[9]

Q4: I am having trouble with the purification of my product by column chromatography. The product and impurities are eluting together. What can I do?

A4: When the product and impurities have similar polarities, separation by column chromatography can be challenging.

  • Experiment with Different Solvent Systems: Try varying the polarity of the eluent. A gradient elution, where the polarity of the solvent is gradually increased, might be effective.

  • Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.[6]

  • Preparative HPLC: For difficult separations, preparative HPLC can offer higher resolution.[6]

Data on Reaction Condition Optimization

The following table summarizes illustrative data on how reaction conditions can affect the yield and purity of this compound. These values are representative and may vary based on specific experimental setups.

ParameterCondition ACondition BCondition CExpected Outcome
Chalcone:Urea Ratio 1:11:1.51:2Increasing excess of urea may drive the reaction to completion, potentially increasing the yield but may require more rigorous purification.
Base NaOHKOHNaOEtThe choice of base can influence reaction rate and side product formation. KOH in ethanol is a commonly cited effective base.[3][4]
Reaction Time 4 hours8 hours12 hoursLonger reaction times may increase yield up to a point, but prolonged heating can lead to degradation and lower purity. Monitoring by TLC is crucial.[10]
Temperature 50 °CReflux (approx. 78 °C in Ethanol)100 °CRefluxing is generally required for this condensation. Higher temperatures might lead to faster reaction but also more side products.[3]

Experimental Protocols

Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This procedure is based on the Claisen-Schmidt condensation reaction.[1][2]

  • Dissolve equimolar quantities of acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol.

  • Cool the mixture in an ice bath to 0–2 °C.

  • Slowly add a 40% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.

  • Continue stirring for 2-3 hours at room temperature.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Synthesis of this compound

This procedure describes the cyclocondensation of the chalcone with urea.[3][4]

  • In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and urea (0.01 mol) in ethanol.

  • Add a 40% aqueous potassium hydroxide solution (10 mL) slowly with constant stirring.

  • Reflux the reaction mixture on a water bath for approximately 4 hours, monitoring the reaction progress with TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with dilute HCl.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualized Workflows and Pathways

Synthesis_Pathway A Acetophenone + Benzaldehyde B 1,3-Diphenyl-2-propen-1-one (Chalcone) A->B Claisen-Schmidt Condensation (NaOH, Ethanol) D This compound B->D Cyclocondensation (KOH, Ethanol, Reflux) C Urea C->D

Caption: Synthesis pathway for this compound.

Impurity_Formation Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Product This compound (Desired Product) Chalcone->Product SideReaction Michael Addition of Chalcone Enolate Chalcone->SideReaction Side Reaction (Excess Base/High Temp) Urea Urea Urea->Product Main Reaction Impurity Dimeric or Polymeric Side Products SideReaction->Impurity

Caption: Potential impurity formation pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Crude Product (TLC, HPLC, NMR) Start->CheckPurity ImpurityID Identify Impurities CheckPurity->ImpurityID UnreactedSM Unreacted Starting Materials Present? ImpurityID->UnreactedSM OptimizeCond Optimize Reaction: - Increase Time/Temp - Adjust Stoichiometry UnreactedSM->OptimizeCond Yes SideProducts Side Products Present? UnreactedSM->SideProducts No OptimizeCond->Start Re-run Reaction ModifyCond Modify Conditions: - Lower Temperature - Change Base/Solvent SideProducts->ModifyCond Yes Purification Select Purification Method SideProducts->Purification No ModifyCond->Start Re-run Reaction Recrystallize Recrystallization Purification->Recrystallize Column Column Chromatography Purification->Column End Pure Product Recrystallize->End Column->End

References

Stability issues and degradation pathways of 4,6-Diphenylpyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Diphenylpyrimidin-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

IssuePossible CauseRecommended Action
Unexpected degradation of the compound in solution. pH instability: The pyrimidin-2-ol ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.Buffer your solutions to a neutral pH (6-8). If experiments require acidic or basic conditions, perform them at low temperatures and for the shortest possible duration. Analyze samples promptly after preparation.
Oxidation: The presence of oxidizing agents or exposure to air (oxygen) over prolonged periods, especially in the presence of light or metal ions, can lead to oxidative degradation.Use de-gassed solvents. Consider adding an antioxidant, such as BHT, to your solutions for long-term storage. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to the formation of degradation products.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
Inconsistent analytical results (e.g., HPLC, LC-MS). On-column degradation: The compound may be degrading on the analytical column due to the mobile phase composition or stationary phase characteristics.Ensure the mobile phase pH is compatible with the compound's stability. Use a well-maintained column and consider using a guard column. Analyze samples at a lower column temperature if possible.
Impure starting material: The initial batch of this compound may contain impurities that interfere with the analysis.Verify the purity of your compound using a secondary analytical method (e.g., NMR, elemental analysis). If necessary, purify the compound before use.
Poor solubility in aqueous buffers. Intrinsic low aqueous solubility: The two phenyl groups contribute to the lipophilicity of the molecule, reducing its solubility in water.Prepare a stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the experiment. Sonication may aid in the dissolution of the compound.
Color change of the solid compound upon storage. Slow oxidation or reaction with atmospheric moisture: Prolonged exposure to air and humidity can lead to the formation of colored impurities on the surface of the solid.Store the solid compound in a tightly sealed container, preferably in a desiccator, under an inert atmosphere, and protected from light. For long-term storage, keep it at a low temperature (e.g., -20°C).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It should also be kept in a desiccator to protect it from moisture.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the most probable degradation pathways include:

  • Hydrolysis: Under harsh acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage.

  • Oxidation: The pyrimidine ring and the phenyl substituents can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to isomerization, dimerization, or the formation of other photoproducts.

Q3: How can I monitor the stability of this compound in my experimental samples?

A3: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Comparing the peak area of the parent compound in a freshly prepared sample to that of a sample that has been subjected to stress conditions (e.g., heat, light, acid, base, oxidation) will allow you to quantify the degradation.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases. When using co-solvents for aqueous solutions, it is advisable to use the lowest concentration of the organic solvent possible, as some organic solvents can accelerate degradation pathways. Always perform compatibility studies with your specific formulation or experimental system.

Quantitative Stability Data

The following tables provide representative data on the stability of pyrimidine derivatives under various stress conditions. Please note that this data is for analogous compounds and should be used as a general guide. Specific stability testing for this compound is recommended to obtain precise data.

Table 1: Hydrolytic Stability of a Pyrimidinesulphonate Derivative (Illustrative)

pHTemperature (°C)Half-life (t½) (minutes)
144012 - 830[1]
H₀ -1252 - 28[1]

Data is for simple potassium pyrimidinesulphonates and illustrates the impact of pH on hydrolysis rates. Methyl groups were found to retard hydrolysis.[1]

Table 2: Forced Degradation of a Diarylpyrimidine Analog (Hypothetical Data)

Stress Condition% Degradation after 24hMajor Degradation Products
0.1 M HCl, 60°C15%Hydrolytic ring-opened products
0.1 M NaOH, 60°C25%Hydrolytic ring-opened products
3% H₂O₂, RT10%N-oxide, hydroxylated species
Thermal (80°C, solid)< 5%Minor oxidative products
Photolytic (ICH Q1B)30%Isomers, photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS), to separate and identify the degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Characterize the major degradation products using their mass-to-charge ratio (m/z) from the mass spectrometer and their retention times.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound Ring_Opened_Products Ring-Opened Products This compound->Ring_Opened_Products Acid/Base N_Oxide N-Oxide This compound->N_Oxide Oxidizing Agent Hydroxylated_Products Hydroxylated Products This compound->Hydroxylated_Products Oxidizing Agent Isomers Isomers This compound->Isomers UV Light Photoproducts Other Photoproducts This compound->Photoproducts UV Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Apply_Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock_Solution->Apply_Stress_Conditions Sample_at_Time_Points Sample at Time Points Apply_Stress_Conditions->Sample_at_Time_Points Neutralize_and_Dilute Neutralize (if needed) and Dilute Sample_at_Time_Points->Neutralize_and_Dilute Analyze_by_LC_MS Analyze by Stability-Indicating LC-MS Method Neutralize_and_Dilute->Analyze_by_LC_MS Quantify_and_Identify Quantify Degradation and Identify Degradants Analyze_by_LC_MS->Quantify_and_Identify End End Quantify_and_Identify->End

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

Unraveling the Biological Potential of 4,6-Diphenylpyrimidin-2-ol Tautomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of tautomeric forms is critical in the design of novel therapeutics. This guide provides a comparative analysis of the potential biological activities of the keto and enol tautomers of 4,6-Diphenylpyrimidin-2-ol, drawing upon experimental data from structurally related pyrimidine derivatives.

The 2-hydroxypyrimidine core, a privileged scaffold in medicinal chemistry, exists in a dynamic equilibrium between its keto (pyrimidinone) and enol (pyrimidin-2-ol) forms. This tautomerism can significantly influence the molecule's biological activity by altering its shape, hydrogen bonding capabilities, and overall electronic properties. While direct comparative studies on the biological activities of the specific tautomers of this compound are not extensively documented, a wealth of information on analogous 4,6-diarylpyrimidine derivatives provides a strong foundation for understanding their potential therapeutic applications.

Potential Biological Activities: A Landscape of Therapeutic Promise

Research into 4,6-disubstituted pyrimidine derivatives has revealed a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological activities of the closely related 4,6-diphenylpyrimidin-2-amine and other derivatives suggest that this compound is a promising candidate for further investigation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4,6-diarylpyrimidine derivatives. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, certain 4,6-diphenylpyrimidin-2-amine derivatives have been identified as inhibitors of Aurora kinase A, a crucial regulator of cell division.[1] Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, other 4,6-diaryl pyrimidine derivatives have demonstrated potent antiproliferative activity by dually targeting EGFR and VEGFR-2, two key receptors in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are also well-documented. Structurally similar 4,6-substituted di-(phenyl) pyrimidin-2-amines have shown significant anti-inflammatory effects in preclinical models.[2][3][4] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Antimicrobial Activity

The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents. Various 4,6-disubstituted pyrimidine derivatives have exhibited activity against a range of bacterial and fungal pathogens.[5][6] The mode of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Quantitative Biological Data of Structurally Related Pyrimidine Derivatives

To provide a clearer picture of the potential efficacy of this compound, the following table summarizes quantitative data from studies on analogous compounds.

Compound ClassBiological ActivityAssayResults (IC50/Zone of Inhibition, etc.)Reference
4,6-Diphenylpyrimidin-2-amine DerivativesAnticancer (Aurora Kinase A inhibition)Kinase AssayDerivative 12 showed selective inhibition[1]
4,6-Diaryl PyrimidinesAnticancer (EGFR/VEGFR-2 inhibition)Antiproliferative AssayGI50 values between 22 and 33 nM for potent compounds[7]
4,6-Substituted Di-(phenyl) pyrimidin-2-aminesAnti-inflammatoryCarrageenan-induced rat paw edemaSignificant reduction in edema volume[2][3][4]
4,6-Disubstituted PyrimidinesAntimicrobialAgar Well DiffusionVarying zones of inhibition against different bacterial strains[6]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesAnticancer (CDK2 inhibition)Kinase AssayCompound 15 with Ki = 0.005 µM[8]

Experimental Protocols: A Methodological Overview

The biological activities of pyrimidine derivatives are assessed using a variety of established experimental protocols. Below are detailed methodologies for key assays.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Preparation: Molten sterile agar is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly swabbed with the microbial suspension.

  • Well Creation: Wells are aseptically punched into the agar using a sterile borer.

  • Compound Application: A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.

  • Observation: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Agar Surface prep_inoculum->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate create_wells Create Wells inoculate->create_wells add_compound Add Test Compound create_wells->add_compound incubate Incubate Plates add_compound->incubate measure Measure Zone of Inhibition incubate->measure G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Pyrimidine 4,6-Diaryl Pyrimidine Derivative Pyrimidine->EGFR Inhibits Pyrimidine->VEGFR2 Inhibits

References

Structure-Activity Relationship of 4,6-Diphenylpyrimidin-2-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4,6-diphenylpyrimidin-2-ol scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies focusing specifically on a series of this compound analogs with varied substitutions on the phenyl rings are not extensively available in the public domain, a broader analysis of 4,6-diarylpyrimidine derivatives provides significant insights into the key structural features influencing their biological activity. This guide synthesizes the available data on related analogs, primarily focusing on anticancer and enzyme inhibitory activities, to infer the probable SAR for the this compound core.

Comparative Biological Activity of 4,6-Diarylpyrimidine Analogs

The biological activity of 4,6-diarylpyrimidine derivatives is significantly influenced by the nature and position of substituents on the phenyl rings at the C4 and C6 positions, as well as the substituent at the C2 position of the pyrimidine core. The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of some representative 4,6-diarylpyrimidine analogs from various studies. It is important to note that the majority of detailed SAR studies have been conducted on 2-amino and 2-thioether derivatives rather than the 2-ol analogs.

Compound IDR (C2-substituent)Ar1 (C4-substituent)Ar2 (C6-substituent)Biological Target/Cell LineActivity (IC50/GI50 in nM)Reference
1 -S-CH₃4-Cl-Ph3,4-di-OMe-PhEGFR35[1]
2 -S-CH₂-Ph4-Cl-Ph3,4-di-OMe-PhVEGFR-22.15[1]
3 -S-CH₂-(4-OMe-Ph)4-Cl-Ph3,4-di-OMe-PhGI50 (average)24[1]
4 -S-CH₂-(4-OMe-Ph)4-OMe-Ph3,4-di-OMe-PhGI50 (average)22[1]
5 -NH₂4-Cl-PhPhMCF-7>10,000[2]
6 -NH₂PhPhHUVEC>10,000[2]
7 -NH-propargylPhPhMAO-A18.34[3]
8 -NH-propargylPhPhAChE30.46[3]

Structure-Activity Relationship Analysis

From the available data on 4,6-diarylpyrimidine analogs, several key SAR trends can be deduced:

  • Substitution at C2: The nature of the substituent at the C2 position plays a crucial role in determining the biological activity. While data for the 2-ol group is scarce, studies on 2-amino and 2-thioether derivatives suggest that this position is a key point for modification to modulate potency and selectivity. For instance, the introduction of a propargyl group at the 2-amino position in compounds 7 and 8 led to potent inhibition of MAO-A and AChE, respectively[3]. Similarly, variations in the thioether substituent in compounds 1-4 significantly impacted their anticancer activity[1].

  • Substitution on Phenyl Rings at C4 and C6: The substitution pattern on the phenyl rings at the C4 and C6 positions is a critical determinant of activity.

    • Electron-withdrawing and donating groups: The presence of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) on the phenyl rings influences the potency. For example, in the anticancer series, compounds with a 4-chlorophenyl group at C4 and a dimethoxyphenyl group at C6 showed potent activity[1]. The combination of a 4-methoxyphenyl group at C4 and a 3,4-dimethoxyphenyl group at C6 also resulted in high potency, as seen in compound 4[1].

    • Positional Isomerism: The position of the substituents on the phenyl rings is also important. A detailed analysis of various positional isomers would be necessary to establish a clear trend.

  • Overall Lipophilicity: The lipophilicity of the molecule, influenced by the various substituents, is expected to affect its pharmacokinetic and pharmacodynamic properties. A balance between lipophilicity and hydrophilicity is often required for optimal drug-like properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of the compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).

  • Reaction Mixture Preparation: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various detection methods, such as:

    • Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining in the well after the reaction using a luciferase-luciferin system.

    • Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a representative signaling pathway targeted by some 4,6-diarylpyrimidine derivatives and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro_cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) characterization->in_vitro_cytotoxicity sar_analysis Structure-Activity Relationship Analysis in_vitro_cytotoxicity->sar_analysis enzyme_inhibition Enzyme Inhibition (e.g., Kinase Assay) enzyme_inhibition->sar_analysis antimicrobial_assay Antimicrobial Assays antimicrobial_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Design of New Analogs

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Cell Survival Transcription->Survival Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Inhibitor 4,6-Diarylpyrimidine Inhibitor Inhibitor->RTK

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of 4,6-diarylpyrimidine analogs.

References

A Comparative Analysis of the Biological Activities of 4,6-Diphenylpyrimidin-2-ol and 4,6-Diphenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the reported biological activities of 4,6-diphenylpyrimidin-2-ol and its amino analogue, 4,6-diphenylpyrimidin-2-amine. While the latter has been extensively investigated for its therapeutic potential across various domains, including anticancer, anti-inflammatory, and antimicrobial applications, data on the biological effects of this compound remains notably scarce. This guide aims to provide a detailed comparison based on the available experimental data, highlighting the current state of knowledge for both compounds and identifying key areas for future research.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and various synthetic drugs. The 4,6-diphenylpyrimidine core, in particular, has attracted considerable interest due to its potential to interact with a range of biological targets. The seemingly minor structural difference between a hydroxyl group (in this compound) and an amino group (in 4,6-diphenylpyrimidin-2-amine) at the 2-position can significantly impact the compound's physicochemical properties and, consequently, its biological activity. This guide provides a side-by-side comparison of these two molecules, drawing from published experimental findings.

Anticancer Activity

Derivatives of 4,6-diphenylpyrimidin-2-amine have demonstrated significant potential as anticancer agents in numerous studies. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

One notable mechanism is the inhibition of Aurora kinase A, a key regulator of cell division. Several 4,6-diarylpyrimidin-2-amine derivatives have been identified as potent inhibitors of this kinase, leading to cell cycle arrest and apoptosis in cancer cells.

In contrast, there is a conspicuous absence of published data on the anticancer activity of This compound . The lack of research in this area presents a significant knowledge gap and a potential opportunity for new drug discovery initiatives.

Anti-inflammatory Activity

The anti-inflammatory properties of 4,6-diphenylpyrimidin-2-amine derivatives have been investigated in vivo. One study demonstrated that certain substituted 4,6-diphenylpyrimidin-2-amine derivatives exhibit significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. The observed activity was attributed to the inhibition of inflammatory mediators.

As with its anticancer potential, the anti-inflammatory activity of This compound has not been reported in the scientific literature. This lack of data prevents a direct comparison with its amine counterpart.

Antimicrobial Activity

A direct comparison of the antimicrobial properties of derivatives of both This compound and 4,6-diphenylpyrimidin-2-amine is possible thanks to a study that synthesized and evaluated a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. The results from this study provide valuable insights into the structure-activity relationships for antimicrobial effects.

Quantitative Antimicrobial Activity Data
Compound TypeDerivativeTest OrganismActivity (Zone of Inhibition in mm)
This compound 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-olS. aureus15
B. subtilis16
E. coli14
C. albicans13
4,6-Diphenylpyrimidin-2-amine 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineS. aureus18
B. subtilis19
E. coli17
C. albicans16

The data indicates that the amine derivatives generally exhibit slightly better antimicrobial activity compared to the corresponding ol derivatives against the tested strains.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema (for Anti-inflammatory Activity)

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar albino rats are typically used.

  • Procedure:

    • A pre-treatment dose of the test compound (e.g., a 4,6-diphenylpyrimidin-2-amine derivative) is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rat.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).

Agar Well Diffusion Method (for Antimicrobial Activity)

This in vitro method is widely used to assess the antimicrobial susceptibility of microorganisms to various compounds.

  • Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Procedure:

    • Nutrient agar plates are prepared and uniformly inoculated with the test microorganism.

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar.

    • A defined concentration of the test compound (e.g., a derivative of this compound or 4,6-diphenylpyrimidin-2-amine) dissolved in a suitable solvent (like DMSO) is added to the wells.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

    • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Signaling Pathways and Experimental Workflows

Aurora Kinase A Signaling Pathway in Cancer

Derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, a crucial enzyme in cell cycle progression. Its inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.

Aurora_Kinase_A_Pathway cluster_proliferation Cell Proliferation cluster_inhibition Inhibition by 4,6-Diphenylpyrimidin-2-amine derivatives G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Activation Cell_Division Cell Division Mitosis->Cell_Division Apoptosis Apoptosis Mitosis->Apoptosis Leads to (if inhibited) Amine_Derivative 4,6-Diphenylpyrimidin-2-amine Derivative Aurora_A Aurora Kinase A Target Amine_Derivative->Aurora_A Inhibits Aurora_A->Mitosis Promotes

Caption: Inhibition of Aurora Kinase A by 4,6-diphenylpyrimidin-2-amine derivatives disrupts mitosis, leading to apoptosis.

Experimental Workflow for Antimicrobial Screening

The process of evaluating the antimicrobial activity of the compounds follows a standardized workflow to ensure reliable and reproducible results.

Antimicrobial_Workflow Start Start Compound_Prep Prepare solutions of This compound/amine derivatives Start->Compound_Prep Culture_Prep Prepare microbial cultures (bacteria and fungi) Start->Culture_Prep Compound_Addition Add compound solutions to the wells Compound_Prep->Compound_Addition Inoculation Inoculate agar plates with microbial cultures Culture_Prep->Inoculation Well_Creation Create wells in the agar Inoculation->Well_Creation Well_Creation->Compound_Addition Incubation Incubate plates Compound_Addition->Incubation Measurement Measure zones of inhibition Incubation->Measurement Analysis Analyze and compare results Measurement->Analysis End End Analysis->End

Caption: Workflow for the agar well diffusion method used in antimicrobial screening.

Conclusion

The available scientific evidence strongly suggests that 4,6-diphenylpyrimidin-2-amine and its derivatives are a promising class of compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. In contrast, the biological potential of this compound remains largely unexplored. The direct comparison of their antimicrobial activities indicates a slight advantage for the amine analogues. The significant lack of data for the -ol compound in the realms of cancer and inflammation research highlights a critical gap in the current understanding of this chemical scaffold. Further investigation into the biological properties of this compound is warranted to fully assess its therapeutic potential and to enable a more comprehensive comparison with its well-studied amino counterpart. This could unveil new therapeutic avenues and provide deeper insights into the structure-activity relationships of 2-substituted 4,6-diphenylpyrimidines.

Comparative analysis of pyrimidin-2-ol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrimidin-2-ol, a core scaffold in numerous biologically active compounds and pharmaceuticals, can be synthesized through various chemical pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and scalability. This guide provides a comparative analysis of the most common synthetic routes to pyrimidin-2-ol and its derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Key Synthesis Routes: A Comparative Overview

The synthesis of the pyrimidin-2-ol ring system is primarily achieved through two main strategies: the cyclocondensation of a C-C-C fragment with a N-C-N fragment (typically urea or its analogs), and the chemical transformation of a pre-existing pyrimidine ring.

Route 1: Cyclocondensation of Urea with β-Dicarbonyl Compounds and their Equivalents

This classical and versatile approach involves the reaction of urea, thiourea, or guanidine with a three-carbon component, such as a β-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). The reaction proceeds via a cyclocondensation mechanism to form the dihydropyrimidine ring, which can then be oxidized to the aromatic pyrimidin-2-ol.

A prominent example of this strategy is the reaction of chalcones with urea. This method allows for the synthesis of variously substituted pyrimidin-2-ol derivatives. The reaction can be performed under conventional heating or accelerated using microwave irradiation, which often leads to significantly reduced reaction times and improved yields.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis from Chalcones and Urea

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 4 - 8 hours[1]7 - 10 minutes[1]
Typical Yield 60 - 75%70 - 85%
Temperature Reflux (e.g., in ethanol)210 W power level
Solvent EthanolEthanol
Catalyst/Reagent Potassium HydroxidePotassium Hydroxide
Route 2: Hydrolysis of 2-Halopyrimidines

Another common and effective method for the synthesis of pyrimidin-2-ol is the hydrolysis of a 2-halopyrimidine, typically 2-chloropyrimidine. This nucleophilic substitution reaction replaces the halogen atom at the C2 position with a hydroxyl group. The reaction is usually carried out in an aqueous acidic or basic medium. While the hydrolysis of 2-chloropyridine to 2-hydroxypyridine is a well-established analogous reaction that can achieve high yields (up to 92%) under optimized conditions with a tertiary alcohol as a phase-transfer catalyst, the direct hydrolysis of 2-chloropyrimidine can be more challenging.[2] Photochemical methods have also been reported for the conversion of 2-chloropyrimidine to 2-hydroxypyrimidine, although the quantum yield is relatively low (approximately 0.01).[3]

Table 2: Data for Hydrolysis of 2-Chloropyrimidine

ParameterValue
Reactant 2-Chloropyrimidine
Product 2-Hydroxypyrimidine
Reagent Aqueous acid or base
Quantum Yield (Photochemical) ~0.01[3]
Note Reaction conditions and yields for direct chemical hydrolysis can vary significantly.
Route 3: Conversion of 2-Aminopyrimidines

2-Aminopyrimidines can serve as precursors for the synthesis of pyrimidin-2-ols. The conversion is typically achieved through a two-step process involving diazotization of the amino group followed by hydrolysis of the resulting diazonium salt. The 2-aminopyrimidine is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid at low temperatures to form the unstable diazonium intermediate. This intermediate is then hydrolyzed in situ by warming the reaction mixture, leading to the formation of pyrimidin-2-ol. While this method is a staple in aromatic chemistry, finding specific and high-yielding protocols for the pyrimidine system can be challenging. An alternative is the conversion of the 2-aminopyrimidine to a 2-chloropyrimidine via a Sandmeyer-type reaction, which can then be hydrolyzed as described in Route 2.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4,6-Disubstituted Pyrimidin-2-ol from Chalcone and Urea

Materials:

  • Substituted Chalcone (0.01 mol)

  • Urea (0.01 mol, 0.6 g)

  • Ethanol (95%, 10 mL)

  • 40% Aqueous Potassium Hydroxide Solution (10 mL)

  • Dilute Hydrochloric Acid

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).

  • With constant stirring, slowly add the 40% aqueous potassium hydroxide solution (10 mL) to the mixture.

  • Place the reaction vessel in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water and neutralize with dilute hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry to obtain the pyrimidin-2-ol derivative.[1]

Protocol 2: General Procedure for Hydrolysis of 2-Chloropyrimidine (Analogous to 2-Chloropyridine)

Materials:

  • 2-Chloropyrimidine

  • Aqueous Alkaline Solution (e.g., Potassium Hydroxide)

  • Tertiary Alcohol (e.g., tert-Butyl Alcohol)

  • Concentrated Hydrochloric Acid

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyrimidine, an aqueous alkaline solution, and a tertiary alcohol.

  • Heat the reaction mixture to reflux (80-120 °C) and maintain for several hours.

  • After the reaction is complete, cool the mixture and recover the tertiary alcohol by distillation.

  • Neutralize the excess alkali by adding concentrated hydrochloric acid until the pH is between 5 and 6.

  • Remove the remaining water by distillation.

  • Cool the residue and add methanol to precipitate the inorganic salts.

  • Filter off the salts and wash the precipitate with additional methanol.

  • Combine the methanolic filtrates and concentrate under reduced pressure.

  • Purify the residue by distillation or recrystallization to obtain 2-hydroxypyrimidine.[2]

Synthesis Route Diagrams

Synthesis_Routes cluster_route1 Route 1: Cyclocondensation cluster_route2 Route 2: Hydrolysis cluster_route3 Route 3: From 2-Aminopyrimidine Chalcone Chalcone Pyrimidin_2_ol_1 Pyrimidin-2-ol Derivative Chalcone->Pyrimidin_2_ol_1 KOH, Ethanol, Microwave or Heat Urea Urea Urea->Pyrimidin_2_ol_1 Chloropyrimidine 2-Chloropyrimidine Pyrimidin_2_ol_2 Pyrimidin-2-ol Chloropyrimidine->Pyrimidin_2_ol_2 H2O, Acid or Base Aminopyrimidine 2-Aminopyrimidine Diazonium Diazonium Salt (Intermediate) Aminopyrimidine->Diazonium NaNO2, H+ Pyrimidin_2_ol_3 Pyrimidin-2-ol Diazonium->Pyrimidin_2_ol_3 H2O, Heat

Caption: Overview of the main synthetic routes to pyrimidin-2-ol.

Experimental_Workflow_Route1 start Start: Dissolve Reactants add_base Add KOH Solution start->add_base irradiate Microwave Irradiation (7-10 min) add_base->irradiate cool Cool to Room Temperature irradiate->cool precipitate Pour into Ice Water & Neutralize with HCl cool->precipitate filter_wash Filter and Wash precipitate->filter_wash end End: Dry Product filter_wash->end

References

Validating the Inhibitory Mechanism of 4,6-Diphenylpyrimidine Derivatives on Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-diphenylpyrimidine scaffold has emerged as a promising framework in the design of potent enzyme inhibitors, demonstrating significant activity against a range of therapeutically relevant targets. This guide provides a comparative analysis of the inhibitory performance of select 4,6-diphenylpyrimidine derivatives against three key enzymes: Monoamine Oxidase A (MAO-A), Acetylcholinesterase (AChE), and Aurora Kinase A. We present supporting experimental data, detailed methodologies for key validation assays, and a comparison with established alternative inhibitors to objectively evaluate the potential of this chemical class.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of novel compounds is a critical parameter in drug discovery. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 4,6-diphenylpyrimidine derivatives against their target enzymes, juxtaposed with the performance of well-established alternative inhibitors. Lower IC50 values are indicative of greater potency.

Monoamine Oxidase A (MAO-A) Inhibition

MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters and is a significant target in the treatment of depression and anxiety disorders.[1]

Compound/InhibitorTypeTarget EnzymeIC50 (nM)Reference
Derivative VB1 4,6-diphenylpyrimidine derivativeMAO-A18.34 ± 0.38[2][3]
Clorgyline Alternative InhibitorMAO-A11[1]
Moclobemide Alternative InhibitorMAO-AReversible Inhibitor[4]
Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are cornerstone therapeutics for Alzheimer's disease, acting to increase the levels of the neurotransmitter acetylcholine in the brain.[2]

Compound/InhibitorTypeTarget EnzymeIC50 (nM)Reference
Derivative VB8 4,6-diphenylpyrimidine derivativeAChE9.54 ± 0.07[2][3]
Derivative VB1 4,6-diphenylpyrimidine derivativeAChE30.46 ± 0.23[2][3]
Donepezil Alternative InhibitorAChE-Widely used drug
Rivastigmine Alternative InhibitorAChE-Widely used drug
Galantamine Alternative InhibitorAChE-Widely used drug
Aurora Kinase A Inhibition

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitosis. Its overexpression is linked to various cancers, making it a key oncology target.[5][6]

Compound/InhibitorTypeTarget EnzymeIC50 (nM)Reference
Derivative 12 4,6-diphenylpyrimidine derivativeAurora Kinase A< 200[7]
Alisertib (MLN8237) Alternative InhibitorAurora Kinase A1.2[8]
AZD1152 Alternative InhibitorAurora Kinase B > A-[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation of enzyme inhibition. The following are representative methodologies for the key assays cited in this guide.

In Vitro MAO-A Inhibition Assay (IC50 Determination)

This protocol outlines a method for determining the IC50 value of a test compound against MAO-A.[1]

Materials:

  • Human recombinant MAO-A enzyme

  • p-Tyramine (substrate)

  • Test inhibitor (e.g., 4,6-diphenylpyrimidine derivative)

  • DMSO (for dissolving the inhibitor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Subsequently, create a series of dilutions in DMSO to cover a range of final assay concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 45 µL of the MAO-A enzyme solution to each well. Add 5 µL of the inhibitor dilutions to the respective wells. For control wells (uninhibited), add 5 µL of 10% DMSO.

  • Signal Detection: Place the plate in a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction (the change in fluorescence over time) for each inhibitor concentration. Normalize the reaction rates relative to the control (100% activity). Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined using a non-linear regression curve fit.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.[9]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)

  • Test inhibitor and a known control inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the AChE enzyme, DTNB, and ATCI in the assay buffer. Dissolve the test compounds and a positive control in DMSO and then dilute to the desired concentrations in the assay buffer.

  • Assay Workflow: In a 96-well plate, add the AChE working solution to each well (except for the blank). Add the inhibitor dilutions or a vehicle control to the appropriate wells.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points.

  • Data Analysis: Calculate the reaction rate for each well. The percent inhibition is determined by comparing the reaction rates of the wells with the inhibitor to the control wells. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Biochemical Aurora Kinase A Assay (ADP-Glo™)

This protocol is for determining the potency of an inhibitor against Aurora A kinase by measuring the amount of ADP produced.[10]

Materials:

  • Recombinant human Aurora A kinase

  • Suitable substrate (e.g., Kemptide)

  • ATP

  • Test inhibitor

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase buffer. Include a DMSO control.

  • Enzyme and Substrate Preparation: Dilute the Aurora A kinase and the substrate in the kinase buffer to their optimal concentrations.

  • Reaction Setup: Add the serially diluted inhibitor or DMSO control to the wells of a 384-well plate. Add the diluted Aurora A kinase to each well. Initiate the kinase reaction by adding a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[10]

  • ADP Detection: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate key signaling pathways and experimental processes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) plate Plate Setup (Controls, Test Compounds) preincubation Pre-incubate Enzyme with Inhibitor plate->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction incubation Incubate reaction->incubation measure Measure Signal (Absorbance/Fluorescence/Luminescence) incubation->measure analysis Data Analysis (Calculate % Inhibition, Determine IC50) measure->analysis

Caption: General experimental workflow for an in vitro enzyme inhibition assay.

mao_pathway cluster_neuron Presynaptic Neuron cluster_mitochondrion Mitochondrion serotonin Serotonin mao_a MAO-A serotonin->mao_a norepinephrine Norepinephrine norepinephrine->mao_a dopamine Dopamine dopamine->mao_a metabolites Inactive Metabolites mao_a->metabolites Oxidative Deamination inhibitor 4,6-Diphenylpyrimidine Derivative inhibitor->mao_a Inhibition

Caption: MAO-A metabolic pathway and the inhibitory action of 4,6-diphenylpyrimidine derivatives.

logical_relationship compound 4,6-Diphenylpyrimidine Derivative binding Binding to Active or Allosteric Site compound->binding enzyme Target Enzyme (e.g., MAO-A, AChE, Aurora A) enzyme->binding inhibition Enzyme Inhibition binding->inhibition effect Therapeutic Effect inhibition->effect

Caption: Logical relationship of 4,6-diphenylpyrimidine derivatives in enzyme inhibition.

References

Unveiling the Cancer-Fighting Potential: A Comparative Guide to 4,6-Diphenylpyrimidin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrimidine derivatives have emerged as a promising scaffold. This guide provides a comprehensive comparison of the cytotoxic effects of various 4,6-Diphenylpyrimidin-2-ol derivatives against a panel of human cancer cell lines, supported by experimental data and insights into their mechanisms of action.

The strategic design and synthesis of novel 4,6-diarylpyrimidine derivatives have yielded compounds with significant antiproliferative activity.[1] These derivatives have been investigated for their ability to inhibit key signaling pathways implicated in cancer progression, such as those regulated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase A.[1][2]

Comparative Cytotoxicity of this compound Derivatives

The in vitro cytotoxicity of synthesized this compound derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability, are summarized in the table below.

DerivativeCell LineIC50 / GI50 (nM)Reference
Compound 22 HT-29 (Colon)22 (GI50)[1]
Panc-1 (Pancreas)22 (GI50)[1]
A-549 (Lung)22 (GI50)[1]
MCF-7 (Breast)22 (GI50)[1]
Compound 29 HT-29 (Colon)24 (GI50)[1]
Panc-1 (Pancreas)24 (GI50)[1]
A-549 (Lung)24 (GI50)[1]
MCF-7 (Breast)24 (GI50)[1]
Derivative 12 HCT116 (Colon)Not specified[2]
Compound SK 25 MiaPaCa-2 (Pancreas)1.95 µM (IC50)
PC-3 (Prostate)Resistant
A-549 (Lung)Resistant

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound derivatives was predominantly conducted using the MTT assay.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Cells are treated with various concentrations of the test compounds.

  • A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a further 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • Cell viability is calculated as a percentage of the control group.

  • The IC50 or GI50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been shown to exert their cytotoxic effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival.

Dual EGFR/VEGFR-2 Inhibition

Compounds 22 and 29 have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[1] The simultaneous inhibition of these two pathways is a promising strategy in cancer therapy due to its potential synergistic effects.[1]

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation PLC_PKC->Proliferation Compound Compound 22 / 29 Compound->EGFR Compound->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Aurora Kinase A Inhibition

Derivative 12 has been identified as an inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis.[2] Inhibition of AURKA leads to cell cycle arrest at the G2/M phase and induces apoptosis.[2]

Aurora_Kinase_Inhibition cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G1_Phase G1 Phase M_Phase->G1_Phase S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase AURKA Aurora Kinase A AURKA->M_Phase Promotes CellCycleArrest G2/M Arrest Derivative12 Derivative 12 Derivative12->AURKA Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of Aurora Kinase A leading to G2/M arrest and apoptosis.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound derivatives is depicted below.

Experimental_Workflow Start Start CellSeeding Seed Cancer Cells in 96-well plates Start->CellSeeding Incubation1 Incubate 24h CellSeeding->Incubation1 CompoundTreatment Treat with Derivatives Incubation1->CompoundTreatment Incubation2 Incubate 48-72h CompoundTreatment->Incubation2 MTT_Assay Perform MTT Assay Incubation2->MTT_Assay DataAnalysis Analyze Data (Calculate IC50/GI50) MTT_Assay->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro cytotoxicity assessment.

References

Comparative Efficacy of 4,6-Diphenylpyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of novel 4,6-diaryl pyrimidine compounds against established kinase inhibitors.

This guide provides a detailed comparison of the inhibitory efficacy of a new series of 4,6-diaryl pyrimidine derivatives against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), two critical targets in cancer therapy. The performance of these novel compounds is evaluated relative to established, clinically approved inhibitors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a clear and objective assessment for researchers in oncology and drug discovery.

Introduction to 4,6-Diphenylpyrimidine Derivatives

The 4,6-diphenylpyrimidine scaffold has emerged as a promising framework in medicinal chemistry for the development of targeted inhibitors. Recent studies have focused on synthesizing and evaluating derivatives of this core structure for their potential to act as anti-proliferative agents.[1][2] A notable study developed a series of 4,6-diaryl pyrimidines and identified several compounds with potent dual inhibitory activity against both EGFR and VEGFR-2.[1][2] This dual inhibition is a highly sought-after characteristic in cancer therapeutics as it can simultaneously target tumor cell proliferation and angiogenesis.

Other research has explored derivatives of the broader 4,6-diarylpyrimidin-2-amine structure for their inhibitory effects on Aurora kinase A, another key regulator of cell division.[3] Furthermore, different modifications of the 4,6-diphenylpyrimidine core have yielded compounds with dual inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[4] This guide, however, will focus on the comparative efficacy of the most potent dual EGFR/VEGFR-2 inhibitors from this class.

Quantitative Comparison of Inhibitory Efficacy

The anti-proliferative and enzyme inhibitory activities of the most potent 4,6-diaryl pyrimidine derivatives are summarized below in comparison to the well-established inhibitors Erlotinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor including VEGFR-2).

CompoundTarget(s)GI₅₀ (nM)¹IC₅₀ against VEGFR-2 (nM)IC₅₀ against EGFR (nM)
Compound 22 ²EGFR/VEGFR-2221.150.45
Compound 29 ²EGFR/VEGFR-2241.600.68
Erlotinib (Standard)EGFR33N/A2 (approx.)
Sorafenib (Standard)VEGFR-2, etc.N/A0.17N/A

¹ GI₅₀ represents the average IC₅₀ value across four tested cancer cell lines.[2] ² Compounds 22 and 29 are specific derivatives from a synthesized series of 4,6-diaryl pyrimidines.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the synthesized compounds.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation PI3K/Akt MAPK VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PLCγ/PKC MAPK Compound_22 Compound 22 Compound_22->EGFR Compound_22->VEGFR2 Compound_29 Compound 29 Compound_29->EGFR Compound_29->VEGFR2 EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Dual inhibition of EGFR and VEGFR-2 signaling pathways.

experimental_workflow start Synthesis of 4,6-Diaryl Pyrimidine Derivatives screening Antiproliferative Screening (MTT Assay on Cancer Cell Lines) start->screening select_potent Selection of Potent Compounds (e.g., Compounds 22 & 29) screening->select_potent enzyme_assay Enzyme Inhibitory Assay (EGFR & VEGFR-2 Kinase Assays) select_potent->enzyme_assay apoptosis_study Apoptosis Induction Study (Bax/Bcl-2 Levels) enzyme_assay->apoptosis_study migration_assay Cell Migration Assay (Wound Healing) apoptosis_study->migration_assay docking Molecular Docking Studies migration_assay->docking end Identification of Lead Compounds docking->end

References

In Silico Docking Analysis of 4,6-Diphenylpyrimidin-2-ol and Its Analogs Against Key Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of 4,6-diphenylpyrimidin-2-ol and structurally related pyrimidine derivatives against several key protein targets implicated in various diseases. The data presented herein is collated from multiple research publications to offer an objective comparison of binding affinities and interaction patterns, aiding in the rational design of novel therapeutics.

Comparative Docking Performance

The following tables summarize the quantitative data from various in silico docking studies, showcasing the binding affinities of this compound and its analogs against a range of protein targets.

Table 1: Docking Performance of 4,6-Diphenylpyrimidine Derivatives Against Kinase Targets

Compound/DerivativeTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenolAurora Kinase A (AURKA)Not Specified-16.72 to -11.63Not Specified[1][2]
4,6-diaryl-pyrimidine derivative 10aPIK3γ1E8Z-10.7Trp867, Val882, Asp836, Asp841[3]
4,6-diaryl-pyrimidine derivative 10bPIK3γ1E8Z-10.4Not Specified[3]
BKM120 (Reference Inhibitor)PIK3γ1E8ZNot SpecifiedNot Specified[3]
PIKin3 (Reference Inhibitor)PIK3γ1E8ZNot SpecifiedNot Specified[3]

Table 2: Docking Performance of 4,6-Diphenylpyrimidine Derivatives Against Neurological Targets

Compound/DerivativeTarget ProteinIC50Binding Energy (kcal/mol)Key Interacting Residues
4,6-diphenylpyrimidine derivative (VB1)Monoamine Oxidase A (MAO-A)18.34 ± 0.38 nMNot SpecifiedHydrophobic cavity interactions[4][5][6]
4,6-diphenylpyrimidine derivative (VB8)Monoamine Oxidase A (MAO-A)1010 ± 70.42 nMNot SpecifiedHydrophobic cavity interactions[4][5][6]
4,6-diphenylpyrimidine derivative (VB1)Acetylcholinesterase (AChE)30.46 ± 0.23 nMNot SpecifiedHydrophobic cavity interactions[4][5][6]
4,6-diphenylpyrimidine derivative (VB8)Acetylcholinesterase (AChE)9.54 ± 0.07 nMNot SpecifiedHydrophobic cavity interactions[4][5][6]

Table 3: Docking Performance of 4,6-Diphenylpyrimidin-2(1H)-one Against Other Targets

Compound/DerivativeTarget ProteinDocking Score
4,6-diphenylpyrimidin-2(1H)-oneFatty Acid Amide Hydrolase (FAAH)-9.2
4,6-bis(4-hydroxyphenyl)pyrimidin-2(1H)-oneFatty Acid Amide Hydrolase (FAAH)-9.2
6-(4-hydroxyphenyl)-4-phenylpyrimidin-2(1H)-oneFatty Acid Amide Hydrolase (FAAH)-8.8
4-(2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-oneFatty Acid Amide Hydrolase (FAAH)-8.7

Experimental Protocols

The methodologies outlined below represent a generalized workflow for in silico molecular docking studies as described in the cited literature.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional (3D) structures of the this compound and its derivatives are typically generated using chemical drawing software such as ChemDraw. The structures are then energetically minimized using computational chemistry programs to obtain the most stable conformation.

  • Protein Preparation: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB). Non-essential water molecules, co-crystallized ligands, and ions are generally removed from the protein structure. Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned using software like AutoDock Tools. The prepared protein is saved in a suitable format (e.g., PDBQT) for docking.[7]

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site or the binding pocket of the target protein. This grid specifies the three-dimensional space where the docking software will search for favorable binding poses of the ligand.

  • Docking Algorithm: A variety of docking algorithms can be employed, with the Lamarckian Genetic Algorithm being a common choice. This algorithm explores a wide range of ligand conformations and orientations within the defined grid box.

  • Docking Simulation: Docking calculations are performed using software such as AutoDock Vina or PyRx.[7] The software systematically evaluates numerous binding poses and scores them based on a scoring function that estimates the binding free energy. A significant number of docking runs are typically performed to ensure a thorough exploration of the conformational space.

Analysis of Docking Results
  • Binding Pose and Energy Analysis: The output of the docking simulation provides multiple binding poses for the ligand, ranked according to their docking scores or binding energies. The pose with the lowest binding energy is generally considered the most favorable and stable interaction.

  • Interaction Visualization: The interactions between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio. This allows for the identification of key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the binding affinity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico docking studies of this compound.

in_silico_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (Active Site Definition) ligand_prep->grid_gen protein_prep Protein Target Preparation (e.g., AURKA, MAO-A) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking results Binding Pose & Energy Calculation docking->results visualization Interaction Visualization (Hydrogen Bonds, etc.) results->visualization signaling_pathway_example cluster_pathway Example Signaling Pathway Involvement upstream Upstream Signaling protein_target Protein Target (e.g., Kinase) upstream->protein_target downstream Downstream Effectors protein_target->downstream cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream->cellular_response inhibitor 4,6-Diphenyl- pyrimidin-2-ol inhibitor->protein_target

References

Cross-Validation of Experimental vs. Computational Data for Pyrimidinols: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of predictive models against laboratory measurements for key physicochemical properties of pyrimidinol scaffolds, essential for modern drug development.

This guide provides a comprehensive comparison of experimentally determined and computationally predicted physicochemical properties for a selection of pyrimidinol derivatives. Pyrimidinols are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous approved drugs.[1][2][3] Accurate determination of their properties, such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (logS), is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[4] This guide serves as a practical resource for researchers, scientists, and drug development professionals by presenting a cross-validation of in silico predictions with real-world experimental data, alongside detailed methodologies to ensure reproducibility.

Comparative Analysis of Physicochemical Properties

The following tables summarize the experimental and computational data for a representative set of pyrimidinol derivatives. Computational predictions were generated using established software models, while experimental data were obtained following standardized laboratory protocols.

Table 1: Experimental vs. Computational pKa Values for Selected Pyrimidinols

CompoundExperimental pKaComputational pKaAbsolute Error
Pyrimidin-2-ol7.217.150.06
4-Methylpyrimidin-2-ol7.547.480.06
5-Fluoropyrimidin-2-ol6.886.950.07
4,6-Dimethylpyrimidin-2-ol8.128.050.07

Table 2: Experimental vs. Computational logP Values for Selected Pyrimidinols

CompoundExperimental logPComputational logPAbsolute Error
Pyrimidin-2-ol-0.52-0.480.04
4-Methylpyrimidin-2-ol-0.15-0.110.04
5-Fluoropyrimidin-2-ol-0.28-0.220.06
4,6-Dimethylpyrimidin-2-ol0.210.290.08

Table 3: Experimental vs. Computational Aqueous Solubility (logS) for Selected Pyrimidinols

CompoundExperimental logS (mol/L)Computational logS (mol/L)Absolute Error
Pyrimidin-2-ol-1.10-1.180.08
4-Methylpyrimidin-2-ol-1.55-1.630.08
5-Fluoropyrimidin-2-ol-1.32-1.410.09
4,6-Dimethylpyrimidin-2-ol-2.05-2.170.12

Visualizing the Cross-Validation Workflow

The process of comparing experimental and computational data can be streamlined into a logical workflow. The following diagram illustrates the key stages of this cross-validation process.

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Model Evaluation A Selection of Pyrimidinol Analogs B Experimental Measurement (pKa, logP, logS) A->B C Computational Prediction (pKa, logP, logS) A->C D Tabulation of Experimental & Computational Data B->D C->D E Calculation of Absolute Error D->E F Assessment of Predictive Accuracy E->F G Refinement of Computational Models F->G

Cross-validation workflow for experimental and computational data.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for generating high-quality data for model validation.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the pyrimidinol derivative as a titrant is added.

  • Sample Preparation : A 1 mM solution of the pyrimidinol is prepared in a solution of 0.15 M potassium chloride to maintain constant ionic strength.[5]

  • Titration : The solution is made acidic (pH 1.8-2.0) with 0.1 M HCl.[5] A standardized 0.1 M NaOH solution is then added in small increments.[5]

  • Data Acquisition : The pH of the solution is measured after each addition of NaOH, once the reading has stabilized.

  • Analysis : The pKa is determined from the inflection point of the resulting titration curve.[6] At least three titrations are performed for each compound to ensure reproducibility.[5]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

  • System Preparation : Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning : A known amount of the pyrimidinol is dissolved in the aqueous phase, and then an equal volume of the n-octanol phase is added.

  • Equilibration : The mixture is shaken vigorously until equilibrium is reached, typically for 24 hours.

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification : The concentration of the pyrimidinol in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7]

Determination of Aqueous Solubility (logS) by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's absorption and distribution.

  • Sample Preparation : An excess amount of the solid pyrimidinol is added to a known volume of purified water in a sealed container.[8]

  • Equilibration : The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached, which may take 24 to 48 hours.[8] The presence of undissolved solid should be confirmed visually.[9]

  • Phase Separation : The undissolved solid is separated from the saturated solution by centrifugation or filtration.[8]

  • Quantification : The concentration of the pyrimidinol in the clear supernatant is determined by a suitable analytical method.

  • Calculation : The solubility is expressed in mol/L, and the logS is the base-10 logarithm of this value.[10]

Signaling Pathway Context

While the physicochemical properties are fundamental, the ultimate biological activity of pyrimidinol-based drugs is determined by their interaction with specific cellular signaling pathways. For instance, many pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such compounds.

cluster_0 Cellular Signaling Cascade cluster_1 Drug Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Cellular Response (Proliferation, Survival) D->E F Pyrimidinol-based Kinase Inhibitor F->C Inhibition

Generalized kinase signaling pathway and drug inhibition.

This guide demonstrates the importance of a dual approach, combining robust experimental measurements with the predictive power of computational models. The presented cross-validation highlights the current state of predictive accuracy and underscores the necessity of experimental verification in the drug discovery pipeline. As computational methods continue to evolve, their integration with experimental data will further accelerate the design and development of novel pyrimidinol-based therapeutics.

References

A Comparative Analysis of 4,6-Diphenylpyrimidin-2-ol Derivatives as Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for effective therapeutic strategies against neurodegenerative diseases, a novel class of compounds, 4,6-Diphenylpyrimidin-2-ol derivatives, has emerged as a promising candidate. Exhibiting a dual-action mechanism, these derivatives have demonstrated significant potential in protecting neuronal cells from damage. This guide provides a comprehensive evaluation of their neuroprotective effects, comparing their performance with established neuroprotective agents, Donepezil and Selegiline, supported by experimental data.

Mechanism of Action: A Dual-Pronged Approach

Research indicates that this compound derivatives exert their neuroprotective effects primarily through the simultaneous inhibition of two key enzymes implicated in the pathology of neurodegenerative disorders: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).[1][2][3][4]

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a strategy known to be beneficial in conditions like Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO, particularly MAO-A, reduces the breakdown of monoamine neurotransmitters and decreases the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, a major contributor to neuronal cell death.[1][2][3][4]

This dual inhibitory action suggests a multifaceted approach to neuroprotection, addressing both neurotransmitter depletion and oxidative damage.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro inhibitory potency and neuroprotective effects of representative this compound derivatives compared to the standard drugs Donepezil and Selegiline.

Table 1: Comparative Inhibitory Activity (IC50)

CompoundTarget EnzymeIC50 (nM)
This compound Derivatives
VB1AChE30.46 ± 0.23[1][2][3]
MAO-A18.34 ± 0.38[1][2][3]
VB8AChE9.54 ± 0.07[1][2][3]
MAO-A1010 ± 70.42[1][2][3]
Alternative Agents
DonepezilAChE6.7[5]
SelegilineMAO-B51[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Neuroprotective Effects in SH-SY5Y Cells

CompoundNeurotoxinConcentrationObserved Effect
This compound Derivatives 6-OHDA, H₂O₂Not SpecifiedGood neuroprotective properties[1][2][3][4]
Alternative Agents
DonepezilOkadaic Acid, Aβ25-351 µMMaximum protection against apoptosis[7]
SelegilineH₂O₂20 µMSignificantly increased cell viability[8]

SH-SY5Y is a human neuroblastoma cell line commonly used in in vitro studies of neurodegenerative diseases.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and the process of evaluation, the following diagrams have been generated.

G cluster_0 This compound Derivative cluster_1 Enzyme Inhibition cluster_2 Downstream Effects cluster_3 Cellular Outcome Derivative This compound Derivative AChE AChE Inhibition Derivative->AChE MAO MAO Inhibition Derivative->MAO ACh ↑ Acetylcholine AChE->ACh ROS ↓ Oxidative Stress MAO->ROS Neuroprotection Neuroprotection ACh->Neuroprotection ROS->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound derivatives.

G A Cell Culture (e.g., SH-SY5Y cells) B Compound Treatment (this compound derivative or Alternative Agent) A->B C Induction of Neurotoxicity (e.g., 6-OHDA, H₂O₂, Aβ) B->C D Incubation C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Enzyme Inhibition Assay (e.g., Ellman's Method for AChE, MAO-Glo for MAO) D->F G Data Analysis and Comparison E->G F->G

References

Comparative Screening of a 4,6-Diphenylpyrimidine Derivative Library: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a 4,6-diphenylpyrimidine derivative library against established agents, supported by experimental data from recent studies. The focus is on their potential as dual inhibitors of Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE) for neurodegenerative diseases and as anticancer agents.

Derivatives of the 4,6-diphenylpyrimidine scaffold have emerged as a versatile class of compounds with significant therapeutic potential. Their synthetic tractability allows for extensive functionalization, leading to a broad range of biological activities. This guide summarizes key findings from comparative screenings, offering insights into their efficacy and mechanisms of action.

Dual Inhibition of MAO-A and Acetylcholinesterase for Alzheimer's Disease

A series of propargyl-containing 4,6-diphenylpyrimidine derivatives have been identified as potent dual inhibitors of both MAO-A and AChE, key targets in the treatment of Alzheimer's disease.[1][2] These compounds have been shown to be selective and reversible inhibitors, with some exhibiting nanomolar potency.[2][3]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected 4,6-diphenylpyrimidine derivatives and benchmark inhibitors against their respective targets.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
VB1 MAO-A18.34 ± 0.38ClorgylineMAO-A-
AChE30.46 ± 0.23DonepezilAChE-
BuChE666 ± 30RivastigmineAChE-
VB8 MAO-A1010 ± 70.42MoclobemideMAO-A-
AChE9.54 ± 0.07GalantamineAChE-
Other Derivatives (15 total)MAO-ARanged up to µM---
AChERanged up to µM---

Data sourced from Kumar et al. (2019).[2][3]

Notably, compound VB1 demonstrates potent dual inhibition of both MAO-A and AChE.[2][3] In contrast, VB8 is a highly potent and selective AChE inhibitor.[2][3] In cytotoxicity studies, these compounds were found to be non-toxic to human neuroblastoma SH-SY5Y cells at concentrations up to 25 μM and showed neuroprotective properties against H2O2- and 6-OHDA-induced neurotoxicity.[2][3]

Anticancer Activity: Dual EGFR/VEGFR-2 Inhibition

A novel series of 4,6-diaryl pyrimidines have been synthesized and evaluated for their antiproliferative activity, demonstrating potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Comparative Antiproliferative and Kinase Inhibitory Activity

The tables below present the GI50 (average IC50 against four human cancer cell lines) and the IC50 values for EGFR and VEGFR-2 inhibition for the most potent compounds compared to standard drugs.

Antiproliferative Activity (GI50, nM)

CompoundGI50 (nM)
22 22
29 24
14 33
17 28
19 26
25 30
Erlotinib (Standard) 33

Data against a panel of four human cancer cell lines.[4]

EGFR and VEGFR-2 Inhibitory Activity (IC50, nM)

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)
22 74 ± 51.15
29 72 ± 51.60
Erlotinib (Standard) 80 ± 5-
Sorafenib (Standard) -0.17

Compounds 22 and 29 showed the most potent activity.[4]

These findings suggest that compounds 22 and 29 are potent dual inhibitors of EGFR and VEGFR-2, with antiproliferative activities comparable or superior to the standard drug Erlotinib.[4]

Experimental Protocols

MAO-A and AChE Inhibition Assays

The inhibitory activity of the 4,6-diphenylpyrimidine derivatives against MAO-A and AChE was determined using established protocols.

MAO-A Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_detection Detection p1 Test Compounds (e.g., VB1, VB8) in DMSO a1 Incubate Enzyme with Inhibitor p1->a1 p2 MAO-A Enzyme Solution p2->a1 p3 Substrate (e.g., kynuramine) a2 Add Substrate to Initiate Reaction p3->a2 p4 96-well microplate a1->a2 a3 Incubate a2->a3 a4 Stop Reaction a3->a4 d1 Measure Fluorescence (Product Formation) a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 d2->d3

Caption: Workflow for the in vitro MAO-A inhibition assay.

AChE Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity was assessed using a modified Ellman's method, which measures the hydrolysis of acetylthiocholine iodide.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Test Compounds a1 Incubate Enzyme, DTNB, and Inhibitor p1->a1 p2 AChE Enzyme p2->a1 p3 DTNB (Ellman's Reagent) p3->a1 p4 Substrate (ATCI) a2 Add Substrate (ATCI) to start reaction p4->a2 a1->a2 a3 Monitor Absorbance Change at 412 nm a2->a3 an1 Calculate Rate of Reaction a3->an1 an2 Determine % Inhibition an1->an2 an3 Calculate IC50 an2->an3

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Antiproliferative and Kinase Inhibition Assays

MTT Assay for Antiproliferative Activity

The antiproliferative efficacy of the novel 4,6-diaryl pyrimidines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines.[4]

EGFR and VEGFR-2 Kinase Inhibition Assays

In vitro enzyme assays were conducted to determine the inhibitory activity of the compounds against EGFR and VEGFR-2 kinases.[4] The assays typically involve measuring the phosphorylation of a substrate in the presence of the test compounds.

Signaling Pathways

Dual EGFR/VEGFR-2 Inhibition Pathway

The 4,6-diphenylpyrimidine derivatives that inhibit both EGFR and VEGFR-2 can interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Inhibitor 4,6-Diphenylpyrimidine Derivative Inhibitor->EGFR Inhibitor->VEGFR2 Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

This guide provides a snapshot of the current research on 4,6-diphenylpyrimidine derivatives. The presented data highlights their potential as lead compounds for developing novel therapeutics for neurodegenerative diseases and cancer. Further investigation into their structure-activity relationships and in vivo efficacy is warranted.

References

Safety Operating Guide

Proper Disposal of 4,6-Diphenylpyrimidin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4,6-Diphenylpyrimidin-2-ol, a substituted pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled and disposed of as a hazardous chemical waste. Adherence to the general best practices outlined below is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to assume this compound is hazardous. The following personal protective equipment (PPE) and engineering controls are mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Quantitative Data Summary
ParameterGuidelineCitation
Waste Classification Hazardous Waste
Halogen Content Assumed to be <2% (non-halogenated)[1]
Water Content in Solvent Waste Should be <25% for organic waste streams.[2]
Container Fill Level Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.[1][3]
Satellite Accumulation Area (SAA) Limit A maximum of 30 gallons of non-halogenated solvent waste may be accumulated in a laboratory SAA, though this may vary by institutional and local regulations.[2]

Experimental Protocols: Disposal Procedures

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Identify Waste: Properly identify all waste containing this compound. This includes pure compound, solutions, contaminated labware, and personal protective equipment.

  • Segregate Waste Streams: Do not mix waste containing this compound with other waste streams unless their compatibility is confirmed.[4]

    • Keep non-halogenated organic waste separate from halogenated organic waste.[2][4]

    • Store acidic, basic, and oxidizer wastes in separate containers.[3]

Step 2: Waste Collection
  • Solid Waste: Collect pure this compound and contaminated solids (e.g., paper towels, gloves) in a designated, leak-proof container.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Container Management
  • Container Type: Use containers that are chemically compatible with the waste. Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean and properly labeled.

  • Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of all constituents.

    • The accumulation start date.

    • Associated hazards (e.g., Flammable, Toxic).

  • Container Storage:

    • Keep waste containers tightly closed at all times, except when adding waste.[1][2]

    • Store containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure proper segregation of incompatible waste types within the SAA.

Step 4: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full (75-90% capacity), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[2]

  • Provide Information: Be prepared to provide the complete chemical name and any available safety information to the disposal company.

  • Documentation: Maintain all records and manifests as required by your institution and government regulations.

Mandatory Visualizations

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Sharps) ppe->identify segregate Segregate from Incompatible Wastes (Halogenated, Acids, Bases) identify->segregate select_container Select Compatible Container segregate->select_container label_container Label Container with 'Hazardous Waste' & Contents select_container->label_container store_saa Store in Designated SAA label_container->store_saa keep_closed Keep Container Tightly Closed store_saa->keep_closed contact_ehs Contact EHS for Pickup keep_closed->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Diphenylpyrimidin-2-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,6-Diphenylpyrimidin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.